(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid
Description
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Properties
IUPAC Name |
[4-(4-acetylphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFRIBXIZZFOBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681602 | |
| Record name | (4'-Acetyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029438-14-9 | |
| Record name | (4'-Acetyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the synthetic routes to obtain (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. The methodologies detailed herein are grounded in established chemical principles, with a focus on the widely utilized Suzuki-Miyaura coupling and Miyaura borylation reactions. The causality behind experimental choices is elucidated to empower researchers in optimizing their synthetic strategies.
Introduction: The Significance of this compound
This compound is a bifunctional organic compound featuring a biphenyl scaffold. This structure is a privileged motif in drug discovery, offering a rigid yet tunable framework for interacting with biological targets. The presence of a reactive boronic acid group and a modifiable acetyl group makes this molecule a versatile intermediate for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. The boronic acid moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.
Retrosynthetic Analysis: Devising the Synthetic Strategy
A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most efficient forward synthetic routes. The key retrosynthetic disconnections are at the biphenyl C-C bond and the C-B bond of the boronic acid.
Figure 1: Retrosynthetic analysis of this compound.
This analysis highlights two primary synthetic pathways:
-
Route A: A convergent approach involving the Suzuki coupling of two functionalized benzene rings to form the 4-acetylbiphenyl core, followed by a borylation reaction.
-
Route B: A linear approach starting with a pre-formed biphenyl derivative that is subsequently functionalized.
This guide will focus on the most robust and widely applicable methods, primarily Route A, which offers greater flexibility and control.
Part 1: Synthesis of the 4-Acetylbiphenyl Core via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp2-hybridized carbon atoms.[1] For the synthesis of the 4-acetylbiphenyl backbone, the most common and efficient approach is the coupling of 4-bromoacetophenone with phenylboronic acid.[1][2][3][4][5]
Reaction Mechanism: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromoacetophenone.
-
Transmetalation: The aryl group from the activated boronic acid (boronate) is transferred to the palladium center.
-
Reductive Elimination: The two aryl groups are coupled, forming the biphenyl product and regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki Coupling of 4-Bromoacetophenone and Phenylboronic Acid
This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4-Bromoacetophenone
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Toluene or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol). If using Pd(OAc)₂, also add the phosphine ligand (e.g., PPh₃, 0.04-0.10 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent system (e.g., a mixture of toluene and water, or DMF and water). A typical ratio is 4:1 organic solvent to water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude 4-acetylbiphenyl.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / PPh₃ | Supported Pd catalyst |
| Base | Na₂CO₃ | K₂CO₃ | K₃PO₄ |
| Solvent | Toluene/Water | DMF/Water | DMA (Dimethylacetamide) |
| Temperature | 80-100 °C | 100-120 °C | 140 °C |
| Typical Yield | >90% | >90% | High conversion |
Table 1: Comparison of typical reaction conditions for the synthesis of 4-acetylbiphenyl.[2]
Part 2: Synthesis of the Key Intermediate: 4-Acetyl-4'-bromobiphenyl
To introduce the boronic acid functionality at the 4'-position, a halogen atom is required at that position of the biphenyl core. This can be achieved through a Suzuki coupling using a different set of starting materials or by direct halogenation of 4-acetylbiphenyl, though the former is generally more regioselective. A reliable method is the Friedel-Crafts acylation of 4-bromobiphenyl.
Experimental Protocol: Friedel-Crafts Acylation of 4-Bromobiphenyl
Materials:
-
4-Bromobiphenyl
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.0 eq.) in dichloromethane.
-
Cool the mixture in an ice bath and add acetyl chloride (2.0 eq.) dropwise.
-
Add a solution of 4-bromobiphenyl (1.0 eq.) in dichloromethane dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
After cooling, carefully pour the reaction mixture onto ice.
-
Separate the organic layer, wash it twice with a saturated sodium chloride solution, and dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the crude product, which can be purified by crystallization.
Part 3: Introduction of the Boronic Acid Group via Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond, typically using bis(pinacolato)diboron (B₂pin₂) as the boron source.[6][7] This reaction is highly efficient for the conversion of aryl halides to aryl boronic esters, which are stable and easily purified intermediates.[6]
Reaction Mechanism: The Palladium Catalytic Cycle for Borylation
The mechanism is similar to the Suzuki coupling, with the key difference being the transmetalation step where a boronate species is transferred to the palladium center.
References
(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic Acid: A Comprehensive Technical Guide for Advanced Research
Introduction
(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid is a bifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structure, featuring a biphenyl core with a reactive boronic acid group at one end and a ketone functional group at the other, makes it a versatile building block for the synthesis of complex organic molecules. This guide provides an in-depth exploration of its chemical properties, synthesis, and applications, with a particular focus on its role in modern drug discovery and development.
Physicochemical Properties
The utility of this compound in various synthetic applications is underpinned by its distinct physicochemical properties. A comprehensive understanding of these characteristics is crucial for optimizing reaction conditions and ensuring the desired outcomes.
| Property | Value | Reference |
| Molecular Weight | 240.07 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₃BO₃ | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | KLFRIBXIZZFOBU-UHFFFAOYSA-N | [1][2][3] |
| CAS Number | 1029438-14-9 | [1][2][3][4] |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
One of the most powerful and widely utilized applications of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7] This reaction forms a carbon-carbon bond between the biphenyl scaffold of the boronic acid and an aryl or vinyl halide, providing a straightforward and efficient method for constructing complex biaryl and polyaryl structures. These motifs are prevalent in a vast array of biologically active compounds and functional materials.[8][9][10][11]
The acetyl group on the biphenyl ring serves as a versatile synthetic handle, allowing for further functionalization post-coupling. This dual reactivity makes this compound an invaluable tool for creating diverse molecular libraries for high-throughput screening in drug discovery programs.[11][12]
Reaction Mechanism Workflow
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established process involving several key steps:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general procedure for the efficient synthesis of a biaryl compound using this compound and an aryl bromide under microwave irradiation.[13]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave process vial
-
Microwave reactor
Procedure:
-
Reagent Preparation: In a microwave process vial, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to the vial. The concentration of the limiting reactant is typically in the range of 0.1-0.5 M.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rate, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating.[13]
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings. The choice of ligand can be critical and may need to be optimized for specific substrates.
-
Base: The base is essential for the activation of the boronic acid, facilitating the transmetalation step.[7] Potassium carbonate is a common and effective choice, but other inorganic or organic bases can also be employed.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base, creating a biphasic system where the reaction proceeds efficiently.
Synthesis of this compound
The synthesis of the title compound can be achieved through several synthetic routes. A common approach involves the Suzuki-Miyaura coupling of 4-acetylphenylboronic acid with a 4-halobromobenzene derivative, followed by conversion of the bromine to a boronic acid. Alternatively, a direct borylation of 4-acetylbiphenyl can be performed.
A representative synthesis could involve the coupling of 4-bromoacetophenone with 4-boronophenylboronic acid pinacol ester, followed by hydrolysis of the pinacol ester to yield the final product.
Applications in Drug Discovery and Beyond
The unique structural features of this compound make it a valuable precursor in the synthesis of a wide range of pharmacologically active molecules.[8][9][10] The biaryl core is a common scaffold in many approved drugs, and the ability to introduce diverse functionalities via the acetyl and boronic acid groups allows for the systematic exploration of structure-activity relationships (SAR).
Boronic acids themselves have emerged as an important class of therapeutic agents, with several FDA-approved drugs containing this moiety.[8][10][12] They can act as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues.[9]
Beyond pharmaceuticals, the biphenyl structure is also of interest in materials science for the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The functional groups on this compound provide attachment points for polymerization or incorporation into larger supramolecular assemblies.
Conclusion
This compound is a highly versatile and valuable building block for synthetic chemists. Its well-defined physicochemical properties and predictable reactivity in key transformations like the Suzuki-Miyaura cross-coupling make it an indispensable tool in the design and synthesis of novel organic molecules. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their pursuit of new discoveries in medicine and materials science.
References
- 1. (4′-Acetyl-[1,1′-biphenyl]-4-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 2. This compound | C14H13BO3 | CID 53216358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1029438-14-9 [sigmaaldrich.com]
- 4. 4-ACETYLBIPHENYL-4-BORONIC ACID CAS#: 1029438-14-9 [m.chemicalbook.com]
- 5. Practical and efficient Suzuki-Miyaura cross-coupling of 2-iodocycloenones with arylboronic acids catalyzed by recyclable Pd(0)/C. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid CAS number 1029438-14-9
An In-depth Technical Guide to (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid CAS Number: 1029438-14-9 Prepared by: Gemini, Senior Application Scientist
Introduction: A Bifunctional Scaffold for Advanced Synthesis
This compound is a sophisticated bifunctional building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure marries a rigid biphenyl core with two distinct, orthogonally reactive functional groups: a boronic acid and an acetyl group. This strategic arrangement allows for sequential, controlled modifications, making it an invaluable intermediate for constructing complex molecular architectures.[3]
The boronic acid moiety is a cornerstone of modern synthetic chemistry, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[4] Simultaneously, the acetyl group offers a versatile handle for a host of classical transformations, including ketone reductions, reductive aminations, and aldol condensations. This guide provides a comprehensive technical overview of its properties, a robust synthesis protocol, practical considerations for its use, and its strategic applications in drug discovery and materials science.
Physicochemical and Safety Profile
A clear understanding of a reagent's properties and hazards is foundational to its successful and safe implementation in any experimental workflow. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1029438-14-9 | [1][5] |
| Molecular Formula | C₁₄H₁₃BO₃ | [1][5] |
| Molecular Weight | 240.07 g/mol | [1][5] |
| Appearance | White to off-white solid | [5][6] |
| Purity | Typically ≥95% | [5][6] |
| Storage | Inert atmosphere, room temperature or 2-8°C | [5][7] |
| IUPAC Name | [4-(4-acetylphenyl)phenyl]boronic acid | [8] |
Safety Information: This compound should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
GHS Pictogram: GHS07 (Exclamation mark)[5]
-
Signal Word: Warning[5]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
-
Precautionary Statements: P261 (Avoid breathing dust), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[5]
Strategic Synthesis: A Validated Protocol
While a specific literature preparation for this exact molecule is not widely published, a robust and scalable synthesis can be designed based on well-established methods for preparing arylboronic acids that contain ketone functionalities. The key challenge is the incompatibility of the ketone with the organometallic intermediates (Grignard or organolithium reagents) required for borylation. Therefore, a protection-deprotection strategy is necessary.
The following protocol is adapted from a validated procedure for the synthesis of acetylphenylboronic acids.[9] It begins with the commercially available precursor, 4-bromo-4'-acetylbiphenyl.
Experimental Protocol: Synthesis of this compound
This two-step protocol involves the initial protection of the ketone as a ketal, followed by a halogen-metal exchange and borylation.
Step 1: Ketal Protection of 4-Bromo-4'-acetylbiphenyl
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-bromo-4'-acetylbiphenyl (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Solvent Addition: Add toluene as the solvent, sufficient to suspend the reactants.
-
Azeotropic Water Removal: Heat the mixture to reflux. Water generated during ketal formation will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected intermediate, which can often be used in the next step without further purification.
Step 2: Grignard Formation and Borylation
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), place magnesium turnings (1.2 eq). Add a solution of the protected intermediate from Step 1 in anhydrous tetrahydrofuran (THF). If the reaction does not initiate, add a small crystal of iodine. Stir until the magnesium is consumed.
-
Borylation: In a separate flame-dried flask, cool a solution of trimethyl borate (1.5 eq) in anhydrous THF to -78 °C (dry ice/acetone bath). Slowly add the freshly prepared Grignard reagent via cannula to the trimethyl borate solution, maintaining the temperature at -78 °C.
-
Hydrolysis and Deprotection: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Cool the mixture in an ice bath and slowly quench by adding aqueous hydrochloric acid (e.g., 2 M HCl). This step serves to both hydrolyze the borate ester and deprotect the ketal.
-
Isolation and Purification: Stir the biphasic mixture vigorously for 1-2 hours. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an acetone/hexane mixture) or by washing with a non-polar solvent to afford the final product.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆): Note: Chemical shifts (δ) are predicted values and may vary. The two hydroxyl protons on the boronic acid are typically broad and may exchange with residual water.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | s (broad) | 2H | B(OH )₂ |
| ~8.05 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to acetyl) |
| ~7.85 | d, J ≈ 8.0 Hz | 2H | Ar-H (ortho to boronic acid) |
| ~7.80 | d, J ≈ 8.4 Hz | 2H | Ar-H (meta to acetyl) |
| ~7.65 | d, J ≈ 8.0 Hz | 2H | Ar-H (meta to boronic acid) |
| ~2.60 | s | 3H | -C(O)CH ₃ |
Reference ¹H and ¹³C NMR Data for 4-Acetylbiphenyl (CAS 92-91-1): [10][11]
-
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 8.05 (d, J=8.4 Hz, 2H), 7.70 (d, J=8.4 Hz, 2H), 7.65 (d, J=7.2 Hz, 2H), 7.48 (t, J=7.2 Hz, 2H), 7.40 (t, J=7.2 Hz, 1H), 2.65 (s, 3H).
-
¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 197.8, 145.8, 139.9, 135.8, 128.9, 128.9, 128.2, 127.3, 127.2, 26.7.
Reactivity and Strategic Applications
The primary utility of this reagent lies in its capacity for sequential, site-selective reactions, making it a powerful tool in the synthesis of complex molecules for drug discovery and materials science.[12][13]
Core Application: Suzuki-Miyaura Cross-Coupling
The boronic acid is the most reactive handle under standard palladium-catalyzed conditions. It serves as the nucleophilic partner to couple with a wide range of electrophiles, including aryl/heteroaryl halides and triflates. This reaction constructs a new C-C bond, extending the molecular framework while preserving the acetyl group for subsequent transformations.[4]
Secondary Transformations of the Acetyl Group
After the Suzuki coupling, the preserved acetyl group can be elaborated through numerous pathways:
-
Reduction: Conversion to a secondary alcohol, which can act as a hydrogen bond donor or a point for further esterification/etherification.
-
Reductive Amination: Transformation into a secondary or tertiary amine, a common functional group in pharmacologically active compounds.
-
Wittig Reaction: Conversion to a vinyl group, enabling further coupling reactions or polymerization.
-
α-Halogenation: Introduction of a halogen next to the carbonyl, creating an electrophilic site for SN2 reactions.
This two-stage reactivity profile is ideal for generating libraries of complex, substituted biaryl compounds for structure-activity relationship (SAR) studies in drug discovery programs.[1][14]
Practical Insights: Stability and Handling
A critical aspect of working with arylboronic acids is their potential for decomposition, primarily through protodeboronation.
Protodeboronation: This is an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 4-acetylbiphenyl. This process is often promoted by aqueous basic or acidic conditions and elevated temperatures.[15]
Mitigation Strategies:
-
Anhydrous Conditions: When possible, use anhydrous solvents and reagents to minimize water-mediated protodeboronation.
-
Base Selection: In Suzuki couplings, the choice of base is critical. Milder bases like K₃PO₄ or K₂CO₃ are often preferred over strong hydroxides to suppress the side reaction.
-
Temperature Control: Avoid unnecessarily high reaction temperatures. While Suzuki couplings often require heat, running reactions at the lowest effective temperature can improve yields by minimizing decomposition.
-
Use of Boronate Esters: For challenging substrates or when maximum stability is required, conversion of the boronic acid to its pinacol ester, (4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)ethanone (CAS 269410-19-7), is highly recommended.[15][16] These esters are significantly more stable to storage and less prone to protodeboronation under many reaction conditions.[17]
Conclusion
This compound is a strategically designed synthetic intermediate offering two distinct points of reactivity. Its primary value lies in its role as a stable, effective partner in Suzuki-Miyaura cross-coupling reactions, allowing for the construction of a terphenyl or more complex biaryl system, while retaining an acetyl group for subsequent chemical diversification. By understanding its synthesis, handling its potential instabilities through careful reaction design, and leveraging its bifunctional nature, researchers can efficiently access novel and complex molecular scaffolds for the development of new therapeutics and advanced materials.
References
- 1. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | 1029438-14-9 [sigmaaldrich.com]
- 6. (4′-Acetyl-[1,1′-biphenyl]-4-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 7. 4-ACETYLBIPHENYL-4-BORONIC ACID CAS#: 1029438-14-9 [m.chemicalbook.com]
- 8. This compound | C14H13BO3 | CID 53216358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Acetylbiphenyl(92-91-1) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. benchchem.com [benchchem.com]
- 16. vibrantpharma.com [vibrantpharma.com]
- 17. Miyaura Borylation Reaction [organic-chemistry.org]
Spectroscopic data for (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid
An In-depth Technical Guide to the Spectroscopic Characterization of (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional organic compound that has garnered significant interest in medicinal chemistry and materials science. Its structure, featuring a biphenyl core, a ketone group, and a boronic acid moiety, makes it a versatile building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The boronic acid group allows for facile coupling with aryl halides, while the acetyl group provides a site for further functionalization or can act as a key pharmacophoric element. Understanding the precise spectroscopic signature of this molecule is paramount for its effective utilization, ensuring purity, confirming structural integrity, and elucidating its role in complex chemical transformations.
This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound. We will explore not only the expected spectral features but also the rationale behind them, grounded in the principles of chemical structure and spectroscopy.
Molecular Structure and Properties
-
IUPAC Name: [4-(4-acetylphenyl)phenyl]boronic acid[1]
-
Molecular Formula: C₁₄H₁₃BO₃[1]
-
Molecular Weight: 240.06 g/mol [1]
-
CAS Number: 1029438-14-9[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information about its electronic and steric environment.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the methyl protons of the acetyl group. The exact chemical shifts can be influenced by the solvent used, but the following represents a typical spectrum in a common NMR solvent like DMSO-d₆ or CDCl₃. The predictions are based on the analysis of similar compounds, such as 4-acetylbiphenyl and various phenylboronic acids.[2][3]
Table 1: Predicted ¹H NMR Signal Assignments
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | ~2.6 | Singlet | 3H | -C(O)CH₃ |
| b, c | ~7.7 - 7.8 | Doublet | 4H | Protons on the phenyl ring bearing the boronic acid |
| d, e | ~7.9 - 8.1 | Doublet | 4H | Protons on the phenyl ring bearing the acetyl group |
| f | ~8.2 | Broad Singlet | 2H | -B(OH )₂ |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The predicted downfield shift of the aromatic protons is a direct consequence of the deshielding effect of the aromatic rings and the electron-withdrawing nature of the acetyl and boronic acid groups. The protons on the acetyl-bearing ring (d, e) are expected to be slightly more downfield than those on the boronic acid-bearing ring (b, c) due to the stronger electron-withdrawing character of the ketone.
The protons of the boronic acid group (-B(OH)₂) typically appear as a broad singlet due to rapid exchange with any trace amounts of water in the solvent and quadrupole broadening from the boron nucleus. The integration of the aromatic signals (4H each) and the methyl signal (3H) is a key diagnostic for confirming the presence of both substituted phenyl rings and the acetyl group.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Signal Assignments
| Predicted Chemical Shift (ppm) | Assignment |
| ~26 | -C (O)C H₃ |
| ~126 - 138 | Aromatic C -H carbons |
| ~135 | C -B (ipso-carbon) |
| ~145 | C -C(O) (ipso-carbon) |
| ~197 | C =O |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically around 197 ppm. The ipso-carbons (carbons directly attached to substituents) are also characteristically shifted. The carbon attached to the boron atom is expected around 135 ppm, while the carbon attached to the acetyl group will be further downfield, around 145 ppm. The remaining aromatic carbons will appear in the typical range of ~126-138 ppm. The presence of the correct number of signals in these characteristic regions provides strong evidence for the overall structure. Data from related compounds like 4-acetylbiphenyl confirms these expected ranges.[4][5]
Experimental Protocol for NMR Data Acquisition
A self-validating system for NMR data acquisition ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the probe to the specific sample and solvent for optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).
-
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the O-H and B-O bonds of the boronic acid, and the C-H and C=C bonds of the aromatic rings.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 (broad) | Strong | O-H stretching (boronic acid) |
| ~3030 | Medium | Aromatic C-H stretching |
| ~1680 | Strong | C=O stretching (ketone) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |
| ~1350 | Strong | B-O stretching |
| ~1270 | Strong | C-C(O)-C stretching |
| ~830 | Strong | C-H out-of-plane bending (para-disubstituted rings) |
Expertise & Experience: Interpreting the IR Spectrum
The most diagnostic peaks in the IR spectrum are the strong, broad O-H stretch of the boronic acid around 3300 cm⁻¹ and the sharp, strong carbonyl stretch of the ketone at approximately 1680 cm⁻¹. The presence of both of these peaks is strong evidence for the bifunctional nature of the molecule. The B-O stretching frequency around 1350 cm⁻¹ is also a key indicator of the boronic acid moiety. Characteristic absorptions for boronic acids and related compounds have been reported in the literature.[6] The spectrum of 4-acetylphenylboronic acid shows a strong carbonyl peak and boronic acid-related stretches, providing a good reference.[2]
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Diagram: ATR-IR Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Acetylphenylboronic acid | C8H9BO3 | CID 3702122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C14H13BO3 | CID 53216358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Predict the 1H NMR spectrum of the 4 acetylbiphenyl product using a table.. [askfilo.com]
- 5. 4-Acetyl-biphenyl(92-91-1) 1H NMR [m.chemicalbook.com]
- 6. 4-Acetylbiphenyl(92-91-1) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Solubility of (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis, notably as a building block in the Suzuki-Miyaura cross-coupling reaction. Its utility in these applications is intrinsically linked to its solubility, a critical parameter for reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive examination of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively published, this paper outlines the foundational principles governing the solubility of arylboronic acids and presents detailed, field-proven methodologies for its empirical determination. We will explore the key factors influencing its solubility in both aqueous and organic media and provide actionable protocols for researchers.
Introduction: The Critical Role of Solubility
In the realm of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its therapeutic efficacy. For a compound like this compound, which serves as a vital intermediate, understanding its solubility is paramount for optimizing synthetic routes and ensuring the developability of its derivatives.[1] Poor solubility can lead to challenges in reaction work-ups, inaccurate dosing in biological assays, and low bioavailability in preclinical studies. This guide is structured to equip the researcher with the necessary knowledge to both understand and experimentally determine the solubility of this important chemical entity.
Theoretical Framework: Understanding the Solubility of Arylboronic Acids
The solubility of this compound is governed by its molecular structure, which features a polar boronic acid group and a large, nonpolar biphenyl backbone with a ketone functional group. The interplay of these features dictates its behavior in different solvents.
The Dual Nature of the Boronic Acid Moiety
The boronic acid group, -B(OH)₂, is capable of hydrogen bonding, which contributes to its solubility in polar solvents. However, boronic acids are known to undergo a reversible dehydration reaction in solution and in the solid state to form cyclic anhydrides called boroxines.[2][3] This equilibrium between the monomeric acid and the trimeric boroxine can complicate solubility measurements, as the two species exhibit different solubilities.[3]
Impact of the Biphenyl Ketone Structure
The large, hydrophobic biphenyl core of this compound significantly influences its solubility. This nonpolar region tends to favor dissolution in organic solvents. The acetyl group introduces some polarity, but the overall character of the molecule is lipophilic. The structure and size of an API are crucial factors in selecting appropriate solvents for solubility studies.[1]
The Effect of pH on Aqueous Solubility
In aqueous media, the pH of the solution is a critical determinant of solubility for ionizable compounds.[4] Boronic acids are weak Lewis acids, and their solubility can be significantly enhanced at pH values above their pKa, as the boronate anion formed is more polar than the neutral acid. Conversely, in acidic conditions, the equilibrium will favor the less soluble neutral form.
Experimental Determination of Solubility
Given the limited availability of published quantitative solubility data for this compound, empirical determination is essential. The following section details robust protocols for this purpose.
Equilibrium Solubility Determination in Organic Solvents (Shake-Flask Method)
The conventional shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[4]
Protocol:
-
Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., chloroform, acetone, ethyl acetate, methanol, heptane).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments are recommended to determine the time required to reach equilibrium.[5]
-
Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment. Centrifugation can be used to accelerate this process.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant.
-
Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is recommended to differentiate the API from any degradation products.[5]
Aqueous Solubility Determination Across a pH Range
Following the principles outlined by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies, the aqueous solubility should be determined over a physiologically relevant pH range.[5][6]
Protocol:
-
Buffer Preparation: Prepare a series of aqueous buffers covering the pH range of 1.2 to 6.8.[5]
-
Sample Preparation: Add an excess of this compound to each buffer solution.
-
Equilibration and Analysis: Follow steps 3-6 from the organic solvent protocol, ensuring the temperature is maintained at 37 ± 1 °C.[5]
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for determining the equilibrium solubility of this compound.
Caption: Experimental workflow for equilibrium solubility determination.
Factors Influencing and Modifying Solubility
Several factors can be manipulated to enhance the solubility of this compound.
Solvent Selection
Based on general trends for arylboronic acids, ethers and ketones are often good solvents.[3] The solubility in chloroform is typically moderate, while it is very low in hydrocarbons.[3][7]
Temperature
The solubility of most solid compounds, including boric acid, increases with temperature.[8] This relationship can be quantified to determine the enthalpy of dissolution.
Cosolvents and Excipients
For aqueous formulations, the addition of cosolvents (e.g., polyethylene glycol, propylene glycol) can significantly increase the solubility of hydrophobic compounds.[1]
Complexation with Polyols
A notable characteristic of boronic acids is their ability to form boronate esters with polyols, such as mannitol. This complexation can lead to a substantial increase in aqueous solubility.[9] This is attributed to the formation of a more soluble ester and a lowering of the compound's pKa.[9]
Data Summary Table (Hypothetical)
Since direct experimental data is not available, the following table provides a template for summarizing empirically determined solubility data for this compound.
| Solvent/Medium | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Analytical Method |
| Deionized Water | 25 | ~6.5 | To be determined | HPLC-UV |
| pH 1.2 Buffer | 37 | 1.2 | To be determined | HPLC-UV |
| pH 4.5 Buffer | 37 | 4.5 | To be determined | HPLC-UV |
| pH 6.8 Buffer | 37 | 6.8 | To be determined | HPLC-UV |
| Methanol | 25 | N/A | To be determined | HPLC-UV |
| Acetone | 25 | N/A | To be determined | HPLC-UV |
| Chloroform | 25 | N/A | To be determined | HPLC-UV |
| Heptane | 25 | N/A | To be determined | HPLC-UV |
Conclusion and Future Directions
The solubility of this compound is a multifaceted property that is fundamental to its application in research and development. While this guide provides a robust framework for understanding and determining its solubility, further experimental studies are necessary to generate a comprehensive solubility profile. Future work should focus on quantifying its solubility in a diverse range of pharmaceutically relevant solvents and excipient systems. Additionally, a detailed investigation into the impact of polyol complexation on its aqueous solubility would be of significant value to formulation scientists. The methodologies and principles outlined herein provide a clear path forward for researchers to unlock the full potential of this versatile compound.
References
- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. pharmatutor.org [pharmatutor.org]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
- 8. digital.library.unt.edu [digital.library.unt.edu]
- 9. DSpace [kuscholarworks.ku.edu]
An In-Depth Technical Guide to the Stability of Acetyl-Substituted Biphenyl Boronic Acids
Introduction: The Double-Edged Sword of Acetyl-Substituted Biphenyl Boronic Acids in Drug Discovery
Acetyl-substituted biphenyl boronic acids represent a pivotal class of building blocks in contemporary drug discovery and development. Their inherent structural motifs are frequently encountered in molecules targeting a wide array of therapeutic areas. The biphenyl scaffold provides a versatile platform for tuning steric and electronic properties, while the boronic acid moiety offers a reactive handle for efficient carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The acetyl group, a common pharmacophore, further enhances the molecular diversity and potential for specific biological interactions.
However, the very reactivity that makes boronic acids invaluable also renders them susceptible to degradation, posing significant challenges to their storage, handling, and application in robust synthetic processes. This guide provides a comprehensive technical overview of the stability of acetyl-substituted biphenyl boronic acids, with a focus on the underlying chemical principles, practical analytical methodologies for stability assessment, and strategic approaches to mitigate degradation. As a Senior Application Scientist, this document is designed to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of working with these indispensable yet often labile compounds.
Pillar I: Understanding the Intrinsic Instability – Key Degradation Pathways
The stability of an acetyl-substituted biphenyl boronic acid is primarily dictated by two competing degradation pathways: protodeboronation and oxidation. The position of the acetyl substituent (ortho, meta, or para) on the biphenyl ring system significantly influences the susceptibility of the molecule to these degradation routes through a combination of electronic and steric effects.
Protodeboronation: The Cleavage of the Carbon-Boron Bond
Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[1][2] This undesired side reaction leads to the formation of the corresponding acetyl-biphenyl, an impurity that can be challenging to separate from the desired product and represents a direct loss of valuable starting material. The reaction is highly dependent on factors such as pH, temperature, and the electronic nature of the aryl group.[2]
Mechanism of Protodeboronation:
Protodeboronation can proceed through several mechanisms, with the most common being acid- and base-catalyzed pathways.[1][2] For acetyl-substituted biphenyl boronic acids, which are electron-deficient, the base-catalyzed pathway is of particular concern, especially under the basic conditions often employed in Suzuki-Miyaura coupling reactions. The mechanism involves the formation of a more reactive boronate anion, which is then protonated by a proton source (e.g., water).[2] For highly electron-deficient systems, a dissociative mechanism involving a transient aryl anion may also be operative.[2]
A [label="Aryl Boronic Acid\n(Ar-B(OH)₂)"]; B [label="Boronate Anion\n([Ar-B(OH)₃]⁻)"]; C [label="Transition State"]; D [label="Protodeboronated Product\n(Ar-H)"]; E [label="Boric Acid\n(B(OH)₃)"];
A -> B [label="+ OH⁻"]; B -> C [label="+ H₂O (Proton Source)"]; C -> D; C -> E; }
Caption: Base-catalyzed protodeboronation pathway.The Influence of the Acetyl Group Position:
The electron-withdrawing nature of the acetyl group plays a crucial role in the rate of protodeboronation.
-
Para-Acetyl Group: A para-acetyl group strongly withdraws electron density from the aromatic ring through resonance and inductive effects. This destabilizes the C–B bond, making the boronic acid more susceptible to nucleophilic attack and subsequent protodeboronation, particularly under basic conditions.[3]
-
Meta-Acetyl Group: In the meta position, the acetyl group exerts a primarily inductive electron-withdrawing effect. While still deactivating, this effect is generally weaker than the combined resonance and inductive effects from the para position. Therefore, meta-acetyl substituted biphenyl boronic acids are expected to be more stable towards protodeboronation than their para-isomers.
-
Ortho-Acetyl Group: The ortho-acetyl group presents a more complex scenario. In addition to its electron-withdrawing inductive effect, steric hindrance from the bulky acetyl group can play a significant role. Furthermore, the potential for intramolecular coordination between the carbonyl oxygen and the boron atom can influence stability. This coordination can, in some cases, stabilize the boronic acid.[4] However, it can also lead to other degradation pathways.
Ortho (potentially most stable due to coordination) > Meta > Para (least stable)
Oxidation: Conversion to Phenolic Impurities
Aryl boronic acids are also susceptible to oxidation, which converts the boronic acid moiety into a hydroxyl group, yielding the corresponding acetyl-biphenyl phenol.[5][6] This oxidative degradation can be initiated by atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents present in the reaction mixture.[5][6]
Mechanism of Oxidation:
The mechanism of oxidation is believed to involve the formation of a boronate peroxide intermediate, followed by rearrangement and hydrolysis to the phenol.[5]
A [label="Aryl Boronic Acid\n(Ar-B(OH)₂)"]; B [label="Boronate Peroxide Intermediate"]; C [label="Rearrangement"]; D [label="Phenol\n(Ar-OH)"];
A -> B [label="+ [O]"]; B -> C; C -> D [label="+ H₂O"]; }
Caption: General pathway for the oxidation of aryl boronic acids.The Influence of the Acetyl Group Position:
The electron-withdrawing acetyl group is expected to decrease the electron density at the boron center, which could potentially slow down the rate of oxidation by making the boron less susceptible to nucleophilic attack by an oxidizing agent.[5] However, the overall effect can be complex and may be influenced by the specific oxidant and reaction conditions.
-
Ortho-Acetyl Group: An interesting effect is observed with ortho-carbonyl substituents. Studies have shown that stability towards oxidation increases with the electron density on the coordinating oxygen of an ortho-carbonyl group (formyl < acetyl < methoxycarbonyl < aminocarbonyl).[5] This suggests that intramolecular coordination can play a significant role in stabilizing the boronic acid against oxidation.
Pillar II: A Practical Guide to Stability Assessment
A robust assessment of the stability of acetyl-substituted biphenyl boronic acids is crucial for ensuring the quality and reproducibility of synthetic processes. This section outlines key experimental protocols for conducting stability studies, from forced degradation to quantitative analysis of degradation products.
Forced Degradation Studies: Unveiling Potential Liabilities
Forced degradation, or stress testing, is an essential component of stability evaluation.[7] It involves subjecting the compound to conditions more severe than accelerated storage conditions to identify potential degradation pathways and products.[7] This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of the ortho-, meta-, and para-acetyl-substituted biphenyl boronic acids in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose aliquots of the stock solutions to the following stress conditions as recommended by ICH guidelines:[8]
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80 °C (dry heat) for 48 hours.
-
Photostability: Expose to UV and visible light according to ICH Q1B guidelines.
-
-
Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-UV method (see Section 2.2).
Analytical Methodologies for Stability Monitoring
Accurate and precise analytical methods are paramount for quantifying the degradation of acetyl-substituted biphenyl boronic acids and their degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful techniques for this purpose.
2.2.1 High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is the cornerstone of any stability study. The method must be able to separate the parent boronic acid from its potential degradation products (protodeboronated species, oxidized species) and any other process-related impurities.
Experimental Protocol: Stability-Indicating HPLC-UV Method Development
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength where all compounds of interest have significant absorbance (e.g., 254 nm).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]
Table 1: Example HPLC Gradient for Stability Analysis
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
This is a generic starting point and will require optimization for specific isomers and degradation products.
2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹¹B NMR, is a powerful tool for in-situ monitoring of boronic acid degradation and for structural elucidation of degradation products.[10][11]
Experimental Protocol: ¹H NMR Monitoring of Protodeboronation
-
Sample Preparation: Dissolve a known amount of the acetyl-substituted biphenyl boronic acid in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.
-
Spiking with Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a singlet in a clean region of the spectrum.
-
Data Acquisition: Acquire a ¹H NMR spectrum at time zero.
-
Incubation: Incubate the NMR tube under the desired stress conditions (e.g., elevated temperature).
-
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the parent boronic acid and the protodeboronated product relative to the internal standard to quantify the extent of degradation over time.
¹¹B NMR Spectroscopy:
¹¹B NMR is particularly useful for observing the boron environment directly. The chemical shift of the boron atom can distinguish between the trigonal boronic acid and the tetrahedral boronate ester or anion.[10][11] This can provide valuable mechanistic insights into the degradation process.
Pillar III: Strategies for Enhancing Stability
Given the inherent instability of many boronic acids, several strategies have been developed to enhance their stability, thereby improving their shelf-life and utility in synthesis.
Formation of Boronate Esters
Conversion of the boronic acid to a boronate ester is a common and effective strategy for improving stability.[3][12] Pinacol esters are widely used, but for particularly unstable boronic acids, N-methyliminodiacetic acid (MIDA) boronates offer superior stability and a "slow-release" profile under basic conditions.[12]
A [label="Aryl Boronic Acid\n(Ar-B(OH)₂)"]; B [label="Diol\n(e.g., Pinacol, MIDA)"]; C [label="Boronate Ester"]; D [label="Water"];
A -> C [label="+ Diol"]; B -> C; C -> D [label="- 2H₂O"]; }
Caption: Formation of a boronate ester to enhance stability.Intramolecular Coordination: The Benzoxaborole Strategy
For ortho-substituted aryl boronic acids, the formation of a cyclic boronate ester through intramolecular coordination can significantly enhance stability.[13][14] For an ortho-acetylphenylboronic acid, this would involve a reaction with a suitable diol to form a benzoxaborole derivative. Benzoxaboroles are known for their robust stability under both acidic and basic conditions.[2][12]
A [label="ortho-Acetylphenyl\nBoronic Acid"]; B [label="Benzoxaborole Derivative"];
A -> B [label="Intramolecular\nCyclization"]; }
Caption: Stabilization through benzoxaborole formation.The presence of an ortho-acetyl group provides a synthetic handle for the formation of such stable cyclic structures. For instance, reduction of the acetyl group to a secondary alcohol followed by intramolecular condensation with the boronic acid moiety could yield a stable benzoxaborole.
Control of Reaction and Storage Conditions
Simple yet effective measures can be taken to minimize degradation:
-
Storage: Store acetyl-substituted biphenyl boronic acids in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture, light, and oxygen.[3]
-
pH Control: Avoid strongly basic or acidic conditions during workup and purification.
-
Solvent Choice: Use anhydrous solvents whenever possible to minimize hydrolysis.
-
Reaction Optimization: In applications like Suzuki-Miyaura coupling, careful optimization of the base, solvent, and temperature can favor the desired reaction over degradation pathways.[3][12]
Conclusion: A Forward-Looking Perspective
The stability of acetyl-substituted biphenyl boronic acids is a multifaceted challenge that requires a deep understanding of their inherent chemical properties and a strategic approach to their handling and use. While the principles of electronic and steric effects provide a predictive framework for their relative stabilities, there remains a clear need for direct comparative studies on the isomeric forms.
This guide has provided a comprehensive overview of the key degradation pathways, practical analytical methodologies for stability assessment, and strategies for mitigating degradation. By implementing the protocols and considering the principles outlined herein, researchers and drug development professionals can more effectively harness the synthetic potential of these valuable building blocks while ensuring the robustness and reproducibility of their chemical processes. The development of novel, more stable boronic acid surrogates and a deeper understanding of the kinetics of their degradation will continue to be an active area of research, further empowering the synthesis of the next generation of therapeutics.
References
- 1. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. aminer.org [aminer.org]
- 8. database.ich.org [database.ich.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
A Technical Guide to (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid: Commercial Availability, Application, and Protocol Optimization
This guide provides an in-depth technical overview of (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid, a key building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document explores its commercial landscape, physicochemical properties, and critical applications, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. Practical, field-tested insights are provided to ensure successful experimental outcomes.
Introduction and Physicochemical Profile
This compound, with CAS number 1029438-14-9, is a bifunctional organic compound featuring a biphenyl backbone substituted with an acetyl group and a boronic acid moiety.[1] This structure makes it an invaluable reagent in organic synthesis, particularly for the construction of complex molecular architectures. The acetyl group provides a handle for further functionalization, while the boronic acid is a versatile participant in carbon-carbon bond-forming reactions.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1029438-14-9 | [1] |
| Molecular Formula | C14H13BO3 | [2] |
| Molecular Weight | 240.07 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically 95-98% | [2] |
| InChI Key | KLFRIBXIZZFOBU-UHFFFAOYSA-N | [1][2] |
Commercial Availability and Formulation
This compound is readily available from a variety of chemical suppliers. It is typically sold as a solid with purity levels ranging from 95% to 98%. For applications requiring enhanced stability or different solubility profiles, the pinacol ester derivative, (4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)ethan-1-one (CAS: 269410-19-7), is also commercially available.[3] The choice between the boronic acid and its pinacol ester often depends on the specific reaction conditions and the tolerance of other functional groups in the substrate.
Table 2: Prominent Commercial Suppliers
| Supplier | Product Name | Purity |
| Sigma-Aldrich | This compound | Varies by batch |
| CymitQuimica | (4′-Acetyl-[1,1′-biphenyl]-4-yl)boronic acid | 95.0% |
| Vibrant Pharma Inc. | 4′-Acetylbiphenyl-4-boronic acid pinacol ester | 97% |
| ECHEMI | This compound | Varies by supplier |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an aryl or vinyl halide or triflate.[4][5]
The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol: Synthesis of 4-Acetyl-1,1'-biphenyl
This protocol provides a general methodology for the Suzuki-Miyaura coupling of an aryl bromide with this compound is not directly described, but a closely related synthesis of 4-acetyl-1,1'-biphenyl from 4-bromoacetophenone and phenylboronic acid is detailed.[6] The following is an adapted, representative procedure.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 equiv)
-
Base (e.g., K2CO3 or K3PO4, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Common Issues in Suzuki-Miyaura Couplings
Even with a well-defined protocol, challenges can arise. Below are common issues and their field-proven solutions.
Table 3: Troubleshooting Guide for Suzuki-Miyaura Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst | Use a fresh batch of catalyst or a more robust, air-stable precatalyst.[7] |
| Oxygen contamination | Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[7] | |
| Protodeboronation | Strong base in aqueous media | Switch to a milder base such as potassium fluoride (KF) or potassium carbonate (K2CO3).[7] |
| Presence of water | Utilize anhydrous conditions.[7] | |
| Homocoupling | Presence of oxygen | Thoroughly degas all reagents and solvents and maintain a strict inert atmosphere. |
| Catalyst choice | Employ a Pd(0) source or an efficient precatalyst system to minimize homocoupling.[7] |
Safety and Handling
This compound requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[8][9]
-
Handling: Use in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles. Avoid the formation of dust and aerosols.[8]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[8]
-
First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[8]
-
Skin Contact: Take off contaminated clothing immediately and wash with soap and plenty of water.[9]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[9]
-
Conclusion
This compound is a commercially accessible and highly versatile reagent for advanced organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl structures, which are prevalent in pharmaceuticals and materials science. A thorough understanding of its properties, coupled with optimized reaction protocols and troubleshooting strategies, will enable researchers to effectively leverage this powerful synthetic tool.
References
- 1. This compound | C14H13BO3 | CID 53216358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4′-Acetyl-[1,1′-biphenyl]-4-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
Introduction: A Nobel-Winning Revolution in Carbon-Carbon Bond Formation
An In-Depth Technical Guide to the Suzuki-Miyaura Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
First published by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become one of the most powerful and widely utilized tools in modern organic synthesis.[1][2][3][4] Its development was a cornerstone achievement in the field, recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[2] The reaction's prominence, particularly in the pharmaceutical industry, stems from its remarkable versatility in forming carbon-carbon bonds, its tolerance for a wide array of functional groups, the use of mild reaction conditions, and the low toxicity and high stability of its organoboron reagents.[4][5][6][7][8]
This guide offers a comprehensive exploration of the Suzuki-Miyaura coupling, delving into its core mechanism, the critical roles of its various components, practical applications in drug development, and detailed experimental protocols designed for immediate application in the laboratory.
The Core Mechanism: Unpacking the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[2] This cycle is universally accepted to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6][9][10] Understanding these steps is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The cycle begins when an active Pd(0) catalyst reacts with an organic halide (or pseudohalide, R¹-X).[4] The palladium atom inserts itself into the carbon-halogen bond, breaking it and forming two new bonds to palladium. This process oxidizes the catalyst from Pd(0) to a square-planar Pd(II) species.[1][6] This step is often the rate-determining step of the entire cycle.[6] Recent studies suggest that for this step to occur under catalytic conditions, the active species is often a monoligated palladium complex, Pd(PPh₃), rather than the more saturated Pd(PPh₃)₂.[11]
-
Transmetalation : This is the crucial step where the organic moiety from the boron reagent (R²) is transferred to the palladium(II) complex, displacing the halide. For this to occur, the organoboron compound must be activated by a base.[12] The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate "ate" complex (R²-B(OH)₃⁻).[13][14] This activated boronate then exchanges its organic group with the halide on the palladium center, forming a new diorganopalladium(II) intermediate.[1][9]
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex are coupled, forming the desired new carbon-carbon bond (R¹-R²). This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[1][2] For reductive elimination to occur, the two organic groups must be in a cis orientation to each other on the palladium complex.[10]
Dissecting the Reaction Components: An Expert's Guide to Experimental Choices
The success of a Suzuki-Miyaura coupling is critically dependent on the rational selection of each component. The interplay between the catalyst, ligand, base, and solvent dictates the reaction's efficiency, scope, and outcome.
The Palladium Catalyst and Ligand System
The combination of a palladium source and a supporting ligand forms the heart of the catalytic system. While Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) are common and bench-stable, they must first be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[2] Alternatively, pre-formed Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly.[15]
The ligand's role cannot be overstated; it stabilizes the palladium center and modulates its reactivity.[16] The choice of ligand is often the most critical parameter for success, especially with challenging substrates.[16]
-
Traditional Phosphines (e.g., PPh₃): Triphenylphosphine is a classic ligand suitable for many simple couplings. However, its effectiveness is limited with less reactive electrophiles like aryl chlorides or sterically hindered substrates.
-
Bulky, Electron-Rich Phosphines: The development of dialkylbiaryl phosphine ligands by the Buchwald group revolutionized the field.[17] These ligands, characterized by their steric bulk and electron-donating properties, accelerate both the oxidative addition and reductive elimination steps.[7][16] This makes them highly effective for coupling challenging substrates, including unactivated aryl chlorides and sterically demanding partners, often at room temperature or with low catalyst loadings.[5][17][18]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands that form very stable palladium complexes. They are strong electron donors and can be particularly useful for couplings involving aryl chlorides.[12][19]
| Ligand Class | Specific Ligand Example | Typical Substrates | Key Advantages & Causality |
| Triarylphosphines | Triphenylphosphine (PPh₃) | Aryl Iodides, Aryl Bromides | General purpose, cost-effective. Limited efficacy for challenging substrates due to moderate electron-donating ability. |
| Biaryl Phosphines (Buchwald Ligands) | SPhos, XPhos | Aryl Chlorides, Hindered Biaryls, Heteroaryls | Bulky and electron-rich nature promotes fast oxidative addition and reductive elimination, enabling difficult transformations.[5][16] |
| Ferrocenyl Phosphines | dppf | Heteroaryl couplings | Robust, thermally stable catalyst system (Pd(dppf)Cl₂) often used for challenging couplings.[15] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Aryl Chlorides | Strong σ-donors that form highly stable and active catalysts, preventing catalyst decomposition at high temperatures.[12] |
The Organoboron Reagent: Boronic Acids and Esters
Organoboron compounds serve as the nucleophilic partner in the reaction.[2]
-
Boronic Acids (RB(OH)₂): These are the most common boron reagents. They are generally stable, non-toxic, and a vast number are commercially available.[6][20] However, they can be prone to side reactions, most notably protodeboronation (cleavage of the C-B bond by a proton source), especially with base-sensitive substrates like polyfluoroaryl or certain heteroaryl boronic acids.[21][22] The purity of the boronic acid is critical for achieving high yields and reproducibility.[23]
-
Boronic Esters (e.g., Pinacol, MIDA): Boronic esters are often more stable than their corresponding acids and are less prone to protodeboronation.[20][21] Pinacol (B(pin)) esters are widely used due to their stability and ease of preparation.[20] MIDA boronates offer exceptional stability, allowing for iterative cross-coupling strategies. While esters are generally less reactive than acids, they can often transmetalate directly without prior hydrolysis.[20][21]
The Base: The Unsung Hero of Transmetalation
The base is not a mere spectator; it is an essential activator in the catalytic cycle.[12] Its primary role is to activate the boronic acid, converting it into a tetracoordinate "ate" complex, which is significantly more nucleophilic and readily undergoes transmetalation.[13][14][24][25] The choice of base can dramatically affect reaction yield and selectivity.[13][14]
| Base | Typical Strength | Common Solvents | Causality and Field Insights |
| Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) | Moderate-Strong | Toluene/Water, Dioxane/Water, DMF | Most common choice. K₂CO₃ is a good starting point. Cs₂CO₃ is more soluble and basic, often effective when others fail, especially with aryl chlorides. Requires water for optimal activity.[14] |
| Phosphates (K₃PO₄) | Strong | Toluene, Dioxane | A strong, non-nucleophilic base. Excellent for couplings with sterically hindered substrates and for preventing side reactions like ester hydrolysis. Often used under anhydrous conditions.[13][16] |
| Hydroxides (NaOH, Ba(OH)₂) | Strong | Alcohols, Water | Very strong bases that can promote high reaction rates but may not be compatible with base-sensitive functional groups on the substrates.[13][26] |
| Fluorides (KF, CsF) | Weak | THF, Dioxane | Used when substrates contain base-labile groups (e.g., esters). The fluoride ion is thought to activate the boron atom effectively without creating a strongly basic environment.[12] |
The Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used. Common choices include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[2] Often, a mixture of an organic solvent and water is employed to dissolve the inorganic base.[3][26] In recent years, significant effort has been directed toward using more environmentally friendly or "green" solvents, with water itself being an effective medium for certain catalyst systems.[27][28][29]
Applications in Drug Discovery and Pharmaceutical Development
The Suzuki-Miyaura coupling is arguably the most frequently used carbon-carbon bond-forming reaction in the pharmaceutical industry.[8] Its reliability and broad functional group tolerance allow medicinal chemists to rapidly synthesize libraries of related compounds for structure-activity relationship (SAR) studies. In process chemistry, the reaction is valued for its scalability and robustness in the large-scale synthesis of active pharmaceutical ingredients (APIs).[30][31]
-
Synthesis of Biaryl Cores: Many modern drugs contain biaryl or heteroaryl-aryl motifs, which are readily constructed using this reaction.[8][32]
-
Late-Stage Functionalization: The reaction's tolerance for complex functional groups enables its use in the final steps of a synthesis, allowing for the late-stage introduction of key structural fragments.[30]
-
Examples in Approved Drugs: The synthesis of numerous blockbuster drugs relies on a key Suzuki-Miyaura coupling step, including Crizotinib (an ALK/MET inhibitor), Ceralasertib (an ATR inhibitor), and Emitasvir (a Hepatitis C treatment).[21][30]
Experimental Protocols: From Theory to Practice
Reproducibility in science starts with a well-defined protocol. Below are representative, self-validating procedures for common Suzuki-Miyaura coupling scenarios.
Protocol 1: Standard Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is a robust starting point for many common substrate combinations.
-
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Toluene (8 mL)
-
Water (2 mL)
-
-
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Seal the vessel with a septum or screw cap. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene and degassed water via syringe.
-
Place the flask in a preheated oil bath at 85-90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.[33]
-
Protocol 2: Coupling of a Challenging Aryl Chloride using a Buchwald Ligand
This protocol is adapted for less reactive aryl chlorides, which require a more active catalyst system.[4]
-
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.5 mmol, 1.5 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Anhydrous Toluene (10 mL)
-
-
Step-by-Step Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl chloride, arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos to an oven-dried resealable Schlenk tube with a stir bar.
-
Seal the tube, remove it from the glovebox (if used), and add anhydrous, degassed toluene via syringe.
-
Place the tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction for completion by GC or LC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Rinse the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to afford the product.[16]
-
Conclusion
The Suzuki-Miyaura coupling is a powerful and indispensable transformation in the synthetic chemist's toolkit.[4] Its broad substrate scope, functional group tolerance, and operational simplicity have cemented its status as a premier method for constructing complex molecular architectures in academic research and industrial applications, particularly in the synthesis of life-saving medicines. A deep, mechanistic understanding of the catalytic cycle and the specific roles of each reaction component is the key to harnessing its full potential, enabling the efficient and rational design of novel chemical entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Boron Suzuki Coupling | Borates Today [borates.today]
- 21. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. nbinno.com [nbinno.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. scispace.com [scispace.com]
- 28. asianpubs.org [asianpubs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. mdpi.com [mdpi.com]
- 31. preprints.org [preprints.org]
- 32. researchgate.net [researchgate.net]
- 33. organic-synthesis.com [organic-synthesis.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid
Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki Coupling Reaction
In the landscape of modern drug discovery and development, the biaryl motif stands out as a privileged scaffold, forming the core of numerous therapeutic agents. The synthesis of these structures with precision and efficiency is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide offers a broad functional group tolerance, generally mild reaction conditions, and the use of relatively low-toxicity reagents, making it a favored method in both academic and industrial settings.[3][4]
This application note provides a detailed protocol for the Suzuki coupling reaction utilizing (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid. This specific boronic acid is a valuable building block, allowing for the introduction of an acetylbiphenyl moiety, which can be a key pharmacophore or a handle for further functionalization in a drug discovery program. The protocol is designed to be a robust starting point for researchers, with explanations for the choice of reagents and conditions to empower users to adapt the methodology to their specific needs.
Reaction Principle: The Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] The cycle can be broken down into three key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide, inserting into the carbon-halogen bond to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) complex. The base is crucial for activating the boronic acid to facilitate this step.[8][9]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-Acetyl-4'-methoxy-1,1'-biphenyl
This protocol details the coupling of this compound with 4-bromoanisole as a model system.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1029438-14-9 | 240.07 | 1.0 | 1.0 |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 2 mL | - |
Equipment
-
Round-bottom flask or reaction vial with a stir bar
-
Condenser
-
Heating mantle or oil bath with temperature control
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 240 mg), 4-bromoanisole (1.2 mmol, 224 mg), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition and Degassing: Add 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask. The addition of water is often beneficial as it can aid in dissolving the inorganic base and activating the boronic acid.[6] It is crucial to degas the reaction mixture to prevent oxidation of the palladium(0) catalyst, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[6] This can be achieved by bubbling nitrogen or argon through the solution for 15-20 minutes or by subjecting the flask to several cycles of vacuum and backfilling with an inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-acetyl-4'-methoxy-1,1'-biphenyl.
Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling experiment.
Rationale for Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and reliable catalyst for Suzuki couplings.[10] Alternatively, more modern and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, can be used, often at lower catalyst loadings and milder temperatures.[11][12]
-
Base: An inorganic base is essential for the activation of the boronic acid.[8][9] Potassium carbonate (K₂CO₃) is a common and effective choice. Other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be employed, with the choice sometimes influencing the reaction rate and yield depending on the specific substrates.[9]
-
Solvent: A mixture of an organic solvent and water is frequently used in Suzuki couplings.[1] 1,4-Dioxane is a common choice, though other solvents like toluene, tetrahydrofuran (THF), or dimethylformamide (DMF) can also be effective.[1][6] The aqueous phase helps to dissolve the inorganic base and facilitates the transmetalation step.[13]
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature of 80-90 °C is a good starting point for many Suzuki couplings. For more reactive substrates or highly active catalyst systems, the reaction may proceed at lower temperatures.[7]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Ineffective catalyst; Insufficiently degassed reaction mixture; Poor choice of base or solvent. | Use a fresh batch of catalyst or a more active catalyst system. Ensure thorough degassing of the reaction mixture. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, THF). Increase the reaction temperature.[14][15] |
| Homocoupling of boronic acid | Presence of oxygen in the reaction mixture; Use of a Pd(II) precatalyst without complete reduction to Pd(0). | Thoroughly degas the reaction mixture. Use a Pd(0) catalyst directly or ensure conditions are suitable for the in situ reduction of a Pd(II) precatalyst.[6][16] |
| Protodeborylation of boronic acid | Harsh reaction conditions (high temperature, strong base); Presence of excess water. | Use milder reaction conditions (lower temperature, weaker base like KF). Use a more stable boronic ester (e.g., a pinacol ester) if the boronic acid is particularly labile.[16][17] |
Safety Precautions
-
This compound may cause skin and eye irritation.
-
Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents such as 1,4-dioxane are flammable and have associated health risks.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this experiment. For detailed safety information, consult the Safety Data Sheets (SDS) for all reagents.[18]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and this protocol provides a reliable method for the utilization of this compound as a key building block. By understanding the underlying principles of the reaction and the rationale for the choice of reagents and conditions, researchers can confidently apply and adapt this protocol to advance their synthetic goals in drug discovery and other areas of chemical science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. echemi.com [echemi.com]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Biphenyls and the Suzuki-Miyaura Reaction
Substituted biphenyl scaffolds are of paramount importance in medicinal chemistry and materials science. The specific molecule, (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid, serves as a crucial building block for synthesizing complex organic molecules, including active pharmaceutical ingredients (APIs). The formation of the carbon-carbon bond to create the biphenyl structure is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction is renowned for its mild conditions, tolerance of a wide array of functional groups, and the use of readily available and relatively non-toxic organoboron reagents.[1][4][5][6][7]
This guide provides a comprehensive overview of the mechanistic principles and practical protocols for the successful Suzuki-Miyaura coupling of this compound with various aryl halides.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][3] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[2][3][5] The reactivity of the halide partner follows the general trend: I > OTf > Br >> Cl.[1]
-
Transmetalation: This is a crucial step where the organic group from the organoboron species (in this case, the 4'-acetyl-[1,1'-biphenyl] moiety) is transferred to the palladium(II) center.[1][3] This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[4][8][9][10] The exact mechanism of transmetalation is still a subject of research, but it is widely accepted that the base plays a critical role in facilitating this ligand exchange.[1][8]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biphenyl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3][5]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Key Experimental Parameters and Their Rationale
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters.
Palladium Catalyst and Ligands:
The choice of palladium source and accompanying ligands is critical for catalytic activity and stability. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they often require the addition of a stabilizing ligand.[9] Modern pre-catalysts, often incorporating bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), offer enhanced reactivity, stability, and broader substrate scope.[1][5][6][11][12]
-
Phosphine Ligands: Triarylphosphines were used in early work, but bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos) have become the ligands of choice for many challenging couplings, including those involving sterically hindered substrates or less reactive aryl chlorides.[1][5][12] These ligands promote both the oxidative addition and reductive elimination steps.[1]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are often more robust than phosphines and can be particularly effective in stabilizing the active Pd(0) species.[1][9]
| Catalyst/Ligand System | Key Features | Typical Substrates |
| Pd(PPh₃)₄ | Classical, commercially available catalyst. | Aryl iodides and bromides. |
| Pd(OAc)₂ / SPhos | Highly active for a broad range of substrates.[1] | Aryl bromides, chlorides, and triflates.[1] |
| PdCl₂(dppf) | Robust and reliable for many standard couplings. | Aryl bromides and iodides. |
| [Pd(IPr)]-PEPPSI | Air and moisture stable NHC pre-catalyst. | Challenging couplings, including heteroaryl substrates. |
The Role of the Base:
The base is a crucial component of the Suzuki-Miyaura reaction, and its primary role is to activate the boronic acid for transmetalation.[4][8][9][10] The choice of base can significantly influence the reaction rate and yield.
-
Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used, effective, and generally mild. Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.[4]
-
Phosphates (e.g., K₃PO₄): A strong, non-nucleophilic base that is often effective when carbonates fail.[4] It is particularly useful for couplings involving sterically hindered substrates.[13]
-
Hydroxides (e.g., NaOH, KOH): Strong bases that can be effective but may promote side reactions with sensitive functional groups.[4]
-
Fluorides (e.g., KF, CsF): Can be used, particularly when base-labile functional groups are present.[9]
Solvent Selection:
The choice of solvent is critical for dissolving the reactants and facilitating the reaction. A variety of organic solvents, often in combination with water, are employed.[2] The addition of water can be beneficial, making the reaction more economical and environmentally friendly.[1][7]
-
Ethers (e.g., Dioxane, THF): Commonly used and effective for a wide range of Suzuki couplings.[2]
-
Aromatic Hydrocarbons (e.g., Toluene): Another common choice, particularly for reactions run at higher temperatures.[2]
-
Amides (e.g., DMF, DMAc): Polar aprotic solvents that can be effective but may be more difficult to remove during workup.[2]
-
Alcohols (e.g., Ethanol, n-Butanol): Can be used, often in combination with water, providing a "greener" solvent system.[7]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol utilizes a common and effective catalyst system.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in some cases.[14]
Materials:
-
This compound
-
Aryl chloride (e.g., 4-chloroacetophenone)
-
[Pd(IPr)]-PEPPSI catalyst
-
Cesium carbonate (Cs₂CO₃)
-
tert-Amyl alcohol
-
Microwave reactor vials
Procedure:
-
To a microwave vial, add this compound (1.5 mmol), the aryl chloride (1.0 mmol), cesium carbonate (2.5 mmol), and [Pd(IPr)]-PEPPSI catalyst (0.01 mmol, 1 mol%).
-
Add tert-amyl alcohol (4 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure described in Protocol 1.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor solubility of reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Screen different solvent systems to improve solubility.[15]- Try a stronger base like K₃PO₄ or Cs₂CO₃.[4] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) source without a reducing agent | - Ensure thorough degassing of the reaction mixture.[2]- Use a Pd(0) source or a pre-catalyst. |
| Protodeboronation | - Presence of protic sources (e.g., water, alcohol) and certain bases | - Use anhydrous conditions if possible.- Use a milder base like KF.[9] |
| Difficult Purification | - Co-elution of product with byproducts | - Optimize the reaction to minimize byproduct formation.- Try different solvent systems for column chromatography. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile tool for the synthesis of substituted biphenyls from this compound. A thorough understanding of the reaction mechanism and the careful selection of the catalyst, ligand, base, and solvent are essential for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers in their efforts to synthesize these important molecular scaffolds.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. fishersci.se [fishersci.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.rsc.org [books.rsc.org]
- 14. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Strategic Base Selection for Suzuki-Miyaura Coupling with Acetyl-Functionalized Boronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in forging carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction is indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science.[3][4] However, the success of the Suzuki-Miyaura coupling is critically dependent on the careful orchestration of its components, with the choice of base being a paramount, yet often challenging, parameter.
This application note addresses a specific, frequently encountered challenge: the Suzuki-Miyaura coupling of substrates bearing base-sensitive acetyl groups. The acetyl moiety is a common functional handle, but it is susceptible to hydrolysis under the basic conditions required for the reaction. This guide provides a detailed analysis of the mechanistic role of the base, outlines the competing side reactions, and offers a systematic approach to selecting the optimal base to maximize coupling efficiency while preserving the integrity of the acetyl functional group.
The Mechanistic Role of the Base in the Suzuki Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-based catalytic cycle, which comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The base plays an indispensable role in the transmetalation step. In its neutral state, the organoboron species is not sufficiently nucleophilic to transfer its organic group to the palladium(II) center. The base activates the boronic acid by coordinating to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex (e.g., a boronate, R-B(OH)₃⁻).[7][8] This activation is the kinetic trigger for transmetalation, making base selection a critical factor in determining the overall reaction rate and success.[9]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Microwave-assisted Suzuki coupling of (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid
Application Note & Protocol
Topic: High-Efficiency Synthesis via Microwave-Assisted Suzuki Coupling of (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
This document provides an in-depth technical guide for performing the microwave-assisted Suzuki-Miyaura cross-coupling of this compound. The narrative structure is designed to deliver not only a precise protocol but also the underlying scientific rationale, empowering researchers to adapt and troubleshoot related transformations.
Executive Summary: Accelerating Complex Molecule Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power to form carbon-carbon bonds, particularly in the creation of biaryl and poly-aryl structures prevalent in pharmaceuticals and advanced materials.[1][2][3][4] This guide focuses on the synthesis of a terphenyl derivative, a valuable scaffold in drug discovery, by coupling this compound with an aryl halide. We will demonstrate how leveraging microwave-assisted organic synthesis (MAOS) dramatically reduces reaction times from hours to minutes, enhances yields, and promotes greener chemistry by minimizing energy consumption and often allowing for the use of more environmentally benign solvent systems.[5][6][7][8]
The Scientific Foundation: Mechanism and Microwave Enhancement
The Palladium Catalytic Cycle
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][9][10]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species inserting into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[1][10]
-
Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. It requires activation of the boronic acid (Ar²-B(OH)₂) by a base. The base forms a more nucleophilic boronate "ate" complex (e.g., Ar²-B(OH)₃⁻), which then readily exchanges its organic group with the halide on the Pd(II) complex.[11][12][13][14][15]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated as the final biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[9][10][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Advantage of Microwave Irradiation
Conventional heating relies on thermal conductivity, which is often slow and inefficient, leading to temperature gradients within the reaction vessel. Microwave irradiation, however, heats the sample volumetrically and uniformly through dielectric heating.[6] Polar molecules and ions in the reaction mixture (such as the solvent and charged intermediates) absorb microwave energy, leading to rapid and localized heating that can superheat the solvent above its atmospheric boiling point in a sealed vessel.[6][17]
For the Suzuki coupling, this translates to:
-
Accelerated Rates: Dramatically reduced reaction times, often from 12-24 hours to 5-20 minutes.[6][18]
-
Improved Yields: The rapid heating minimizes the formation of decomposition byproducts, such as protodeborylation of the boronic acid.[7]
-
Enhanced Reactivity: Microwave energy can provide the necessary activation to couple less reactive substrates, such as aryl chlorides.[16][19]
Optimizing the Reaction: A Guide to Key Parameters
The success of a Suzuki coupling hinges on the careful selection of several components. The following table summarizes key parameters and provides the rationale for the choices made in the subsequent protocol.
| Parameter | Recommended Choice | Rationale & Field Insights |
| Palladium Catalyst | Pd(dppf)Cl₂ (1-5 mol%) | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is an air-stable, robust, and versatile precatalyst. The dppf ligand promotes high catalytic activity and is effective for a wide range of substrates, including sterically hindered ones.[20] |
| Aryl Halide Partner | 4-Chloroacetophenone | Aryl chlorides are often challenging substrates but are cost-effective and widely available. Using a chloride demonstrates the power of microwave-assisted synthesis to activate less reactive C-Cl bonds.[21] The reactivity order is generally I > Br > OTf >> Cl.[19] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Potassium carbonate is a moderately strong, inexpensive base that is effective for many Suzuki couplings.[14] For less reactive chlorides, a stronger base like potassium phosphate (K₃PO₄) may be beneficial as it more effectively promotes the formation of the reactive boronate species.[13] |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 4:1) | This mixture is ideal for microwave synthesis. 1,4-Dioxane is a good solvent for the organic reagents, while water is an excellent microwave absorber, facilitates dissolution of the inorganic base, and aids in the formation of the active boronate complex.[3][22][23][24] |
| Temperature | 120-150 °C | Microwave reactors allow for controlled heating to temperatures significantly above the solvent's boiling point in a sealed vessel. This high temperature is crucial for accelerating the reaction, especially the oxidative addition to the aryl chloride.[18][23] |
| Time | 10-30 minutes | The combination of high temperature and efficient energy transfer allows for complete conversion in a fraction of the time required by conventional heating.[6][18] |
Detailed Application Protocol
This protocol details the coupling of this compound with 4-chloroacetophenone.
Materials and Equipment
-
Reagents:
-
This compound (1.0 equiv.)
-
4-Chloroacetophenone (1.2 equiv.)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv., 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 equiv.)
-
1,4-Dioxane (ACS grade)
-
Deionized Water
-
-
Equipment:
-
Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a snap cap and septum
-
Magnetic stir bar
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
-
Experimental Workflow
Caption: Step-by-step workflow for the microwave-assisted Suzuki coupling.
Step-by-Step Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (100 mg, 0.39 mmol, 1.0 equiv.), 4-chloroacetophenone (72.5 mg, 0.47 mmol, 1.2 equiv.), K₂CO₃ (162 mg, 1.17 mmol, 3.0 equiv.), and Pd(dppf)Cl₂·CH₂Cl₂ (9.6 mg, 0.012 mmol, 0.03 equiv.).
-
Vessel Sealing and Inerting: Securely place the cap on the vial. Puncture the septum with a needle connected to a nitrogen or argon line and purge the vessel for 5 minutes to create an inert atmosphere.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling nitrogen or argon through it for 15 minutes. Using a syringe, add 5 mL of the degassed solvent mixture to the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters: temperature at 130 °C, hold time of 20 minutes, power at 150 W, and stirring on.[18][25]
-
Reaction Monitoring (Trustworthiness Check): After irradiation, cool the vessel to room temperature using compressed air. A small aliquot can be taken, diluted with ethyl acetate, and spotted on a TLC plate to check for the consumption of starting materials.[26]
-
Workup: Quench the reaction by adding 10 mL of deionized water to the vial. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).[27] Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.[9][26]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure terphenyl product.
Self-Validation: Confirming a Successful Synthesis
Rigorous characterization is non-negotiable. A successful reaction is validated through a combination of spectroscopic methods that confirm the formation of the new C-C bond and the overall molecular structure.
-
¹H NMR Spectroscopy: The most powerful tool for validation.[28][29] Expect to see a new set of aromatic proton signals corresponding to the newly introduced acetophenone ring. The disappearance of the characteristic signals for the starting aryl chloride is a key indicator of reaction completion.
-
¹³C NMR Spectroscopy: This will confirm the presence of all carbon atoms in the final structure, including the two carbonyl carbons and the quaternary carbons at the points of C-C bond formation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the product, matching the calculated value for the desired terphenyl structure.[28]
By following this protocol and its embedded validation checks, researchers can confidently and efficiently synthesize complex poly-aryl compounds, leveraging the speed and power of microwave-assisted chemistry.
References
- 1. byjus.com [byjus.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Acyl Suzuki Cross-Coupling | MDPI [mdpi.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Microwave assisted green organic synthesis [wisdomlib.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. azom.com [azom.com]
Application Notes and Protocols for the Synthesis of Nematic Liquid Crystals Utilizing (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid
Introduction: The Strategic Role of (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid in Advanced Liquid Crystal Synthesis
The precise engineering of molecular architecture is paramount in the development of advanced liquid crystal (LC) materials for applications ranging from high-resolution displays to photonics and sensor technologies.[1] The biphenyl moiety is a foundational structural motif in many nematic liquid crystals due to its rigidity and linear shape, which promotes the necessary anisotropic alignment for mesophase formation.[2] The strategic functionalization of this core structure allows for the fine-tuning of critical properties such as mesophase range, dielectric anisotropy, and optical birefringence.
This compound emerges as a pivotal building block in this context. Its bifunctional nature—a boronic acid group for efficient carbon-carbon bond formation via Suzuki-Miyaura coupling and a terminal acetyl group—provides a versatile platform for the synthesis of sophisticated liquid crystal molecules.[3] The acetyl group, in particular, offers a site for further molecular elaboration and its polarity can significantly influence the intermolecular interactions that govern mesophase stability and transition temperatures.[4]
This guide provides a comprehensive overview of the application of this compound in the synthesis of a target nematic liquid crystal, 4'-acetyl-4-cyanobiphenyl. We will delve into the mechanistic rationale behind the Suzuki-Miyaura coupling protocol, offer a detailed, step-by-step synthetic procedure, and discuss the essential characterization techniques for verifying the successful synthesis and elucidating the mesomorphic properties of the final product.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃BO₃ | [PubChem CID: 53216358] |
| Molecular Weight | 240.07 g/mol | [Sigma-Aldrich] |
| Appearance | Solid | [Sigma-Aldrich] |
| CAS Number | 1029438-14-9 | [Sigma-Aldrich] |
Synthetic Strategy: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds.[5][6] Its success is attributed to the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[7]
The catalytic cycle, as illustrated below, involves a palladium(0) catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a commonly used precatalyst that readily generates the active Pd(0) species required for the initial oxidative addition step. The triphenylphosphine ligands stabilize the palladium center throughout the catalytic cycle.[8]
-
Base (e.g., K₂CO₃ or K₃PO₄): The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group from boron to the palladium center.[5][7] The choice of base can influence the reaction rate and yield.
-
Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water): A biphasic solvent system is often employed. The organic solvent (e.g., toluene or dioxane) solubilizes the organic reactants and the palladium catalyst, while the aqueous phase dissolves the inorganic base. This ensures that all components can interact effectively at the interface.[1]
Experimental Protocol: Synthesis of 4'-acetyl-4-cyanobiphenyl
This protocol details the synthesis of 4'-acetyl-4-cyanobiphenyl via a Suzuki-Miyaura coupling reaction between this compound and 4-bromobenzonitrile.
Figure 2: Experimental workflow for the synthesis of 4'-acetyl-4-cyanobiphenyl.
Materials:
-
This compound
-
4-Bromobenzonitrile
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), 4-bromobenzonitrile (1.1 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and deionized water. The total solvent volume should be sufficient to ensure stirring.
-
Inert Atmosphere: Degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate eluent system. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate to dilute the organic phase. Separate the organic layer.
-
Aqueous Wash: Wash the organic layer sequentially with deionized water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4'-acetyl-4-cyanobiphenyl.
Characterization of the Synthesized Liquid Crystal
The successful synthesis and mesomorphic properties of 4'-acetyl-4-cyanobiphenyl are confirmed through a combination of spectroscopic and thermal analysis techniques.
Spectroscopic Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the final product.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (-C≡N) and carbonyl (C=O) stretches.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compound.
Thermal and Mesomorphic Characterization:
The liquid crystalline properties are primarily investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[4]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes.[9] A typical DSC thermogram will show endothermic peaks upon heating corresponding to crystal-to-nematic and nematic-to-isotropic phase transitions.
| Transition | Temperature (°C) | Enthalpy (J/g) |
| Crystal to Nematic (T_CN) | To be determined | To be determined |
| Nematic to Isotropic (T_NI) | To be determined | To be determined |
| Table 1: Representative DSC Data for a Nematic Liquid Crystal. |
-
Polarized Optical Microscopy (POM): POM is used to visually identify the liquid crystal phases by observing their characteristic textures.[10] Upon cooling from the isotropic phase, the formation of a nematic phase is typically characterized by the appearance of a Schlieren or threaded texture.
The Influence of the Terminal Acetyl Group on Mesomorphic Properties
The terminal acetyl group in 4'-acetyl-4-cyanobiphenyl plays a significant role in its liquid crystalline behavior. The polarity of the carbonyl group can lead to stronger intermolecular dipole-dipole interactions, which can, in turn, affect the stability of the nematic phase.[11] An increased dipole moment can enhance both the mesophase stability and the melting temperatures.[5] The presence of the acetyl group also provides a reactive handle for further synthetic modifications, allowing for the creation of more complex liquid crystal architectures, such as dimers or polymers.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced liquid crystal materials. The Suzuki-Miyaura coupling provides an efficient and reliable method for incorporating this moiety into larger molecular structures. The terminal acetyl group offers a means to fine-tune the mesomorphic properties of the resulting liquid crystals and allows for further chemical transformations. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists in the field of liquid crystal design and synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Acetylbiphenyl synthesis - chemicalbook [chemicalbook.com]
- 4. ijres.org [ijres.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. cskscientificpress.com [cskscientificpress.com]
- 10. Nanoscale Events on Cyanobiphenyl-Based Self-Assembled Droplets Triggered by Gas Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
The Strategic Application of (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Emergence of a Key Building Block
In the landscape of modern medicinal chemistry, the pursuit of complex molecular architectures with high precision and efficiency is paramount. (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid has emerged as a critical building block, particularly in the synthesis of pharmaceutical intermediates for targeted therapies. Its biaryl structure, featuring a reactive boronic acid moiety and a versatile acetyl group, makes it an invaluable synthon for constructing the core scaffolds of numerous drug candidates. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions.
The significance of boronic acids in medicinal chemistry has been firmly established, with their use as key reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction's tolerance of a wide range of functional groups, coupled with its mild reaction conditions, has made it a favored method for creating carbon-carbon bonds in complex molecules.[2] this compound is particularly noteworthy for its application in the synthesis of targeted anti-cancer therapies, such as the BCL-2 inhibitor Venetoclax (ABT-199).[3]
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction facilitates the formation of a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), enabling the construction of complex biaryl and poly-aryl structures that are prevalent in pharmaceuticals.
Reaction Principle and Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organoborane, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, influencing yield, reaction rate, and selectivity.[4] For sterically hindered or electronically challenging substrates, the use of specialized phosphine ligands can be crucial for achieving high efficiency.[5]
Detailed Application Notes & Protocols
Synthesis of a Biaryl Ketone Intermediate via Suzuki-Miyaura Coupling
This protocol details a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide to synthesize a triaryl ketone, a common scaffold in pharmaceutical agents.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (e.g., 4-bromobenzonitrile) (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The solvent should be degassed prior to use.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired triaryl ketone.
Causality Behind Experimental Choices:
-
Catalyst System: Palladium(II) acetate in combination with triphenylphosphine is a robust and commonly used catalyst system for Suzuki couplings. For more challenging substrates, more advanced catalysts such as those with bulky, electron-rich phosphine ligands (e.g., SPhos) may be necessary to promote efficient oxidative addition and reductive elimination.[5]
-
Base Selection: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation. The choice of base can be critical, with stronger bases like potassium phosphate or cesium carbonate sometimes being required for less reactive substrates.[4][7]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction parameters. The following tables provide a summary of typical conditions and their impact on the synthesis of biaryl ketones using acetyl-substituted phenylboronic acids.
Table 1: Comparison of Catalyst Systems
| Catalyst System | Ligand | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | 90 | 85-95 | Cost-effective and widely applicable for many substrates. |
| Pd₂(dba)₃ | SPhos | Room Temp - 80 | 90-99 | Highly active catalyst for challenging substrates, including aryl chlorides.[8] |
| Pd(PPh₃)₄ | - | 80 | 80-90 | A common pre-catalyst, but can be sensitive to air and moisture. |
Table 2: Influence of Different Bases on Reaction Yield
| Base | Solvent System | Temperature (°C) | Typical Yield (%) | Comments |
| K₂CO₃ | Dioxane/Water | 90 | 85-95 | A versatile and commonly used base.[7] |
| K₃PO₄ | Toluene/Water | 100 | 90-98 | Often provides higher yields for sterically hindered substrates. |
| Cs₂CO₃ | Dioxane/Water | 80 | >95 | Highly effective but more expensive; useful for difficult couplings.[9] |
| Na₂CO₃ | Ethanol/Water | 80 | 80-90 | A milder and cost-effective option.[7] |
Visualization of Key Processes
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Workflow for Biaryl Ketone Synthesis
Caption: Experimental workflow for the synthesis of biaryl ketones.
Conclusion: A Versatile Tool for Drug Discovery
This compound is a powerful and versatile intermediate in pharmaceutical synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl scaffolds that are central to the development of novel therapeutics. By understanding the principles of the Suzuki-Miyaura reaction and carefully selecting reaction conditions, researchers can leverage this key building block to accelerate their drug discovery and development programs. The protocols and data presented herein provide a solid foundation for the successful application of this compound in the synthesis of the next generation of pharmaceutical agents.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia [ccspublishing.org.cn]
- 4. benchchem.com [benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic Acid: A Versatile Building Block for High-Performance Organic Electronic Materials
Introduction: The Strategic Importance of Biphenyl Boronic Acids in Organic Electronics
The advancement of organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs), is intrinsically linked to the molecular design of the organic materials employed. These materials must possess a unique combination of thermal stability, morphological robustness, and precisely tuned electronic properties to ensure efficient charge transport and light emission.[1] (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid emerges as a critical building block in the synthesis of these advanced materials. Its biphenyl core provides a rigid, conjugated scaffold, while the boronic acid and acetyl functionalities offer versatile handles for creating complex, high-performance molecules through established synthetic methodologies.
This technical guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of materials for organic electronics. We will delve into its application in both hole transport layers (HTLs) and emissive layers (EMLs) of OLEDs, underpinned by the principles of the Suzuki-Miyaura cross-coupling reaction.
Core Attributes of this compound
The utility of this boronic acid derivative stems from its distinct structural features:
-
Biphenyl Backbone: Offers a thermally and photochemically stable, rigid structure that promotes effective electronic communication between connected functional units.
-
Boronic Acid Moiety: Serves as a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with a wide range of aryl and heteroaryl halides. This reaction is a cornerstone of modern organic electronics synthesis due to its high functional group tolerance and excellent yields.
-
Acetyl Group: The acetyl substituent can be used to tune the electronic properties of the final molecule. Its electron-withdrawing nature can influence the HOMO/LUMO energy levels, which is crucial for optimizing charge injection and transport in multilayer OLED devices. Furthermore, the ketone functionality can serve as a reactive site for further molecular elaboration.
| Property | Value | Source |
| CAS Number | 1029438-14-9 | PubChem |
| Molecular Formula | C₁₄H₁₃BO₃ | PubChem |
| Molecular Weight | 240.07 g/mol | PubChem |
Application in Hole Transporting Materials (HTMs)
Efficient hole injection and transport from the anode to the emissive layer are paramount for high-performance OLEDs. Materials based on triarylamines and carbazole derivatives are widely employed as HTMs due to their high hole mobility and thermal stability. This compound can be effectively utilized to synthesize advanced HTMs by coupling it with functionalized carbazole or triarylamine halides.
Synthetic Strategy: Suzuki Coupling with a Carbazole Halide
The following protocol outlines a general procedure for the synthesis of a carbazole-biphenyl based HTM.
References
The Oxidative Heck Reaction: A Modern Approach to C-C Bond Formation Using Arylboronic Acids
An Application Guide for Researchers
Introduction: Evolving Beyond the Classics
In the landscape of palladium-catalyzed cross-coupling reactions, the Mizoroki-Heck reaction stands as a foundational pillar, traditionally forging carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] This Nobel Prize-winning transformation is mechanistically distinct from the Suzuki-Miyaura coupling, which pairs organoboron compounds with organohalides.[2][3] However, the quest for milder, more versatile, and environmentally benign synthetic routes has led to the development of a powerful variant: the oxidative Heck reaction .[4]
This guide focuses on the direct coupling of arylboronic acids with olefins, a process that leverages the stability, low toxicity, and commercial availability of boronic acids.[5] Unlike the classical Pd(0)-catalyzed Heck reaction, this pathway operates via a Pd(II) catalytic cycle.[6] This fundamental difference unlocks significant advantages, including tolerance to air and moisture, milder reaction temperatures, and, in many cases, the ability to proceed without a base, thus broadening the scope and applicability of Heck-type transformations in complex molecule synthesis.[7][8][9]
The Catalytic Cycle: A Pd(II)-Driven Pathway
The efficacy of the oxidative Heck reaction hinges on maintaining the palladium catalyst in its active +2 oxidation state throughout the cycle. This contrasts with the traditional Heck reaction, which cycles between Pd(0) and Pd(II).[6] The mechanism can be dissected into three key stages, followed by a crucial catalyst regeneration step.
-
Transmetalation: The cycle initiates with the reaction of a Pd(II) salt with the arylboronic acid to form an arylpalladium(II) species.[6]
-
Migratory Insertion (Carbopalladation): The olefin coordinates to the arylpalladium(II) complex and subsequently inserts into the palladium-aryl bond. This step forms a new carbon-carbon bond and generates a σ-alkylpalladium(II) intermediate.[6]
-
β-Hydride Elimination: A hydrogen atom from a β-carbon of the alkylpalladium intermediate is eliminated, forming the desired substituted alkene product and a hydridopalladium(II) complex (H-Pd-X).[6]
-
Catalyst Regeneration: The H-Pd-X species must be converted back to the active Pd(II) catalyst to restart the cycle. This is the defining feature of the oxidative Heck reaction and is typically achieved in one of two ways:
-
With an External Oxidant: An external agent like molecular oxygen (O₂), benzoquinone (BQ), or copper(II) salts reoxidizes the palladium complex, completing the catalytic loop.[10][11]
-
Oxidant-Free Pathways: In innovative modern protocols, other components in the reaction, such as the solvent (e.g., acetone) or even the olefin substrate, can act as a "hydrogen acceptor," effectively regenerating the Pd(II) catalyst without the need for a traditional external oxidant.[5][7][12]
-
Caption: The Pd(II)-catalyzed oxidative Heck cycle.
Core Experimental Parameters
The success of an oxidative Heck reaction using arylboronic acids is highly dependent on the careful selection of several key components. The versatility of the reaction allows for a wide range of conditions, which can be tailored to the specific substrates involved.
| Component | Common Examples & Field Insights |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂, Pd(TFA)₂ are widely used.[7][9][13] The choice of counter-ion can influence reactivity. Pd(OAc)₂ is a reliable starting point for many applications. |
| Ligand | Phosphine-based: dppp, PPh₃, (R)-BINAP.[6][7] Dppp (1,3-bis(diphenylphosphino)propane) is particularly effective in many oxidant-free systems.[7] Nitrogen-based: BIAN, PyOX are used, especially in asymmetric variants.[6] Ligand-Free: Some protocols work efficiently without a supporting ligand, offering a simpler and more cost-effective setup.[13] |
| Arylating Agent | Arylboronic Acids [ArB(OH)₂]: The most common choice due to their stability and availability. Aryltrifluoroborates & MIDA Boronates: These protected forms of boronic acids offer enhanced stability and can be excellent alternatives for challenging substrates or to minimize side reactions like protodeboronation.[9][14] |
| Olefin Substrate | Electron-Deficient: Acrylates, acrylamides. These are generally good substrates.[7][13] Electron-Rich: Vinyl ethers, enamides. These often couple with high efficiency and can exhibit different regioselectivity compared to electron-deficient olefins.[7][11] |
| Solvent | Acetone: Can serve a dual role as solvent and hydrogen acceptor in oxidant-free reactions.[7][12] DMF, Toluene, Methanol (MeOH), Water mixtures: The choice is often substrate-dependent. Aqueous systems are gaining traction as a "green" chemistry approach.[10][13][15] |
| Oxidant / Additive | External Oxidants: O₂ (air), p-benzoquinone (p-BQ), Cu(OAc)₂, TEMPO.[9][11] Required when no other H-acceptor is present. Acid Additives: Trifluoroacetic acid (TFA) is sometimes required to promote the coupling with electron-deficient olefins.[5][7] |
| Base | A key advantage of many modern oxidative Heck protocols is that they are base-free .[7][8][12] This avoids side reactions and simplifies purification, contrasting sharply with the classic Heck reaction which requires a base to neutralize the generated acid (HX).[1] |
Experimental Protocols: Field-Validated Methodologies
The following protocols provide detailed, step-by-step instructions for two distinct and effective oxidative Heck coupling methods.
Protocol 1: Base- and Oxidant-Free Coupling of Arylboronic Acids with Electron-Rich Olefins
This protocol, adapted from the work of Xiao and coworkers, is a prime example of a modern, efficient oxidative Heck reaction where the solvent, acetone, facilitates catalyst turnover.[5][7] It is highly effective for generating aryl alkyl ketones after in situ hydrolysis of the initial enol ether product.
Caption: Workflow for the oxidant-free oxidative Heck reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol %), and 1,3-bis(diphenylphosphino)propane (dppp, 3 mol %).
-
Inert Atmosphere: Seal the vial with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent and Substrate Addition: Add acetone (3 mL) via syringe, followed by the electron-rich olefin (e.g., n-butyl vinyl ether, 2.0 mmol, 2.0 equiv).
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 70 °C and stir for 15 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup and Hydrolysis: After the reaction is complete, cool the mixture to room temperature. To hydrolyze the resulting enol ether to the ketone, add 1 M aqueous HCl (2 mL) and stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel, dilute with water, and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired aryl alkyl ketone.[5][7]
Protocol 2: Mild, Room-Temperature Coupling Using an Additive
This procedure, based on work by Ghosh and coworkers, demonstrates a palladium-catalyzed Heck-type reaction that proceeds at ambient temperature using N-bromosuccinimide (NBS) as an additive in a non-polar solvent.[10][16]
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vial, combine the arylboronic acid (1.0 mmol, 1.0 equiv), the olefin (e.g., styrene, 1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol %), and N-bromosuccinimide (NBS, 30 mol %).
-
Solvent Addition: Add dry toluene (2 mL) to the vial.
-
Reaction: Stir the mixture at room temperature (25 °C) for 12 hours under air.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The final product can be purified by column chromatography.[10][16]
Troubleshooting and Key Considerations
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.
| Issue | Potential Cause(s) | Suggested Solutions |
| No or Low Conversion | - Inactive catalyst or ligands. - Substrate is unreactive under the chosen conditions. - Insufficient temperature. | - Use a fresh source of palladium catalyst and ligands. - For difficult substrates, consider a more reactive system (e.g., switch from an oxidant-free to an oxidant-based protocol). - Increase the reaction temperature in increments.[17] |
| Protodeboronation | - Presence of water or other proton sources. - High reaction temperatures or strongly basic conditions (if applicable). | - Use anhydrous solvents and reagents. - Consider using a protected boronic acid derivative, such as a MIDA ester or a trifluoroborate salt, which are more resistant to this side reaction.[14] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture. - High concentration of Pd(II) species. | - Thoroughly deoxygenate the reaction mixture by purging with an inert gas (N₂ or Ar). - Slow addition of the boronic acid can sometimes mitigate this issue by keeping its instantaneous concentration low.[14] |
| Poor Regioselectivity | - Electronic and steric nature of the olefin substrate. | - Regioselectivity is inherent to the substrate. Electron-rich olefins like vinyl ethers typically yield branched (internal) arylation products, while electron-deficient olefins like acrylates often give linear products.[7] This must be considered during synthetic planning. |
Conclusion
The oxidative Heck reaction of arylboronic acids represents a significant evolution in C-C bond-forming methodology. By operating through a Pd(II)-centric catalytic cycle, these reactions offer mild, often base-free conditions that are highly valued in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[10][16] The ability to use stable, readily available arylboronic acids as coupling partners enhances the practicality and environmental profile of this powerful transformation. Understanding the mechanistic nuances and key experimental parameters discussed in this guide will empower researchers to effectively troubleshoot and apply this versatile reaction to accelerate their research and development goals.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mdpi.com [mdpi.com]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01984B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins [organic-chemistry.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. benchchem.com [benchchem.com]
- 15. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
Application Note: A Researcher's Guide to Stille Coupling Partners for Biphenyl Synthesis
Introduction: The Strategic Importance of Stille Coupling in Biphenyl Construction
The biphenyl moiety is a privileged scaffold in medicinal chemistry, materials science, and natural product synthesis. Its construction via the formation of a C(sp²)–C(sp²) bond is a cornerstone of modern organic synthesis. Among the array of palladium-catalyzed cross-coupling reactions, the Stille coupling holds a distinguished position for this purpose.[1] Developed by John Kenneth Stille, the reaction joins an organostannane (organotin) reagent with an organic electrophile.[2][3] Its prominence stems from a unique combination of reliability and versatility; the organostannane coupling partners are notably stable to both air and moisture, and the reaction conditions tolerate a vast spectrum of functional groups, including esters, ketones, amines, and even aldehydes.[2][4]
This tolerance allows for its application in late-stage functionalization of complex molecules, a critical advantage in drug development and total synthesis.[5] While the toxicity of organotin compounds necessitates careful handling and purification, the reaction's broad scope and mild conditions often make it the most strategic choice for complex biphenyl synthesis.[2][3] This guide provides a detailed examination of the key coupling partners and a practical, field-tested protocol for researchers.
The Engine of the Reaction: A Mechanistic Overview
Understanding the catalytic cycle is paramount to rational optimization and troubleshooting. The Stille coupling proceeds through a well-established sequence of three fundamental steps, all orchestrated by a palladium catalyst.[2][6] The active catalyst is a 14-electron Pd(0) species, which can be added directly (e.g., as Pd(PPh₃)₄) or generated in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂).[7][8]
-
Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-electrophile (Ar-X) bond. This step oxidizes the palladium center from Pd(0) to a Pd(II) intermediate.[7]
-
Transmetalation: The organic group from the organostannane (Ar'-SnR₃) is then transferred to the Pd(II) center, displacing the halide or pseudohalide (X). This is often the rate-determining step of the cycle.[2]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex spontaneously eliminates the desired biphenyl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
Choosing Your Partners: A Deep Dive into Reagents
The success of a Stille coupling for biphenyl synthesis is critically dependent on the judicious selection of its core components: the electrophile, the nucleophile, and the catalyst system.
The Electrophile: Aryl Halides and Sulfonates (Ar-X)
The electrophilic partner provides one half of the target biphenyl. The choice of leaving group (X) is the primary determinant of reactivity.
-
Aryl Halides (I, Br, Cl): The reactivity trend for aryl halides follows the bond dissociation energy: Ar-I > Ar-Br >> Ar-Cl .[2][7]
-
Aryl Iodides and Bromides are the most common and reliable electrophiles. They undergo oxidative addition readily under standard conditions.[7]
-
Aryl Chlorides are economically attractive but are significantly less reactive. Their use was historically limited, but the development of specialized catalyst systems, particularly those employing bulky, electron-rich phosphine ligands like P(t-Bu)₃, has made their coupling feasible.[1][8]
-
-
Aryl Sulfonates (Triflates, Tosylates, Mesylates): These are excellent alternatives to halides, often prepared easily from the corresponding phenols.
-
Aryl Triflates (Ar-OTf) exhibit reactivity comparable to aryl bromides and are widely used.[2][9]
-
Aryl Tosylates (Ar-OTs) and Mesylates (Ar-OMs) are more stable and less expensive than triflates. While historically challenging, recent advances in ligand design have enabled their successful use in Stille couplings, further broadening the reaction's scope.[10]
-
Expert Insight: The choice of electrophile is often dictated by commercial availability or synthetic accessibility. For a new system, starting with the more reactive aryl bromide or iodide is advisable to establish a baseline before attempting to optimize for a less reactive chloride or tosylate.
The Nucleophile: Organostannanes (Ar'-SnR₃)
The organostannane is the lynchpin of the reaction, delivering the second aryl group.
-
Structure: A typical organostannane reagent has the structure Ar'-SnR₃, where Ar' is the aryl group to be transferred and R represents non-transferable "dummy" ligands, most commonly butyl (Bu) or methyl (Me).[2]
-
Transfer Aptitude: The rate of group transfer from tin to palladium follows a general trend: Alkynyl > Alkenyl > Aryl > Allyl/Benzyl >> Alkyl .[4] This predictable hierarchy is the reason why alkyl groups like tributylstannyl are excellent non-transferable moieties, ensuring the selective transfer of the desired aryl group.
-
Synthesis and Stability: Organostannanes can be synthesized via the reaction of an organolithium or Grignard reagent with a trialkyltin halide (e.g., Bu₃SnCl).[2] A key practical advantage is their remarkable stability towards air and moisture, which simplifies handling and storage compared to more sensitive organometallics like organoborons or organozincs.[1][5]
Trustworthiness Check: The primary impurity in organostannane reagents is often the corresponding hexaalkylditin (e.g., Bu₃Sn-SnBu₃) from their synthesis. While often not detrimental in small amounts, its presence can lead to side reactions. Purification by chromatography or distillation is recommended for sensitive or low-yielding couplings.
The Catalyst System: Palladium Source and Ligands
The catalyst system is not merely an initiator but an active controller of the reaction's efficiency and scope.
| Component | Common Examples | Function & Rationale |
| Palladium Source | Pd(0): Pd(PPh₃)₄, Pd₂(dba)₃Pd(II): Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(0) sources are directly active but can be air-sensitive. Pd(II) precatalysts are more stable and are reduced in situ to the active Pd(0) species by the organostannane or a phosphine ligand.[7][8] |
| Ligands | Standard: PPh₃, P(o-tol)₃Bulky/Electron-Rich: P(t-Bu)₃, XPhosAlternative: AsPh₃ | Ligands stabilize the palladium center, prevent precipitation of palladium black, and critically modulate its electronic and steric properties to facilitate oxidative addition and reductive elimination. Bulky, electron-rich ligands accelerate these steps, which is essential for activating unreactive electrophiles like aryl chlorides.[1][11] Triphenylarsine (AsPh₃) has been shown to dramatically increase reaction rates compared to PPh₃.[8] |
| Additives | CuI, LiCl | Cu(I) salts can accelerate the rate-determining transmetalation step, especially with sterically hindered substrates.[7][11] LiCl can facilitate oxidative addition with some substrates and prevent ligand exchange, though its effect can be system-dependent.[7][12] |
General Protocol: Stille Synthesis of 4-Methoxy-4'-nitrobiphenyl
This protocol describes a representative Stille coupling. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Organotin compounds are toxic and should be handled with care.
Reaction Scheme: (4-methoxyphenyl)tributylstannane + 1-bromo-4-nitrobenzene → 4-methoxy-4'-nitrobiphenyl + Bu₃SnBr
Reagents and Materials
| Reagent | MW | Amount | mmols | Equiv. |
| 1-Bromo-4-nitrobenzene | 202.01 | 202 mg | 1.0 | 1.0 |
| (4-methoxyphenyl)tributylstannane | 455.22 | 501 mg | 1.1 | 1.1 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 24.3 mg | 0.08 | 0.08 |
| Anhydrous, Degassed Toluene | - | 10 mL | - | - |
Experimental Workflow
Figure 2: General experimental workflow for Stille coupling.
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with argon. Maintain a positive pressure of argon for the duration of the setup.
-
Reagent Addition: Allow the flask to cool to room temperature. Briefly remove the septum and add 1-bromo-4-nitrobenzene (202 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol), and tri(o-tolyl)phosphine (24.3 mg, 0.08 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Using a syringe, add 10 mL of anhydrous, degassed toluene.[13]
-
Stannane Addition: Add (4-methoxyphenyl)tributylstannane (501 mg, 1.1 mmol) to the mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by withdrawing small aliquots and analyzing by Thin Layer Chromatography (TLC) or GC-MS, observing the consumption of the starting aryl bromide.
-
Work-up - Tin Removal: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Add 15 mL of a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. This procedure precipitates the tin byproducts as insoluble tributyltin fluoride.[14]
-
Filtration and Extraction: Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the precipitated tin salts and the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-methoxy-4'-nitrobiphenyl product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The Stille coupling is a powerful and enduring tool for the synthesis of biphenyls. Its reliability is built upon the stability of its organostannane reagents and its tolerance for a diverse array of functional groups. By understanding the interplay between the electrophile's reactivity, the stannane's transfer aptitude, and the nuanced role of the palladium-ligand system, researchers can effectively troubleshoot reactions and expand the methodology to increasingly complex and challenging targets. Careful adherence to inert atmosphere techniques and rigorous purification to remove toxic tin byproducts are critical for safe and successful execution.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. researchgate.net [researchgate.net]
- 10. oastats.mit.edu [oastats.mit.edu]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme | Publicación [silice.csic.es]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid. The presence of the electron-withdrawing acetyl group on the boronic acid introduces specific challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide: Symptom-Based Problem Solving
Low yields in Suzuki coupling reactions can stem from a variety of factors. This section is organized by common experimental observations to help you quickly diagnose and resolve the issue.
Symptom 1: Low to No Conversion of Starting Materials
You observe a significant amount of unreacted aryl halide and/or boronic acid in your reaction mixture.
Question: My Suzuki coupling with this compound is showing poor conversion. What are the most likely causes?
Answer: Low conversion when using an electron-deficient boronic acid like this compound often points to issues with the key steps of the catalytic cycle: oxidative addition or transmetalation.[1][2][3] The electron-withdrawing nature of the acetyl group decreases the nucleophilicity of the boronic acid, which can slow down the crucial transmetalation step.[4]
Here are the primary areas to investigate:
-
Inactive Catalyst: The active Pd(0) species is essential for initiating the catalytic cycle.[2][5] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be reducing efficiently to Pd(0) under your reaction conditions.[6] Furthermore, the catalyst can decompose into inactive palladium black, especially at elevated temperatures.[7]
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[8] For electron-deficient boronic acids, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. More electron-rich and bulky phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often required to promote the catalytic cycle.[6]
-
Ineffective Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation.[9][10][11] The choice of base and its solubility in the reaction medium are critical. A base that is too weak or one that is not sufficiently soluble may not effectively activate the boronic acid.
-
Inappropriate Solvent: The solvent system must be able to dissolve the reactants, catalyst, and base to a sufficient extent. Poor solubility of any component can severely hamper the reaction rate.[12] Common solvent systems include toluene, dioxane, or THF, often with a small amount of water to aid in dissolving the base.[5]
Troubleshooting Flowchart for Low Conversion
References
- 1. books.rsc.org [books.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid
Welcome to the Technical Support Center dedicated to addressing challenges in chemical reactions involving (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve issues related to catalyst deactivation, ensuring the successful progression of your synthetic projects.
Introduction: The Challenge of Catalyst Deactivation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the stability and longevity of the palladium catalyst are critical for a successful outcome. Catalyst deactivation, the loss of catalytic activity during a reaction, can lead to sluggish or incomplete conversions, ultimately impacting yields and purity.[3] This guide will delve into the common causes of catalyst deactivation specifically in the context of reactions utilizing this compound and provide actionable troubleshooting strategies.
Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to directly address common problems encountered during your experiments.
Q1: My reaction is sluggish or has stalled completely. What are the likely causes of catalyst deactivation?
A1: Several factors can contribute to catalyst deactivation in Suzuki-Miyaura coupling reactions. The most common culprits include:
-
Palladium Black Formation: The active Pd(0) species can agglomerate into larger, inactive palladium nanoparticles, commonly observed as a black precipitate. This reduces the available catalytic surface area.
-
Ligand Degradation: Phosphine ligands, often used to stabilize the palladium catalyst, are susceptible to oxidation, which diminishes their effectiveness.[1] N-heterocyclic carbene (NHC) ligands can offer greater stability.[1]
-
Protodeboronation of the Boronic Acid: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, rendering the starting material inactive for cross-coupling.[4] This is often exacerbated by high temperatures and strong basic conditions.[4]
-
Inhibition by the Acetyl Group: The ketone functionality in this compound can potentially coordinate to the palladium center, leading to catalyst inhibition. The presence of aldehydes and ketones has been shown to influence the reactivity and selectivity in nickel-catalyzed Suzuki-Miyaura reactions, and similar effects can be anticipated with palladium.[5]
Q2: I'm observing a significant amount of homocoupling of my boronic acid. What's causing this and how can I prevent it?
A2: Homocoupling of boronic acids is a common side reaction that competes with the desired cross-coupling. It is often promoted by the presence of oxygen in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling pathway.
Mitigation Strategies:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed prior to use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes minimize side reactions that are initiated by Pd(II) species.
Q3: My reaction yield is inconsistent. Could impurities in my this compound be the issue?
A3: Absolutely. The purity of the boronic acid is crucial for reproducible results. Boronic acids can undergo dehydration to form cyclic boroxines, which are often less reactive in the transmetalation step.
Troubleshooting and Solutions:
-
Purity Check: Analyze the purity of your boronic acid by NMR or other suitable analytical techniques.
-
Recrystallization: If impurities are detected, recrystallize the boronic acid before use.
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are often more robust and less prone to degradation.
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst system for Suzuki-Miyaura coupling with this compound?
A: The choice of catalyst system is highly dependent on the specific coupling partner (aryl halide or triflate). For aryl chlorides, which are generally less reactive, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition step.[1] A good starting point is to screen a variety of common palladium precatalysts and ligands.
| Catalyst/Ligand Combination | Typical Substrates | Key Advantages |
| Pd(PPh₃)₄ | Aryl iodides, bromides | Commercially available, well-established. |
| Pd(OAc)₂ / SPhos | Aryl chlorides, bromides | High activity for challenging substrates.[6] |
| Pd₂(dba)₃ / XPhos | Aryl chlorides, bromides | Excellent for sterically hindered substrates. |
| PEPPSI-type Pd-NHC complexes | Aryl chlorides | High stability and activity. |
Q: How does the choice of base influence catalyst stability and reaction outcome?
A: The base plays a critical role in the catalytic cycle, primarily in the formation of the reactive boronate species. However, an inappropriate base can lead to catalyst deactivation or undesired side reactions like protodeboronation.
-
Strong Bases (e.g., NaOH, KOH): While effective in promoting the reaction, they can also accelerate the degradation of sensitive boronic acids.
-
Milder Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): Often a better choice for functionalized boronic acids as they minimize side reactions.
-
Fluoride Sources (e.g., KF, CsF): Can be effective, particularly in anhydrous conditions, and may suppress protodeboronation.
Q: Can I recycle the palladium catalyst in these reactions?
A: Catalyst recycling is highly desirable for both economic and environmental reasons. While homogeneous catalysts are often difficult to recover, the use of heterogeneous catalysts (e.g., palladium on charcoal) or immobilized catalysts can facilitate recycling. However, leaching of the metal from the support can be an issue, and the catalyst may still be susceptible to deactivation by the mechanisms discussed above. One study on polymer-stabilized palladium nanoparticles found that catalyst deactivation during recycling was due to the strong adsorption of the cross-coupling product onto the support.[3]
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the synthesis of 4-acetylbiphenyl and can be used as a starting point for reactions with this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
-
Microwave reactor vial with a stir bar
Procedure:
-
To the microwave vial, add this compound, the aryl halide, and Na₂CO₃.
-
Add the palladium catalyst under an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Deactivation and Troubleshooting
Diagram 1: Common Catalyst Deactivation Pathways
Caption: Key steps in the Suzuki-Miyaura catalytic cycle and common pathways leading to catalyst deactivation.
Diagram 2: A Systematic Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and optimizing reactions when catalyst deactivation is suspected.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Preventing protodeboronation of (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid
Topic: Preventing Protodeboronation of (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet critical challenge encountered when working with this compound: protodeboronation . As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve problems effectively in your own research. Protodeboronation, the undesired cleavage of the carbon-boron bond, is a frequent cause of reduced yields and purification difficulties in cross-coupling reactions. This guide will explore its mechanisms, influencing factors, and robust strategies for its prevention.
PART 1: Frequently Asked Questions - Understanding the Problem
This section addresses the fundamental concepts of protodeboronation as it relates to your specific molecule.
Q1: What is protodeboronation and why is it a significant issue for my this compound?
A1: Protodeboronation is a chemical reaction in which the C–B(OH)₂ bond of your boronic acid is cleaved and replaced by a C–H bond.[1] For your specific compound, this side reaction converts your valuable coupling partner, this compound, into the byproduct 4-acetylbiphenyl.
This is problematic for two key reasons:
-
Yield Reduction: The protodeboronated byproduct is inert to the desired cross-coupling reaction (e.g., Suzuki-Miyaura), leading to a direct loss of your starting material and a lower yield of your target molecule.[2]
-
Purification Challenges: The byproduct, 4-acetylbiphenyl, often has similar polarity and chromatographic behavior to the desired product, complicating separation and purification.
The acetyl group (–COCH₃) on your molecule is an electron-withdrawing group. While arylboronic acids with electron-withdrawing groups can be less prone to some forms of acid-catalyzed protodeboronation, the conditions used in many cross-coupling reactions (especially the presence of a base) can still promote this undesired pathway.[3][4]
Q2: What is the primary mechanism driving protodeboronation under typical Suzuki-Miyaura coupling conditions?
A2: The most relevant pathway in Suzuki-Miyaura coupling is the base-catalyzed mechanism .[1] While the neutral boronic acid is relatively stable, the reaction requires a base to activate it for transmetalation. This same base, however, creates a more reactive species that is susceptible to protodeboronation.
The process can be broken down into two key steps:
-
Boronate Formation: The boronic acid (a Lewis acid) reacts with a base (e.g., hydroxide ions from an aqueous base) to form a tetrahedral boronate anion, [ArB(OH)₃]⁻.[1][5]
-
Protonolysis: This boronate anion is significantly more reactive than the neutral boronic acid. The C–B bond is weakened, and it can be cleaved by a proton source (typically water in the solvent system) in a rate-limiting step to yield the arene (Ar-H) and boric acid.[1][4]
For arylboronic acids bearing strong electron-withdrawing groups, an alternative dissociative mechanism involving the generation of a transient aryl anion may also compete.[1][4]
Caption: Base-catalyzed protodeboronation pathway.
Q3: How does the acetyl group on my molecule affect its stability?
A3: The acetyl group is moderately electron-withdrawing. This has a dual effect:
-
Increased Lewis Acidity: The electron-withdrawing nature of the acetyl group increases the Lewis acidity of the boron atom.[6] This facilitates the formation of the tetrahedral boronate anion [ArB(OH)₃]⁻ in the presence of a base, which is a necessary precursor for the base-catalyzed protodeboronation pathway.[4]
-
Electronic Destabilization: While electron-donating groups are known to accelerate certain protodeboronation pathways, electron-withdrawing groups can also promote protodeboronation, particularly under basic conditions, by favoring the formation of the reactive boronate or through mechanisms involving transient aryl anions for very electron-deficient systems.[3][4][7]
Therefore, while your boronic acid may be reasonably stable in its solid form, it is primed for protodeboronation under the basic, aqueous, and heated conditions of many coupling reactions.
Q4: How can I detect and quantify protodeboronation in my reaction mixture?
A4: The most effective methods are chromatographic and spectroscopic:
-
Thin-Layer Chromatography (TLC): A quick, qualitative check. Spot your reaction mixture alongside a standard of your starting boronic acid and, if available, a standard of the expected byproduct (4-acetylbiphenyl). The byproduct will typically be less polar than the boronic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It allows you to monitor the disappearance of your starting materials, the appearance of your desired product, and the formation of the protodeboronated byproduct. You can identify the byproduct by its mass (M+H⁺ for 4-acetylbiphenyl).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can be used to quantify the ratio of desired product to the protodeboronated byproduct by comparing the integration of characteristic, non-overlapping peaks.
PART 2: Troubleshooting Guide - Practical Solutions & Optimization
This section provides a systematic approach to minimizing protodeboronation in your experiments.
High Protodeboronation Observed? A Troubleshooting Workflow
If you've confirmed significant protodeboronation (>10%) via LC-MS or NMR, follow this workflow. The goal is always to accelerate the productive Suzuki-Miyaura coupling so that it significantly outpaces the decomposition of your boronic acid.[1][2]
Caption: A decision tree for troubleshooting protodeboronation.
Step 1: Re-evaluate Your Reagent & Storage
Q: Could my boronic acid be degrading before the reaction even starts? How should I store it properly? A: Absolutely. Improper storage is a common source of failure. Boronic acids can undergo dehydration in the solid state to form cyclic trimers called boroxines.[8] While often reversible, this complicates stoichiometry. More critically, they are susceptible to oxidation and hydrolysis from atmospheric moisture.
Best Practices for Storage: [9][10][11]
-
Environment: Store in a tightly sealed container in a cool, dark, and dry place, such as a desiccator or under an inert atmosphere (argon or nitrogen).
-
Temperature: Refrigeration is recommended. Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.
-
Purity Check: Before use, verify the purity of your boronic acid by ¹H NMR. Look for the absence of the protodeboronated byproduct.
Step 2: Optimize Base & Solvent System
Q: Which base and solvent combination is least likely to cause protodeboronation? A: This is one of the most critical parameters. The goal is to choose a base that is strong enough to facilitate transmetalation but not so strong that it excessively promotes protodeboronation.
-
Base Selection: Strong bases like NaOH or KOH can rapidly degrade sensitive boronic acids. Milder inorganic bases are strongly preferred.[2][12]
-
Solvent System: Water is a direct proton source for protodeboronation.[1] Minimizing or eliminating water can be highly effective.
| Base | Typical Conditions | Suitability for Sensitive Substrates |
| K₃PO₄ | Dioxane/H₂O, Toluene | Excellent. Often considered the "gold standard" for sensitive boronic acids. Its moderate basicity and high pKa are ideal.[2][13] |
| K₂CO₃ | Dioxane/H₂O, DMF | Good. A very common and effective base, but can be more aggressive than K₃PO₄ at higher temperatures.[2] |
| Cs₂CO₃ | Dioxane, Toluene | Very Good. Highly effective, often used with more challenging couplings. Its higher solubility in organic solvents can be an advantage. |
| CsF | Dioxane, THF | Excellent (Anhydrous). Promotes the reaction via a different mechanism and can be used under anhydrous conditions to avoid hydrolysis. |
| NaOH, KOH | Ethanol/Toluene/H₂O | Poor. Generally too harsh for sensitive substrates and significantly accelerates protodeboronation. Avoid if possible. |
Actionable Advice: If you are using K₂CO₃ and observing protodeboronation, your first change should be to switch to K₃PO₄ . If the problem persists, consider moving to a completely anhydrous system using CsF and anhydrous solvents like dioxane or toluene.[2]
Step 3: Enhance Catalyst Activity & Temperature
Q: My conditions are mild, but the reaction is slow and I'm still getting the byproduct. What should I do? A: If your desired reaction is slow, it gives the boronic acid more time to decompose. The solution is to use a more active catalyst system that accelerates the productive coupling to outcompete the side reaction.
-
Catalyst Choice: Older catalysts like Pd(PPh₃)₄ can be effective but often require higher temperatures and longer reaction times. Modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are far more active.[5][14] They can dramatically accelerate the rate-limiting oxidative addition and reductive elimination steps, leading to faster, cleaner reactions at lower temperatures.
-
Temperature Control: While higher temperatures increase reaction rates, they also accelerate protodeboronation.[15] The ideal approach is to find the minimum temperature required for efficient coupling with your chosen catalyst system. With a highly active catalyst, this might be 60-80 °C instead of >100 °C.[2][16]
Actionable Advice: Switch from Pd(PPh₃)₄ to a modern pre-catalyst system like [Pd(SPhos)Cl]₂ or Pd(OAc)₂/SPhos. Start at a moderate temperature (e.g., 70 °C) and monitor the reaction closely.
Step 4: Switch to a Stable Boronic Ester (The "Slow-Release" Strategy)
Q: I've optimized everything and still have issues. Is there a more robust solution? A: Yes. The most powerful strategy for dealing with unstable boronic acids is to not use the boronic acid directly in the reaction. Instead, use a more stable derivative, such as a boronic ester.[8][17]
-
Pinacol Esters: These are more stable than boronic acids but can still undergo protodeboronation.[17] They are a good first step.
-
N-methyliminodiacetic acid (MIDA) Boronates: This is the premier solution for unstable boronic acids.[13][18] MIDA boronates are exceptionally stable crystalline solids that can be stored on the benchtop for months without degradation.[13] Under the basic conditions of the Suzuki coupling, the MIDA group is slowly hydrolyzed to release the free boronic acid in situ. This "slow-release" mechanism keeps the instantaneous concentration of the unstable boronic acid extremely low, ensuring that it is consumed by the catalytic cycle much faster than it can decompose.[1][18]
Actionable Advice: If protodeboronation is a persistent issue, converting this compound to its MIDA boronate is the most reliable path to success.
PART 3: Detailed Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol incorporates best practices for using the free boronic acid.
Reagents:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4.5 mol%)
-
K₃PO₄ (potassium phosphate), finely powdered (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), K₃PO₄ (1.5 mmol), Pd(OAc)₂ (0.01 mmol), and SPhos (0.0225 mmol).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[12]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).
-
Reaction Execution: Place the sealed vessel in a pre-heated oil bath or heating block at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC (e.g., every 1-2 hours). Look for the consumption of the aryl halide.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: Preparation and Use of the MIDA Boronate Ester
This two-step procedure provides the most robust solution for difficult couplings.
Step A: Synthesis of the MIDA Boronate Ester
-
In a round-bottom flask, combine this compound (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and toluene (enough to form a slurry).
-
Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.
-
Continue heating until no more water is collected.
-
Cool the mixture. The crystalline MIDA boronate will precipitate. Collect the solid by filtration, wash with cold toluene or hexanes, and dry under vacuum. This product is typically pure enough for direct use.[18]
Step B: Slow-Release Suzuki-Miyaura Coupling
-
Vessel Preparation: To a reaction vial, add the aryl halide (1.0 equiv), the synthesized MIDA boronate (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4.5 mol%).
-
Inert Atmosphere: Seal, evacuate, and backfill with argon or nitrogen (3x).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 v/v) under positive argon pressure. The water is necessary for the slow hydrolysis of the MIDA ester.[13]
-
Reaction & Workup: Heat to 80-100 °C and proceed with reaction monitoring, workup, and purification as described in Protocol 1. The reaction may require a longer time (6-24 h) due to the slow-release nature of the reagent.[13]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. wichita.edu [wichita.edu]
- 10. laballey.com [laballey.com]
- 11. 15 Tips for Storing Acids in Your Laboratory [postapplescientific.com]
- 12. benchchem.com [benchchem.com]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Complexities of Acetyl-Substituted Arylboronic Acids in Cross-Coupling Reactions
Welcome to the technical support center dedicated to researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of acetyl-substituted arylboronic acids in cross-coupling reactions. Our goal is to equip you with the foundational knowledge and practical solutions to overcome common challenges and ensure the success of your synthetic endeavors.
Introduction: The Double-Edged Sword of the Acetyl Group
Acetyl-substituted arylboronic acids are invaluable building blocks in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The acetyl group, an electron-withdrawing moiety, can significantly influence the electronic properties and reactivity of the molecule. This can be advantageous for certain transformations but also introduces a higher propensity for specific side reactions that can diminish yields and complicate purification. This guide will dissect these challenges and provide actionable strategies for their mitigation.
Core Side Reactions and Their Mechanisms
Before delving into troubleshooting, it is crucial to understand the fundamental side reactions that plague cross-coupling reactions involving acetyl-substituted arylboronic acids.
Protodeboronation: The Unwanted Protonolysis
Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This is a prevalent issue with arylboronic acids bearing electron-withdrawing substituents.[1]
Mechanism: The reaction can proceed through different pathways depending on the reaction conditions, but a common route, especially under basic conditions typical for Suzuki-Miyaura couplings, involves the formation of a boronate anion. This anion is more susceptible to protonolysis by a proton source in the reaction mixture (e.g., water, alcohol). The electron-withdrawing acetyl group exacerbates this by increasing the acidity of the boronic acid, favoring the formation of the reactive boronate species.[2][3]
Diagram: Proposed Mechanism for Base-Catalyzed Protodeboronation
Caption: Base-catalyzed protodeboronation of an acetyl-substituted arylboronic acid.
Homocoupling: The Dimerization Dilemma
Homocoupling results in the formation of a symmetrical biaryl product from two molecules of the arylboronic acid. This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium(II) species.[4][5] For electron-deficient arylboronic acids, this can be a significant competing pathway.[6]
Mechanism: The precise mechanism can vary, but a common pathway involves the transmetalation of two aryl groups from the boronic acid to the palladium center, followed by reductive elimination to form the biaryl product. The presence of an oxidant (like O2) can regenerate the Pd(II) species required for this process, creating a catalytic cycle for homocoupling.
Diagram: Simplified Homocoupling Pathway
Caption: Palladium(II)-mediated homocoupling of an acetyl-substituted arylboronic acid.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you may encounter during your experiments with acetyl-substituted arylboronic acids.
Q1: My reaction is showing a significant amount of the deboronated starting material (the acetophenone). What is causing this and how can I fix it?
A1: This is a classic case of protodeboronation. The electron-withdrawing acetyl group makes your arylboronic acid more susceptible to this side reaction.
-
Underlying Cause: The basic conditions required for the Suzuki-Miyaura coupling facilitate the formation of the boronate anion, which is then readily protonated by residual water or other protic sources in your reaction mixture.[3]
-
Troubleshooting Steps:
-
Choice of Base: Switch to a weaker or non-hydroxide base. Potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are often good alternatives to stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Fluoride-based bases like cesium fluoride (CsF) can also be effective.
-
Solvent System: Ensure you are using anhydrous solvents. If an aqueous base is necessary, minimize the amount of water. A biphasic system (e.g., toluene/water) can sometimes limit the interaction of the boronic acid with water.
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of protodeboronation more than the desired cross-coupling.
-
Boronic Ester Protection: Consider converting your boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) ester. MIDA boronates are particularly useful as they can undergo slow, controlled release of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the sensitive free boronic acid low.
-
Q2: I am observing a significant amount of a high molecular weight byproduct that appears to be a dimer of my acetyl-substituted arylboronic acid. How do I minimize this homocoupling?
A2: You are observing the homocoupling of your boronic acid. This is a common issue, especially with electron-deficient arylboronic acids and when the reaction is not properly deoxygenated.
-
Underlying Cause: The presence of Pd(II) species, often from the catalyst precursor or generated by oxidation of Pd(0) by residual oxygen, can catalyze the homocoupling reaction.[4][5]
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Catalyst Choice: Use a Pd(0) source directly, such as Pd(PPh3)4, to avoid the in situ reduction of a Pd(II) precursor which can sometimes lead to side reactions. If using a Pd(II) source like Pd(OAc)2, ensure your phosphine ligand is present in a slight excess to facilitate rapid reduction to the active Pd(0) catalyst.
-
Reaction Stoichiometry: Using a slight excess of the aryl halide coupling partner relative to the boronic acid can sometimes favor the cross-coupling pathway over homocoupling.
-
Additives: In some cases, the addition of a small amount of a reducing agent, such as a phosphine ligand, can help maintain the palladium in its Pd(0) oxidation state.
-
Q3: My cross-coupling reaction is sluggish and gives low yields, even when I don't see significant side products. What could be the issue?
A3: The electron-withdrawing nature of the acetyl group can deactivate the arylboronic acid towards transmetalation, which is a key step in the catalytic cycle.
-
Underlying Cause: The transmetalation step involves the transfer of the aryl group from boron to the palladium center. An electron-deficient aryl group will be less nucleophilic and thus, this transfer can be slower.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand on the palladium catalyst is crucial. More electron-rich and bulky phosphine ligands can accelerate the rates of both oxidative addition and reductive elimination, and can also influence the transmetalation step. Consider using ligands like SPhos, XPhos, or RuPhos, which are known to be effective for challenging couplings.
-
Base Strength and Type: A stronger base can sometimes accelerate transmetalation by promoting the formation of the more reactive boronate species. However, this must be balanced with the risk of increased protodeboronation (see Q1). Experiment with different bases (e.g., K3PO4, Cs2CO3, K2CO3) to find the optimal balance.
-
Temperature: Increasing the reaction temperature can increase the rate of a sluggish reaction. However, be mindful of the potential for increased side reactions and decomposition of the catalyst or starting materials.
-
Solvent Effects: The polarity of the solvent can influence the rates of the different steps in the catalytic cycle. A survey of common solvents for Suzuki-Miyaura reactions (e.g., dioxane, THF, DMF, toluene) may be beneficial.
-
Frequently Asked Questions (FAQs)
-
Can the acetyl group itself react under the cross-coupling conditions?
-
Generally, the acetyl group is stable under standard Suzuki-Miyaura conditions. However, under very harsh basic conditions or with certain nucleophilic additives, side reactions involving the carbonyl group could potentially occur, though this is less common.
-
-
Is there a difference in reactivity between 2-acetyl, 3-acetyl, and 4-acetylphenylboronic acids?
-
Yes. The position of the acetyl group influences its electronic effect. A 4-acetyl group will have the strongest electron-withdrawing effect on the boronic acid due to resonance, potentially making it more prone to protodeboronation. A 3-acetyl group will have a primarily inductive electron-withdrawing effect, which is generally weaker. A 2-acetyl group introduces steric hindrance around the boronic acid, which can slow down the desired coupling reaction and may also influence the rate of side reactions.
-
-
How can I monitor the progress of my reaction and identify the side products?
-
Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials and the formation of the product and major byproducts. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) is invaluable for identifying the masses of the various components in your reaction mixture, including the desired product, deboronated starting material, and homocoupled dimer. Nuclear magnetic resonance (NMR) spectroscopy of the crude reaction mixture can also provide quantitative information on the ratios of these species.
-
-
Are there any specific palladium catalysts that are recommended for acetyl-substituted arylboronic acids?
-
While there is no single "best" catalyst, modern palladium pre-catalysts that utilize bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are often very effective for challenging substrates like those with electron-withdrawing groups. Examples include catalysts based on ligands such as SPhos, XPhos, and RuPhos.
-
Summary of Troubleshooting Strategies
| Problem | Primary Cause | Recommended Solutions |
| Protodeboronation | Reaction with proton sources (e.g., water), exacerbated by strong bases. | Use weaker/non-hydroxide bases (K3PO4, Cs2CO3), anhydrous solvents, lower temperature, or protect as a boronic ester (e.g., MIDA ester). |
| Homocoupling | Presence of O2 and Pd(II) species. | Rigorous degassing, use of Pd(0) catalyst sources, slight excess of aryl halide. |
| Sluggish Reaction | Deactivation of the boronic acid by the electron-withdrawing acetyl group. | Use bulky, electron-rich phosphine ligands (SPhos, XPhos), optimize base and temperature, screen different solvents. |
References
Technical Support Center: Purification Strategies for Suzuki Coupling Products Derived from (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of Suzuki coupling products when using (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid as a starting material. The unique polarity and chemical nature of this reagent and its derivatives can present specific challenges, which this guide aims to address with scientifically-grounded, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you may have before, during, or after your purification process.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A: Besides your unreacted starting materials (the boronic acid and your coupling partner), the most prevalent impurities in a Suzuki-Miyaura coupling reaction are products from side reactions. These include:
-
Homocoupled Boronic Acid: Two molecules of the this compound can couple to form a symmetric quaterphenyl byproduct. This is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[1][2][3]
-
Protodeborylated Boronic Acid: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of 4-acetylbiphenyl. This is a common degradation pathway for boronic acids.[4]
-
Palladium Residues: The palladium catalyst can precipitate as fine black particles (palladium black) or remain as soluble complexes.
-
Phosphine Ligand Byproducts: If phosphine ligands are used, they can be oxidized (e.g., triphenylphosphine to triphenylphosphine oxide), which will need to be removed.[5]
Q2: What is the best initial purification step after my reaction is complete?
A: Before attempting chromatography or recrystallization, a well-designed aqueous workup is critical. The first step should be to remove the palladium catalyst and the acidic boronic acid.
-
Palladium Removal: After quenching the reaction, dilute the mixture with an organic solvent (like ethyl acetate or dichloromethane) and filter it through a small plug of Celite® or silica gel. This will remove most of the insoluble palladium black.[6]
-
Boronic Acid Removal: Transfer the filtrate to a separatory funnel and perform a basic wash with a dilute solution of 1-2 M NaOH or K₂CO₃. Boronic acids are acidic and will be extracted into the aqueous basic layer, while your neutral ketone product remains in the organic phase.[5] This is often the most effective way to remove large amounts of unreacted boronic acid.
Q3: Should I use column chromatography or recrystallization to get my final pure product?
A: The choice depends on the nature of the impurities remaining after the initial workup.
-
Column Chromatography is the most versatile method and is generally required when you have multiple impurities with different polarities, such as the homocoupled byproduct and unreacted aryl halide.[7][8]
-
Recrystallization is an excellent final step if your crude product is already relatively pure (>85-90%) and solid. It is highly effective at removing small amounts of closely-related impurities and can yield material of very high purity.[9][10][11] It is often performed after column chromatography for ultimate purity.
Q4: How can I confirm the purity of my final product?
A: Purity should be assessed using multiple analytical techniques.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the gold standard. A clean spectrum with correct integrations and the absence of signals from starting materials or byproducts confirms high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides an accurate purity level (e.g., >99% by UV) and confirms the molecular weight of your product.
-
Melting Point: A sharp, narrow melting point range is characteristic of a pure crystalline solid.[12]
Section 2: Troubleshooting Guide
This section tackles specific issues you may encounter during the purification workflow.
Q5: I performed a basic wash, but I still see unreacted boronic acid in my product. What went wrong?
A: While a basic wash is effective, it may not be 100% efficient.
-
Insufficient Extraction: The extraction may have been incomplete. Ensure you are using a sufficiently concentrated base (1-2 M) and shaking the separatory funnel vigorously. Repeat the wash 2-3 times to maximize removal.
-
High Polarity: Both your product (containing an acetyl group) and the boronic acid are quite polar. This can lead to some boronic acid remaining in the organic layer. In this case, column chromatography is your best next step. A polar solvent system like dichloromethane/methanol may be required to elute both compounds, but should provide separation.[5]
Q6: My product and the homocoupled byproduct have nearly identical Rf values on TLC. How can I separate them?
A: This is a common and difficult challenge as the two molecules can have very similar polarities.
-
Optimize Chromatography: Standard ethyl acetate/hexane systems may not be sufficient. Try a different solvent system to exploit other intermolecular interactions. Toluene/ethyl acetate or dichloromethane/ether are good alternatives. Running a very long column with a shallow gradient can improve resolution.[13]
-
Prioritize Recrystallization: This is often the superior method for separating structurally similar compounds. The slight difference in crystal lattice energy between your product and the more symmetrical homocoupled byproduct can be exploited. Experiment with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/heptane) to find one that provides differential solubility.[9][14]
Q7: My final product is a pale yellow, but has a gray or black tint. How do I remove this color?
A: A gray or black color is almost certainly due to residual, finely dispersed palladium.[15]
-
Pre-Column Filtration: As mentioned in Q2, filtering the crude reaction mixture through Celite® is the best preventative measure.
-
Post-Purification Treatment: If the color persists after chromatography, you can dissolve your product in a suitable solvent and treat it with a small amount of activated carbon. Heat the solution gently, then filter the hot solution through Celite® to remove the carbon (and the adsorbed palladium). Be aware that this can sometimes lead to loss of product due to adsorption on the carbon.
Q8: My boronic acid streaks badly on my silica TLC plate, making it hard to monitor the reaction. What can I do?
A: Streaking of boronic acids on silica gel is common due to their acidic nature and strong interaction with the silica surface.
-
Use a Mobile Phase Modifier: Adding a small amount (0.1-1%) of acetic acid to your TLC eluent can often suppress the ionization of the boronic acid, leading to more compact spots and reliable Rf values.[16]
-
Alternative: Esterification: For difficult cases where you need to separate an acidic product from an acidic boronic acid, a temporary workaround is to convert the crude mixture to their methyl esters. The resulting neutral esters are often much easier to separate via chromatography. The desired ester can then be hydrolyzed back to the acid.[16]
Section 3: Detailed Protocols & Visual Guides
Purification Workflow Overview
The following diagram illustrates a general decision-making workflow for purifying your Suzuki coupling product.
Caption: General purification workflow for Suzuki coupling products.
Table 1: Common Impurities & Removal Strategies
| Impurity Name | Structure | Polarity | Recommended Removal Method |
| This compound | Ar-B(OH)₂ | Very High | Primary: Basic aqueous wash (1-2 M NaOH). Secondary: Polar-phase column chromatography. |
| Homocoupled Byproduct | Ar-Ar | High | Primary: Flash column chromatography. Secondary: Recrystallization. |
| Protodeborylated Byproduct | Ar-H | Medium | Primary: Flash column chromatography. Usually less polar than the desired product. |
| Palladium Residues | Pd(0) | N/A (Insoluble) | Filtration of the crude mixture through Celite® or a silica plug. |
| Triphenylphosphine Oxide | Ph₃P=O | Medium-High | Flash column chromatography. |
Ar = 4'-Acetyl-[1,1'-biphenyl]-4-yl
Protocol 1: Post-Reaction Work-up and Boronic Acid Removal
-
Cool and Quench: Cool the reaction mixture to room temperature. If necessary, quench any remaining reactive species by slowly adding water.
-
Dilute: Dilute the mixture with a suitable organic solvent (e.g., 10 volumes of ethyl acetate).
-
Filter: Set up a Büchner funnel with a thin pad of Celite® over the filter paper. Wet the pad with the organic solvent. Filter the diluted reaction mixture under vacuum to remove palladium black. Wash the Celite® pad with additional solvent to recover all of the product.
-
Transfer and Wash: Transfer the filtrate to a separatory funnel. Add an equal volume of 1 M aqueous NaOH solution. Cap the funnel and shake vigorously for 30-60 seconds, venting frequently.
-
Separate Layers: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat Wash: Repeat the basic wash (steps 4-5) one more time.
-
Neutralize: Wash the organic layer with water, followed by brine to break any emulsions and begin the drying process.
-
Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Protocol 2: Flash Column Chromatography
-
Select Solvent System: Use TLC to determine an appropriate solvent system. For polar products, start with a 20-30% ethyl acetate in hexanes mixture and adjust as needed. A good starting Rf for your product is typically 0.2-0.4.[7]
-
Prepare the Column: Pack a glass column with silica gel using the "wet slurry" method with your initial, least polar eluent. Ensure the packing is homogeneous and free of air bubbles.[17]
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[18]
-
Elute: Begin eluting with the non-polar solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to move your compounds down the column.[18]
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Choose a Solvent: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at room temperature or below.[10] Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) to find a suitable one. A two-solvent system (one "soluble" and one "insoluble") can also be used.[9]
-
Dissolve: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves. Add more solvent dropwise if needed, but avoid using a large excess.[10]
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Do not disturb the flask during this process.
-
Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure product.[11]
-
Chill: Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation.[9]
-
Collect and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air dry completely on the filter or in a vacuum oven.[12]
Section 4: References
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? [Online discussion]. Available at: --INVALID-LINK--
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online discussion]. Available at: --INVALID-LINK--
-
Columbia University. Column chromatography. Department of Chemistry. Available at: --INVALID-LINK--
-
Athabasca University. Column chromatography. Available at: --INVALID-LINK--
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Available at: --INVALID-LINK--
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemist. Available at: --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: --INVALID-LINK--
-
Reddit. (2025). Problems with Suzuki coupling. r/Chempros. [Online discussion]. Available at: --INVALID-LINK--
-
University of Colorado Boulder. Recrystallization. Department of Chemistry. Available at: --INVALID-LINK--
-
ResearchGate. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Available at: --INVALID-LINK--
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Online discussion]. Available at: --INVALID-LINK--
-
University of California, Los Angeles. Recrystallization. Department of Chemistry and Biochemistry. Available at: --INVALID-LINK--
-
ResearchGate. (2012). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Available at: --INVALID-LINK--
-
University of Toronto. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Department of Chemistry. Available at: --INVALID-LINK--
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? [Online discussion]. Available at: --INVALID-LINK--
-
University of Colorado Boulder. Column Chromatography. Department of Chemistry. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: --INVALID-LINK--
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: --INVALID-LINK--
-
University of Rochester. Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Available at: --INVALID-LINK--
-
ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. [Online discussion]. Available at: --INVALID-LINK--
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Online discussion]. Available at: --INVALID-LINK--
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: --INVALID-LINK--
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Online discussion]. Available at: --INVALID-LINK--
-
MDPI. (2015). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Available at: --INVALID-LINK--
-
Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry. [Online discussion]. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: --INVALID-LINK--
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Bodwell Research Group. Available at: --INVALID-LINK--
-
PubMed Central. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Available at: --INVALID-LINK--
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. columbia.edu [columbia.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chromatography [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. www1.udel.edu [www1.udel.edu]
- 16. reddit.com [reddit.com]
- 17. web.uvic.ca [web.uvic.ca]
- 18. chromtech.com [chromtech.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions for Sterically Hindered Boronic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically demanding boronic acids. Steric hindrance, particularly from ortho-substituents on the boronic acid or the coupling partner, can dramatically slow down key steps in the catalytic cycle, leading to low yields and significant side reactions. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the coupling of sterically hindered substrates. The solutions provided are based on mechanistic principles to help you make informed decisions for reaction optimization.
Q1: My reaction is giving very low to no yield of the desired product. What are the first things I should check?
A1: When a Suzuki-Miyaura reaction with hindered partners fails, a systematic check of the fundamentals is crucial. The issue often lies in one of three areas: the catalyst's activity, the integrity of the reagents, or the reaction conditions being too mild for the demanding substrates.
-
Catalyst Activity & Choice: Standard catalysts like Pd(PPh₃)₄ are often insufficient for hindered couplings.[1] The slow kinetics of the reaction require a more robust catalytic system.
-
The "Why": Steric clash slows both the transmetalation and reductive elimination steps of the catalytic cycle. To overcome this, you need a catalyst that is both highly active and can promote these difficult steps.
-
Solution: Switch to a modern catalyst system known for coupling hindered substrates. This involves using a stable palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a bulky, electron-rich phosphine ligand. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential as they accelerate the rate-limiting steps.[2][3] The bulky nature of these ligands promotes the final reductive elimination step to release the product.[4]
-
-
Reagent Integrity (Protodeboronation): Sterically hindered boronic acids can be prone to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[5][6]
-
The "Why": This undesired side reaction competes directly with the desired cross-coupling. If the catalytic cycle is slow due to steric hindrance, protodeboronation has more time to occur, leading to low yields.[5]
-
Solution: Check for the corresponding arene byproduct (the boronic acid with a hydrogen replacing the B(OH)₂ group) in your crude reaction mixture using LC-MS or GC-MS. If detected, refer to the detailed guide on preventing protodeboronation in the FAQ section below (Q4).
-
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of your boronic acid and can deactivate the Pd(0) catalyst.[2]
-
The "Why": The active catalyst is the Pd(0) species. Oxygen can oxidize it to Pd(II) or lead to the formation of palladium nanoparticles (Pd black), reducing the concentration of the active catalyst in the solution.
-
Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes or via freeze-pump-thaw cycles). Assemble your reaction under a strictly inert atmosphere (glovebox or Schlenk line).[2]
-
Q2: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: The formation of a biaryl product derived from the dimerization of your boronic acid is a classic side reaction, often driven by the presence of oxygen or inefficient catalyst turnover.
-
Primary Cause: The most common cause is oxygen in the reaction mixture, which can mediate the homocoupling pathway.[2]
-
Catalyst-Related Cause: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be inefficient. Lingering Pd(II) can promote homocoupling.[2][7]
Strategies for Prevention:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents (including any water used in the solvent system) and the reaction vessel are thoroughly degassed to remove oxygen.[2]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can sometimes be beneficial as it eliminates the in-situ reduction step.[2]
-
Ligand Choice: The use of bulky, electron-donating ligands, which are already recommended for hindered couplings, also helps to favor the desired cross-coupling pathway over homocoupling by accelerating the main catalytic cycle.[2]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting a failing Suzuki-Miyaura reaction with hindered substrates.
Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q3: Which ligands and palladium sources are best for coupling ortho-substituted boronic acids?
A3: This is the most critical parameter for success. Your goal is to select a ligand that accelerates the catalytic cycle to a rate where it can outcompete the decomposition pathways.
-
Recommended Ligands: Bulky, electron-rich biaryl monophosphine ligands are the industry standard. They possess the ideal steric and electronic properties to promote both oxidative addition and reductive elimination.[2][3] Excellent choices include:
-
XPhos: A versatile and highly active ligand.
-
SPhos: Often effective where XPhos is not.
-
RuPhos: Another robust option for challenging couplings.
-
AntPhos: Has shown exceptional reactivity for synthesizing extremely hindered biaryls, including tetra-ortho-substituted products.[8]
-
-
Recommended Palladium Sources: Air-stable palladium(II) precatalysts are convenient and highly effective because they generate the active Pd(0) species in a controlled manner.
-
Palladacycle Precatalysts (e.g., XPhos Pd G3): These are often the best choice. They are highly stable, easy to handle, and provide a reliable 1:1 Pd:Ligand ratio, ensuring the formation of the desired active species.[2]
-
Traditional Sources: A combination of Pd(OAc)₂ or Pd₂(dba)₃ with the chosen ligand (typically in a 1:2 Pd:Ligand ratio) is also very effective.[9]
-
| Ligand Class | Example(s) | Key Advantage for Hindered Substrates |
| Standard Phosphines | PPh₃, PCy₃ | Generally ineffective; used as a negative control. |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Bulky framework accelerates reductive elimination.[2][3] |
| Specialized Biarylphosphines | AntPhos, BI-DIME | Designed for extremely hindered couplings (tri- and tetra-ortho-substituted).[8] |
| N-Heterocyclic Carbenes | IPr, SImes | Strong σ-donors that form very stable Pd complexes, useful for some systems. |
Q4: My main byproduct is from protodeboronation. How can I minimize this?
A4: Protodeboronation is the protonolysis of the C-B bond and is a major pathway for failure in slow Suzuki reactions.[5] The key is to either make the boronic acid more stable or to accelerate the desired cross-coupling so much that the side reaction cannot compete.
-
Use a More Stable Boron Reagent: This is the most effective strategy. Instead of the boronic acid, use a derivative that slowly releases the active reagent under the reaction conditions. This keeps the instantaneous concentration of the unstable boronic acid low.[5][6]
-
Potassium Trifluoroborate Salts (R-BF₃K): Highly stable, crystalline solids that are much less prone to protodeboronation.[2][10]
-
MIDA Boronates: Exceptionally stable derivatives that are ideal for "slow release" strategies.[2][6]
-
Pinacol Esters: More stable than boronic acids and a very common alternative, though less robust than MIDA or BF₃K salts.[2][4][11]
-
-
Optimize the Base: The choice of base is critical. Strong bases, especially hydroxides, can accelerate protodeboronation.
-
Control Temperature: Higher temperatures can accelerate both the desired reaction and the undesired protodeboronation. If you suspect decomposition, try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
Caption: Use of stable boron derivatives to mitigate protodeboronation.
Q5: What is the best solvent and base combination for these difficult couplings?
A5: The optimal solvent and base are highly substrate-dependent, but there are excellent starting points.
-
Solvents: Anhydrous, ethereal solvents are generally preferred. A small amount of water is often required to facilitate the dissolution of the base and the transmetalation step, but excess water can promote protodeboronation.
-
Bases: As mentioned, weaker inorganic bases are typically superior for hindered substrates prone to decomposition.
Experimental Protocol: General Procedure for a Hindered Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of a sterically hindered aryl bromide with a hindered boronic acid derivative.
Materials:
-
Aryl Halide (e.g., 2-bromo-1,3,5-trimethylbenzene) (1.0 equiv)
-
Boronic Acid Derivative (e.g., 2,6-dimethylphenylboronic acid or corresponding MIDA boronate) (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (1–2 mol%)
-
Base (e.g., K₃PO₄) (2.0–3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid derivative (1.5 equiv), the base (3.0 equiv), and the palladium precatalyst (0.02 equiv).
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting aryl halide.[2]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (a good starting point is 100 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. wwjmrd.com [wwjmrd.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects in Suzuki Coupling with (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth insights and practical troubleshooting advice for Suzuki-Miyaura cross-coupling reactions, specifically focusing on the crucial role of the solvent when using (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the influence of solvents on the Suzuki coupling reaction, providing the causal reasoning behind solvent choices.
Q1: What is the fundamental role of the solvent in a Suzuki coupling reaction?
A1: The solvent in a Suzuki coupling reaction is not merely an inert medium but an active participant that influences multiple stages of the catalytic cycle.[1] Its primary roles include:
-
Solubilizing Reagents : The solvent must effectively dissolve the organohalide, the boronic acid, the base, and the palladium catalyst system to ensure a homogeneous reaction mixture.[1]
-
Facilitating Catalyst Activity : Solvents can play a role in activating palladium precatalysts and stabilizing the active Pd(0) species.[1]
-
Influencing Reaction Mechanism and Rate : The polarity and coordinating ability of the solvent can significantly impact the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] For instance, polar solvents can stabilize polar intermediates and transition states that may form during the reaction.[2][4]
-
Modulating Base Activity : The choice of solvent affects the solubility and reactivity of the base, which is crucial for the activation of the boronic acid for transmetalation.[5]
Q2: What are the most commonly used solvents for Suzuki coupling reactions, and what are their general characteristics?
A2: A wide variety of solvents can be employed in Suzuki couplings, ranging from nonpolar to polar and even aqueous systems.[6] The selection depends on the specific substrates and desired reaction conditions.
| Solvent | Type | Key Characteristics & Applications |
| Toluene | Nonpolar, Aromatic | Often used for its ability to dissolve a wide range of organic substrates and its relatively high boiling point, allowing for elevated reaction temperatures.[6] |
| 1,4-Dioxane | Polar aprotic, Ether | A versatile solvent that is often used in a mixture with water. It effectively solubilizes both organic and inorganic reagents.[6] |
| Tetrahydrofuran (THF) | Polar aprotic, Ether | Similar to dioxane, THF is a good solvent for many organic compounds and is frequently used in combination with water.[6] |
| N,N-Dimethylformamide (DMF) | Polar aprotic | A highly polar solvent that can enhance the rate of certain Suzuki couplings, but its coordinating ability can sometimes influence reaction selectivity.[2] |
| Water | Protic | An economical and environmentally friendly solvent.[7] It can be used as a co-solvent with organic solvents or as the sole solvent, particularly with water-soluble reagents and catalysts.[7][8] |
| Alcohols (e.g., Ethanol, Methanol) | Protic | Often used as co-solvents with water or other organic solvents. They can help to solubilize the base and boronic acid.[6] |
Q3: How does the acetyl group on this compound influence solvent choice?
A3: The acetyl group is an electron-withdrawing group. This electronic property makes the boronic acid more susceptible to a common side reaction called protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[9] The choice of solvent can either mitigate or exacerbate this issue.
-
Aprotic Solvents : Generally, polar aprotic solvents like dioxane or THF are preferred as they are less likely to serve as a proton source for protodeboronation compared to protic solvents.
-
Protic Solvents : While water and alcohols can be beneficial for dissolving the base and promoting the reaction, an excess of protic solvent, especially at elevated temperatures, can increase the rate of protodeboronation.[9] Therefore, when using protic solvents, it is often in a carefully controlled mixture with an aprotic solvent.
Q4: Can water be used as a solvent for Suzuki coupling with this compound?
A4: Yes, water can be a highly effective co-solvent and, in some cases, the primary solvent for Suzuki coupling reactions.[7] Its use offers significant economic and environmental advantages.[8] For a relatively nonpolar substrate like this compound, a biphasic system (e.g., toluene/water or dioxane/water) is common.[6] Water plays a crucial role in dissolving inorganic bases like K₂CO₃ or K₃PO₄, which are essential for activating the boronic acid.[10] In some instances, even the small amount of water generated from the dehydration of the boronic acid itself can be sufficient to facilitate the reaction.[11][12]
Q5: What is the impact of solvent polarity on the different steps of the Suzuki catalytic cycle?
A5: Solvent polarity can have a pronounced and sometimes complex effect on the Suzuki coupling mechanism.[2]
-
Oxidative Addition : The effect of solvent polarity on oxidative addition is not always straightforward and can depend on the specific substrates and ligands.[3] In some cases, more polar solvents can accelerate oxidative addition by stabilizing polar transition states.[4]
-
Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. The presence of a base is crucial, and the solvent's ability to dissolve and activate the base-boronic acid adduct is key.[10]
-
Reductive Elimination : This final step, which forms the C-C bond of the product, is generally favored in less polar solvents.
The overall effect of the solvent on the reaction rate and yield is a composite of its influence on each of these steps.
Troubleshooting Guide
This section provides solutions to common problems encountered during Suzuki coupling reactions with this compound, with a focus on solvent-related issues.
Q: My reaction is giving a low yield of the desired 4-acetylbiphenyl product. Could the solvent be the problem?
A: Yes, the solvent is a critical parameter to investigate when troubleshooting low yields.[13]
Possible Cause & Solution:
-
Inadequate Dissolution of Reagents : If your reactants, particularly the boronic acid or the aryl halide, are not fully dissolved, the reaction will be slow and incomplete.
-
Troubleshooting Step : Try a different solvent or a solvent mixture that is known to be effective for similar substrates. A common starting point is a 4:1 or 5:1 mixture of 1,4-dioxane/water or THF/water.[6] Ensure the reaction is vigorously stirred to overcome mass transfer limitations in biphasic systems.
-
-
Protodeboronation of this compound : As mentioned, the electron-withdrawing acetyl group makes this boronic acid prone to decomposition.
-
Troubleshooting Step : Minimize the amount of protic solvent (water, alcohols) in your reaction mixture.[9] Using anhydrous aprotic solvents like dry toluene or dioxane with a less nucleophilic base (e.g., CsF or K₃PO₄) can help.[10] Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling can significantly reduce protodeboronation.[14]
-
-
Catalyst Deactivation : Oxygen dissolved in the solvent can oxidize and deactivate the Pd(0) catalyst.
Q: I am observing a significant amount of homocoupling of my boronic acid. How can solvent choice help?
A: Homocoupling is a common side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl.
Possible Cause & Solution:
-
Reaction Conditions Favoring Homocoupling : High temperatures and certain bases can promote homocoupling.
-
Troubleshooting Step : While not solely a solvent issue, the choice of solvent can influence the optimal reaction temperature. A solvent with a lower boiling point might allow for better temperature control. Additionally, ensuring a truly anaerobic environment by using thoroughly degassed solvents can minimize oxidative processes that can lead to homocoupling.
-
Q: The purification of my product is difficult due to persistent impurities. Can the solvent be a factor?
A: Absolutely. The solvent can influence the formation of side products that complicate purification.
Possible Cause & Solution:
-
Solvent-Derived Impurities : Some solvents, particularly ethers like THF and dioxane, can contain peroxide impurities that can interfere with the reaction.
-
Troubleshooting Step : Always use freshly distilled or inhibitor-free, high-purity solvents.
-
-
Promotion of Side Reactions : As discussed, the solvent can influence the rates of side reactions like protodeboronation and homocoupling.
-
Troubleshooting Step : Systematically screen different solvent systems to identify one that minimizes the formation of the problematic side product. For example, if protodeboronation is the main issue, move towards more anhydrous and aprotic conditions.
-
Experimental Workflow and Visualization
To provide a practical context, here is a representative experimental protocol and a visualization of the Suzuki coupling catalytic cycle.
Representative Experimental Protocol
This protocol is a general guideline and may require optimization for your specific aryl halide.
-
Reagent Preparation : To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a suitable base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere : Seal the flask and purge with an inert gas (argon or nitrogen) by evacuating and backfilling three times.[9]
-
Solvent Addition : Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a suitable concentration (typically 0.1-0.5 M).[6]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) to the reaction mixture.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the key steps of the Suzuki coupling catalytic cycle and highlights the influence of the solvent and base.
Caption: The catalytic cycle of the Suzuki coupling reaction.
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. reddit.com [reddit.com]
Improving the solubility of (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid in reaction mixtures
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common yet critical challenge in Suzuki-Miyaura cross-coupling reactions: the poor solubility of key reagents, specifically focusing on (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid . Heterogeneous reaction mixtures can lead to inconsistent results, reduced yields, and difficulties in scaling up. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve homogeneous reaction conditions and reliable outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound won’t dissolve in my initial reaction setup. What's causing this?
Answer: This is a frequent observation stemming from the intrinsic chemical nature of the molecule and the conditions of the reaction.
This compound possesses a large, rigid, and non-polar biphenyl backbone, which imparts low solubility in many polar solvents. Conversely, the boronic acid functional group (-B(OH)₂) is polar and capable of hydrogen bonding. This dual character, often termed amphiphilic, makes finding a single ideal solvent challenging.
Furthermore, boronic acids can exist in equilibrium with their corresponding trimeric anhydrides, known as boroxines, especially under anhydrous conditions. Boroxines have distinct solubility profiles from the monomeric boronic acid and can complicate dissolution.
While common Suzuki coupling solvents like toluene or THF are excellent for dissolving non-polar aryl halides, they are often poor solvents for the more polar boronic acids and the inorganic bases required for the reaction. This mismatch is the primary source of heterogeneity.
Q2: How does the base in the reaction influence the solubility of the boronic acid?
Answer: The role of the base in a Suzuki-Miyaura coupling is not merely to act as a proton scavenger; it is a critical activator for the boronic acid, and this activation directly enhances solubility.[1]
The key mechanistic step, transmetalation, requires the transfer of the aryl group from boron to the palladium center. This process is significantly accelerated when the boron atom is more nucleophilic. The base reacts with the boronic acid to form a highly reactive, anionic "ate" complex (a boronate, [Ar-B(OH)₃]⁻).[2][3]
This transformation is pivotal for solubility for two main reasons:
-
Increased Polarity: The formation of the charged boronate species dramatically increases its polarity, rendering it much more soluble in the polar or aqueous phase of the reaction mixture.
-
Facilitating Phase Transfer: In biphasic systems (e.g., toluene/water), the boronate is drawn into the aqueous layer where the inorganic base (like K₂CO₃ or K₃PO₄) is dissolved. This sets the stage for interaction with the palladium catalyst at the phase interface.
Therefore, an inefficient base or poor mixing can lead to incomplete boronate formation, leaving the less soluble boronic acid as a solid in the reaction mixture. The choice of a base with good solubility in the polar phase of the system is crucial for driving this equilibrium.[4]
Q3: What solvent strategies can I use to create a homogeneous reaction mixture?
Answer: Achieving a single-phase reaction is often possible by employing a co-solvent system. A binary or even tertiary solvent mixture can leverage the properties of different solvents to dissolve all reaction components.[5][6][7]
The principle is to combine a non-polar solvent (to dissolve the aryl halide and catalyst) with a polar, often water-miscible, solvent (to dissolve the boronic acid/boronate and base).[]
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Key Considerations & Typical Co-solvents |
| Toluene | 2.4 | 111 | Excellent for aryl halides and Pd catalysts. Poor for bases and boronic acids. Commonly mixed with Ethanol, Dioxane, or Water. |
| 1,4-Dioxane | 2.2 | 101 | Good general-purpose solvent, water-miscible. Often used with Water to dissolve bases. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Lower boiling point, suitable for milder conditions. Water-miscible. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Highly polar aprotic solvent, good for dissolving many components but can be difficult to remove. Often used with Water.[4] |
| Ethanol | 24.6 | 78 | Polar protic solvent, excellent for dissolving boronic acids and some bases. Often used with Toluene. |
| Water | 80.1 | 100 | Essential for dissolving inorganic bases (K₂CO₃, K₃PO₄). Used as a co-solvent in biphasic systems or with water-miscible organic solvents.[9] |
Recommended Protocol: Toluene/Ethanol/Water System
This system is highly effective for substrates like this compound.
-
To a reaction vessel, add:
-
This compound (1.2 - 1.5 equivalents).
-
Your aryl halide (1.0 equivalent).
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Base (e.g., K₂CO₃, 2-3 equivalents).
-
-
Add the solvent mixture:
-
Add Toluene and Ethanol in a ratio between 3:1 and 1:1. The total volume should be sufficient to create a stirrable slurry.
-
Add a small amount of Water (e.g., 10-20% of the total organic solvent volume) to dissolve the base.
-
-
Degas the mixture: Sparge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Heat and Monitor: Heat the reaction to the desired temperature (typically 80-100 °C). The mixture should become homogeneous or nearly homogeneous as it heats. Monitor by TLC or LC-MS.
Q4: I've tried a co-solvent system, but my reaction is still sluggish or incomplete. What is the next step?
Answer: If a co-solvent system is insufficient, the issue may be poor interaction between the organic and polar/aqueous phases. A Phase-Transfer Catalyst (PTC) is an excellent tool to overcome this barrier.[10]
PTCs, such as Tetrabutylammonium bromide (TBAB) or Aliquat 336, are salts with large, lipophilic organic cations and an anion.[11] Their function is to transport an anion (in this case, the negatively charged boronate 'ate' complex) from the aqueous phase into the organic phase, where it can readily interact with the palladium catalyst complex.[12][13] This dramatically increases the rate of transmetalation, often allowing reactions to proceed at lower temperatures and with higher efficiency.[14]
Recommended Protocol: Reaction with a Phase-Transfer Catalyst
-
To a reaction vessel, add:
-
This compound (1.2 equivalents).
-
Your aryl halide (1.0 equivalent).
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).
-
Base (e.g., K₂CO₃ or K₃PO₄, 3 equivalents).
-
Tetrabutylammonium bromide (TBAB) (0.1 - 1.0 equivalent).
-
-
Add the solvent: A biphasic system like Toluene and Water (e.g., 4:1 v/v) is ideal for PTC-mediated reactions.
-
Degas the mixture with Argon or Nitrogen.
-
Heat and Monitor: Heat the reaction (typically 80-110 °C) with vigorous stirring. Vigorous stirring is essential to maximize the interfacial area between the two phases.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting incomplete conversion of (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid
Welcome to the technical resource for researchers, scientists, and drug development professionals utilizing (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid. This guide is designed to provide expert-driven troubleshooting advice and in-depth answers to frequently encountered challenges, with a specific focus on overcoming incomplete reaction conversion.
Troubleshooting Guide: Incomplete Conversion
This section directly addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction using this compound is stalling, resulting in low yield and unreacted starting material. What are the most critical factors to investigate first?
A1: Incomplete conversion in Suzuki-Miyaura couplings is a common issue that can almost always be traced back to one of four key areas: catalyst integrity, stability of the boronic acid, the role of the base, or the reaction environment. The acetyl group on your boronic acid renders it electron-deficient, which can make it particularly susceptible to certain side reactions.
Start by systematically assessing these parameters:
-
Catalyst Activity & Oxygen Contamination: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. More critically, the Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state and lead to catalyst decomposition.[1][2] Ensure your solvents are rigorously degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
Protodeboronation of the Boronic Acid: Electron-deficient arylboronic acids are especially prone to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[3][4][5] This is often accelerated by strong bases and the presence of water.[2][6]
-
Base and Solvent Selection: The base is not merely a spectator; it activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[7][8] However, the wrong base or solvent system can hinder the reaction or promote side reactions.
-
Reagent Purity and Stoichiometry: Verify the purity of all reagents. Boronic acids can form inactive trimeric boroxine anhydrides upon storage. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can often help drive the reaction to completion.
Troubleshooting Workflow for Incomplete Conversion
Here is a logical flow diagram to guide your troubleshooting process.
Caption: A logical workflow for troubleshooting incomplete Suzuki-Miyaura coupling.
Q2: I suspect protodeboronation is the main cause of my low yield. How can I definitively identify and minimize this side reaction?
A2: Your suspicion is well-founded, as this is a classic failure mode for electron-deficient boronic acids.[5]
Identification: The byproduct of protodeboronation of this compound is 4-acetylbiphenyl. You can identify this by:
-
LC-MS: Look for a mass corresponding to the loss of the B(OH)₂ group and the addition of a proton.
-
¹H NMR: Compare the crude reaction NMR to an authentic sample or reference spectrum of 4-acetylbiphenyl. The characteristic signals for the boronic acid (often broad OH peaks and specific aromatic shifts) will be absent.
Minimization Strategies:
| Strategy | Causality and Explanation |
| Use Milder Bases | Strong bases like NaOH or other hydroxides can aggressively promote protodeboronation.[2] Milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often more effective as they are strong enough to form the active boronate species without excessively promoting the side reaction.[5][6] |
| Employ Anhydrous or Near-Anhydrous Conditions | While many Suzuki protocols use aqueous solvent mixtures, water is the proton source for this unwanted reaction.[9] Using a well-dried aprotic solvent (e.g., dioxane, toluene, 2-MeTHF) with a base like K₃PO₄ (which has low solubility) can significantly suppress protodeboronation. |
| Convert to a More Stable Boronic Ester | Boronic acids exist in equilibrium with their cyclic trimer anhydrides (boroxines). Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate , can protect it from degradation.[3][10] These esters are more stable to storage and often hydrolyze in situ at a rate comparable to the catalytic turnover, preventing the accumulation of the sensitive free boronic acid.[11][12] |
| Use a Highly Active Catalyst System | If the catalytic cycle is fast, the boronic acid has less time to decompose. Using a highly active catalyst system, such as those employing bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can accelerate the desired coupling relative to the decomposition pathway.[2][4] |
Q3: I am coupling this compound with an electron-rich aryl chloride and the reaction is very sluggish. How should I adjust my catalyst system?
A3: This is a classic "difficult coupling" scenario. The oxidative addition of an electron-rich aryl chloride to the Pd(0) center is often the rate-limiting step of the catalytic cycle.[2][13] Standard catalysts like Pd(PPh₃)₄ are frequently ineffective for this transformation.
You must use a catalyst system specifically designed to facilitate this challenging step. The key is to use ligands that are both sterically bulky and highly electron-donating .
-
Mechanism: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition of the electron-rich (and thus less electrophilic) aryl chloride. Bulky ligands promote the final reductive elimination step to release the product and regenerate the active catalyst.[2]
Recommended Catalyst Systems:
| Palladium Precursor | Ligand | Typical Base | Solvent | Rationale |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos (Buchwald Ligands) | K₃PO₄ | Dioxane, Toluene | Industry-standard for difficult couplings. These biaryl phosphine ligands are highly active and robust.[2] |
| [Pd(cinnamyl)Cl]₂ | tBuXPhos | K₃PO₄ | t-AmylOH | G4 (fourth-generation) precatalysts are highly active and air-stable, simplifying reaction setup. |
| PEPPSI™-IPr | (None needed) | K₃PO₄ | Dioxane | N-Heterocyclic Carbene (NHC) ligands are excellent for coupling aryl chlorides due to their strong σ-donating ability, forming very stable and active catalysts.[2] |
Frequently Asked Questions (FAQs)
Q: How should I store and handle this compound to ensure its integrity? A: Like many boronic acids, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place, such as a desiccator or freezer.[14][15] This minimizes exposure to moisture and air, which can lead to hydrolysis and the formation of boroxines, respectively.
Q: What is the role of water in a Suzuki reaction? Should I always use it? A: The role of water is complex. In many systems, a small amount of water is beneficial. It can help dissolve inorganic bases (like K₂CO₃ or Cs₂CO₃) and facilitate the formation of the hydroxo-palladium complex, which is believed to accelerate transmetalation. However, as discussed previously, excess water can be a proton source for the detrimental protodeboronation side reaction, especially with sensitive boronic acids.[2][6] For your specific compound, starting with anhydrous conditions or a solvent system with minimal water (e.g., Dioxane/H₂O 10:1) is a prudent strategy.
Q: Can I use a boronic ester, like the pinacol ester of this compound, directly? A: Yes, absolutely. Using the pinacol boronate ester is often advantageous.[16] Boronic esters are generally more stable to storage and less prone to premature decomposition under reaction conditions than their corresponding boronic acids.[3][10] While it was once thought that boronic esters must first hydrolyze to the boronic acid before transmetalation, there is now strong evidence that some esters can transmetalate directly to the palladium complex.[3][17] In either case, they are excellent coupling partners.
Q: My reaction mixture is heterogeneous. Is this a problem? A: Not necessarily. Many successful Suzuki couplings are run as biphasic or slurry-to-slurry reactions, especially when using bases like K₃PO₄ or KF in aprotic organic solvents.[9] The critical factor is ensuring efficient mixing. Vigorous stirring is essential to maximize the interfacial area between the different phases, allowing the catalytic cycle to proceed efficiently. If solubility is severely limiting the reaction, consider screening alternative solvents or solvent mixtures.
The Suzuki-Miyaura Catalytic Cycle: Key Failure Points
Understanding the mechanism is key to effective troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle and points of common failure.
Standardized Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required.
Reagents & Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv, limiting reagent)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4.4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv), finely ground
-
Anhydrous, degassed 1,4-Dioxane
-
Magnetic stir bar and oven-dried glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.044 equiv) under a counterflow of argon or in a glovebox.[2]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this "evacuate-backfill" cycle three times to ensure all oxygen is removed.[1][5]
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl bromide.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. echemi.com [echemi.com]
- 15. This compound | 1029438-14-9 [sigmaaldrich.com]
- 16. vibrantpharma.com [vibrantpharma.com]
- 17. pubs.acs.org [pubs.acs.org]
Work-up procedure for reactions involving (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid
Welcome to the technical support resource for reactions involving (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the experimental work-up and purification processes.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of coupling reactions, such as the Suzuki-Miyaura reaction, which is a primary application for this reagent.[1][2]
Question 1: My final product is contaminated with a significant amount of unreacted this compound. How can I effectively remove it?
Answer:
This is a frequent challenge, as both your starting material and desired product may have similar polarities. The key to separation lies in exploiting the acidic nature of the boronic acid functional group.
Causality: Boronic acids are Lewis acids that react with bases to form water-soluble boronate salts.[2][3] Your coupled product, a neutral biphenyl ketone, lacks this acidic proton and will remain in the organic phase.
Recommended Protocol: Base-Mediated Liquid-Liquid Extraction
-
Reaction Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent that is immiscible with water, such as Ethyl Acetate (EtOAc), Toluene, or Dichloromethane (DCM).
-
Aqueous Basic Wash: Transfer the diluted mixture to a separatory funnel and wash it with a 1M aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). Washing with sodium hydroxide (NaOH) is also effective.[4] The basic solution will react with the residual boronic acid to form its corresponding boronate salt, which is highly soluble in the aqueous layer.
-
Separation: Vigorously shake the separatory funnel and allow the layers to separate. Drain the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal of the boronic acid.
-
Neutralization & Final Washes: Wash the organic layer with water, followed by a saturated brine solution to remove residual base and water.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now largely free of boronic acid.[5]
Question 2: I'm observing a significant amount of a homocoupled byproduct, 4,4'-diacetylbiphenyl. What causes this and how can I prevent it?
Answer:
The formation of a symmetrical biaryl derived from the boronic acid is a known side reaction in Suzuki-Miyaura couplings, often referred to as homocoupling.[6]
Causality: This side reaction is typically mediated by palladium(II) species and is often exacerbated by the presence of oxygen in the reaction mixture. Oxygen can re-oxidize the active Palladium(0) catalyst to Palladium(II), which can then participate in the homocoupling pathway.
Preventative Strategies:
-
Rigorous Deoxygenation: Before adding the palladium catalyst, thoroughly deoxygenate your reaction mixture and solvent. This can be achieved by sparging the solution with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining a positive pressure of inert gas throughout the reaction is crucial.[6]
-
Use of Reducing Agents: In some cases, adding a mild reducing agent, such as potassium formate, can help suppress the formation of the homocoupling dimer.[6]
-
Controlled Reagent Addition: Adding the boronic acid slowly or using a slow-release boronate ester (like a MIDA boronate) can sometimes minimize its concentration at any given time, disfavoring the homocoupling side reaction.[5]
Question 3: My NMR spectrum shows a byproduct consistent with 4-acetylbiphenyl. Where did this come from?
Answer:
The presence of 4-acetylbiphenyl indicates that the carbon-boron bond of your starting material has been cleaved and replaced with a hydrogen atom. This process is known as protodeboronation.
Causality: Protodeboronation is a common decomposition pathway for arylboronic acids, particularly under the basic conditions of the Suzuki-Miyaura coupling.[7] The presence of water and extended reaction times at elevated temperatures can increase the prevalence of this side reaction.
Mitigation Strategies:
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, minimizing the amount of water or using anhydrous conditions with a base like potassium fluoride (KF) or potassium trimethylsilanolate (TMSOK) can reduce protodeboronation.[2][8]
-
Use of Boronic Esters: Pinacol or neopentylglycol esters of the boronic acid are often more stable and less susceptible to premature protodeboronation compared to the free acid.[7]
-
Optimize Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting aryl halide is consumed to avoid prolonged exposure to conditions that favor decomposition.
Question 4: How can I effectively remove the palladium catalyst and ligand byproducts (e.g., triphenylphosphine oxide) after the reaction?
Answer:
Residual palladium and ligand-derived impurities are common contaminants that can complicate purification and are often undesirable in the final product, especially in pharmaceutical applications.
Recommended Purification Methods:
-
Filtration through a Short Plug: After the initial aqueous work-up, pass the concentrated crude product through a short plug of silica gel or Celite®. Elute with the solvent used for dilution (e.g., Ethyl Acetate). This is highly effective at capturing the palladium catalyst and highly polar byproducts like phosphine oxides.[9]
-
Chromatography: Standard silica gel column chromatography is a robust method for separating the desired product from both catalyst residues and other organic byproducts.[10] Given the ketone functionality, a gradient elution with a Hexanes/Ethyl Acetate system is typically effective.
-
Recrystallization: The final product, 4-acetylbiphenyl, is a solid.[11] Recrystallization from a suitable solvent system (e.g., ethanol or acetone) is an excellent final purification step to remove trace impurities and obtain a highly pure, crystalline product.[11]
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous work-up procedure for a Suzuki reaction using this compound?
Answer: A reliable, general-purpose work-up procedure is outlined below. This workflow is designed to remove the majority of inorganic salts, residual base, and unreacted boronic acid.
Caption: General Aqueous Work-up Workflow.
Q2: Is the acetyl (ketone) functional group stable under typical Suzuki-Miyaura conditions?
Answer: Yes, the acetyl group is generally robust and compatible with the conditions of most Suzuki-Miyaura reactions.[12] The bases commonly employed (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) are typically not strong enough to cause unwanted side reactions at the ketone, such as aldol condensation, especially at the concentrations used.
Q3: What are the key properties and storage conditions for this reagent?
Answer: Understanding the properties of this compound is critical for its successful use and storage.
| Property | Value | Source |
| CAS Number | 1029438-14-9 | [13] |
| Molecular Formula | C₁₄H₁₃BO₃ | [13] |
| Molecular Weight | 240.07 g/mol | |
| Appearance | White to off-white solid | [11][14] |
| Storage | Store under an inert atmosphere, in a cool, dry place. Room temperature is generally acceptable. |
Boronic acids have a tendency to dehydrate upon standing to form cyclic anhydrides known as boroxines. While this typically does not inhibit their reactivity in cross-coupling reactions, it can affect the accuracy of weighing the material. Storing it in a desiccator under an inert atmosphere is best practice.
Q4: Can I use the corresponding pinacol ester of this boronic acid instead?
Answer: Absolutely. The pinacol ester, (1-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-yl)ethanone), is a common alternative.[15]
Advantages of Pinacol Esters:
-
Enhanced Stability: They are often more stable to storage and less prone to protodeboronation during the reaction.[7]
-
Milder Hydrolysis: They can sometimes be used under conditions where the free boronic acid might decompose.
Work-up Consideration: When using the pinacol ester, your work-up will need to remove the pinacol byproduct generated. Pinacol is soluble in many organic solvents and is typically removed via silica gel chromatography or by recrystallization of the final product.[16]
Q5: What causes difficult emulsions during the aqueous work-up, and how can I resolve them?
Answer: Emulsions are common when residual palladium catalysts or other surface-active species are present. The biphasic mixture fails to separate cleanly into distinct organic and aqueous layers.
Troubleshooting Emulsions:
-
Add Brine: Add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often helps to break up the emulsion.
-
Filter: Filter the entire emulsified mixture through a pad of Celite®. This can physically disrupt the emulsion and remove the particulate matter that may be stabilizing it.
-
Patience: Allow the mixture to stand undisturbed for a longer period (30 minutes to several hours).
-
Change Solvent: If emulsions are persistent, consider using a different extraction solvent in future experiments (e.g., Toluene instead of Ethyl Acetate).
Troubleshooting Impurity Identification: A Decision Tree
Caption: Decision tree for common byproduct identification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. orgsyn.org [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 11. 4-Acetylbiphenyl CAS#: 92-91-1 [m.chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | C14H13BO3 | CID 53216358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. (4′-Acetyl-[1,1′-biphenyl]-4-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 15. vibrantpharma.com [vibrantpharma.com]
- 16. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to NMR Characterization of (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the synthesis and characterization of novel biphenyl compounds are of paramount importance. (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid stands out as a versatile building block, primarily utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to forge new carbon-carbon bonds. The unambiguous characterization of the resulting products is critical for advancing research and development pipelines. This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of products derived from this compound, alongside alternative reagents, supported by experimental data and protocols.
The Significance of this compound in Modern Synthesis
This compound is a bifunctional molecule featuring a boronic acid moiety, ripe for palladium-catalyzed cross-coupling, and an acetyl group, which can serve as a handle for further functionalization or as a key pharmacophoric element. Its principal application lies in the Suzuki-Miyaura coupling, a robust and widely used method for constructing biaryl and substituted aromatic systems.[1][2][3] The reaction's appeal stems from its mild conditions, tolerance to a wide array of functional groups, and the general stability and low toxicity of the boronic acid starting materials.[3]
Understanding the NMR Fingerprint: From Starting Material to Product
A thorough NMR analysis is the cornerstone of structural elucidation for the products of reactions involving this compound. This involves a multi-nuclear approach, primarily utilizing ¹H, ¹³C, and even ¹¹B NMR spectroscopy.
¹H and ¹³C NMR of this compound
Before delving into product analysis, it is crucial to understand the NMR signature of the starting material. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the acetyl methyl group. The protons on the acetyl-bearing phenyl ring will be deshielded due to the electron-withdrawing nature of the carbonyl group. The protons on the phenylboronic acid ring will also exhibit characteristic splitting patterns. The methyl protons of the acetyl group will appear as a sharp singlet, typically in the range of 2.5-2.7 ppm.[4]
In the ¹³C NMR spectrum, the carbonyl carbon will be a prominent downfield signal (around 197-198 ppm). The aromatic region will display a number of signals corresponding to the different carbon environments in the biphenyl system. The carbon atom attached to the boron atom will have a characteristic chemical shift, although its signal can sometimes be broadened due to quadrupolar relaxation of the boron nucleus.
The Utility of ¹¹B NMR
¹¹B NMR spectroscopy is a powerful, albeit less commonly used, tool for characterizing boronic acids and their derivatives.[5][6][7] Boronic acids typically exhibit a broad signal in the ¹¹B NMR spectrum in the range of 27-33 ppm, corresponding to the sp²-hybridized boron atom.[5] Upon reaction or formation of a boronate ester (a common intermediate in the Suzuki-Miyaura reaction), the boron center becomes sp³-hybridized, resulting in a significant upfield shift in the ¹¹B NMR spectrum to a region between 4 and 13 ppm.[5] This transition can be used to monitor the progress of the reaction in situ.
The Suzuki-Miyaura Coupling: A Mechanistic Overview and its Impact on NMR
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like our target boronic acid) and an organic halide or triflate.[1][8][9] A simplified catalytic cycle is depicted below.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps influencing the final product are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The nature of the aryl halide (R¹-X) directly dictates the structure of the final product and, consequently, its NMR spectrum.
Comparative NMR Analysis of Suzuki-Miyaura Products
The true power of NMR in this context is its ability to precisely map the structure of the newly formed biaryl system. Below is a comparative analysis of the expected ¹H and ¹³C NMR characteristics of products formed from the reaction of this compound with various aryl halides.
| Aryl Halide Coupling Partner | Expected Product Structure | Key ¹H NMR Features | Key ¹³C NMR Features |
| Bromobenzene | 4-Acetyl-[1,1':4',1'']terphenyl | Complex aromatic region with overlapping multiplets. A sharp singlet for the acetyl protons (~2.6 ppm). | Increased number of aromatic signals compared to the starting material. Carbonyl signal around 197 ppm. |
| 4-Bromoanisole | 4'-Acetyl-4-methoxy-[1,1'-biphenyl] | A sharp singlet for the methoxy protons (~3.8 ppm). Aromatic protons on the methoxy-substituted ring will be shifted upfield due to the electron-donating effect. | Methoxy carbon signal around 55 ppm. The carbon attached to the methoxy group will be significantly shielded. |
| 1-Bromo-4-nitrobenzene | 4'-Acetyl-4-nitro-[1,1'-biphenyl] | Aromatic protons on the nitro-substituted ring will be shifted significantly downfield due to the strong electron-withdrawing effect of the nitro group. | The carbon bearing the nitro group will be deshielded. |
| 4-Bromotoluene | 4'-Acetyl-4-methyl-[1,1'-biphenyl] | A sharp singlet for the methyl protons (~2.4 ppm). Aromatic protons on the methyl-substituted ring will be slightly upfield. | Methyl carbon signal around 21 ppm. |
| 1-Bromo-4-fluorobenzene | 4'-Acetyl-4-fluoro-[1,1'-biphenyl] | Complex splitting patterns in the aromatic region due to ¹H-¹⁹F coupling. | Carbon signals will show C-F coupling constants (J-coupling). The carbon directly bonded to fluorine will have a large ¹JCF coupling constant. |
Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Comparison with Alternative Reagents
While this compound is highly effective, other organoboron reagents can be employed to synthesize similar biaryl structures.
| Alternative Reagent | Reaction | Product NMR Characteristics | Advantages/Disadvantages |
| (4-Acetylphenyl)boronic acid | Suzuki-Miyaura coupling with an aryl halide | Simpler aromatic region in the NMR spectrum compared to the terphenyl products. | Advantage: Commercially available and less sterically hindered. Disadvantage: Requires a biphenyl halide to form a terphenyl structure. |
| Potassium (4-acetylphenyl)trifluoroborate | Suzuki-Miyaura coupling | Similar NMR to products from the corresponding boronic acid. | Advantage: Often more stable and easier to handle than boronic acids. Disadvantage: May require different reaction conditions (e.g., fluoride source). |
| Organotin reagents (e.g., (4-acetylphenyl)trimethylstannane) | Stille Coupling | Similar NMR to Suzuki products. | Advantage: Can be more reactive in certain cases. Disadvantage: Tin byproducts are toxic and difficult to remove completely. |
| Organozinc reagents (e.g., (4-acetylphenyl)zinc chloride) | Negishi Coupling | Similar NMR to Suzuki products. | Advantage: Highly reactive. Disadvantage: Sensitive to air and moisture, requiring stringent anhydrous conditions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
A detailed, step-by-step methodology is crucial for reproducible results.[10][11][12][13][14]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., anhydrous Potassium Carbonate)
-
Anhydrous solvents (e.g., Toluene, Ethanol)
-
Deionized water
-
Standard glassware for organic synthesis
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02-0.05 mmol) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[12][15]
-
Accurately weigh 5-10 mg of the purified product into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important to avoid overlapping solvent and analyte signals.
-
If the solution is not clear, filter it through a small plug of glass wool or a syringe filter directly into a clean NMR tube.
-
Cap the NMR tube and label it clearly.
Conclusion
This compound is a valuable reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura coupling. A comprehensive NMR analysis, including ¹H, ¹³C, and where appropriate, ¹¹B spectroscopy, is indispensable for the unambiguous structural determination of the resulting products. By understanding the fundamental principles of NMR and the mechanism of the Suzuki-Miyaura reaction, researchers can confidently characterize their synthesized molecules and compare them to products derived from alternative synthetic strategies. This guide provides the foundational knowledge and practical protocols to aid in these endeavors, ultimately accelerating the pace of discovery in chemical and pharmaceutical sciences.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. sites.bu.edu [sites.bu.edu]
A Comparative Guide to the Mass Spectrometry Analysis of Biphenyls Synthesized with (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic Acid and Its Precursors
Abstract
The biphenyl moiety is a cornerstone in modern chemistry, serving as a privileged scaffold in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Specifically, acetyl-functionalized biphenyls are critical intermediates and target molecules in drug development, valued for their role in modulating biological targets like cholinesterases and histone deacetylases.[3][4] The synthesis of these compounds is predominantly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent method due to its mild conditions and high functional group tolerance.[5][6] This guide provides an in-depth comparison of the Suzuki-Miyaura reaction for synthesizing 4-acetylbiphenyl, using precursors like (4-acetylphenyl)boronic acid, against alternative synthetic strategies. Central to this analysis is the rigorous application of mass spectrometry (MS) to validate product identity, purity, and to elucidate the unique impurity profiles characteristic of each synthetic route. We will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Suzuki-Miyaura Coupling: The Gold Standard
The Suzuki-Miyaura reaction is the workhorse for C-C bond formation between sp²-hybridized carbons, primarily due to the stability and low toxicity of its organoboron reagents and inorganic byproducts.[5] The reaction's versatility allows for the synthesis of complex biaryl systems in the presence of sensitive functional groups, such as the carbonyl group in our target molecule, a feat challenging for organometallic reagents like Grignards.[7]
Causality of Experimental Design
The choice of catalyst, base, and solvent system is critical for a successful Suzuki coupling.
-
Catalyst : A Palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential. The choice of ligand (e.g., PPh₃) stabilizes the Pd(0) species and facilitates the catalytic cycle. For more challenging couplings, highly active, specialized catalysts may be employed.[8][9]
-
Base : A base (e.g., K₂CO₃, K₃PO₄) is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The base activates the boronic acid, forming a more nucleophilic boronate species.[9]
-
Solvent : A solvent system capable of dissolving both organic and inorganic reagents is often necessary. Aqueous solvent mixtures (e.g., Toluene/Water, Dioxane/Water) are common and promote the reaction while being environmentally conscious.[7]
Experimental Protocol: Synthesis of 4-Acetylbiphenyl via Suzuki-Miyaura Coupling
This protocol details the synthesis of 4-acetylbiphenyl from 4-bromoacetophenone and phenylboronic acid, a common and illustrative example.
-
Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromoacetophenone (1.0 equiv, e.g., 199 mg), phenylboronic acid (1.2 equiv, e.g., 146 mg), and potassium carbonate (2.0 equiv, e.g., 276 mg).
-
Catalyst Addition : Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).
-
Solvent Addition : Add a 4:1 mixture of Toluene and Water (e.g., 10 mL).
-
Reaction : Heat the mixture to reflux (approx. 90-100°C) under an inert atmosphere (e.g., Nitrogen or Argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[7][10]
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.[7]
-
Purification : Concentrate the organic phase under reduced pressure. Purify the crude solid product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield 4-acetylbiphenyl as a white solid.
Part 2: Mass Spectrometry Characterization of the Suzuki Product
Mass spectrometry is an indispensable tool for confirming the molecular weight and structure of the synthesized product and for identifying any impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for monitoring reaction progress and analyzing the final product mixture.[11][12]
Workflow for Synthesis and Mass Spectrometry Analysis
Caption: Workflow from Suzuki synthesis to MS validation.
Protocol for LC-MS Analysis
-
Sample Preparation : Prepare a ~1 mg/mL stock solution of the purified product in methanol or acetonitrile. Dilute this solution 1:100 in the mobile phase for analysis.
-
Instrumentation : Utilize a Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
LC Conditions :
-
Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase : Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Flow Rate : 0.3 mL/min.
-
-
MS Conditions :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Scan Range : m/z 50-500.
-
Data Acquisition : Full scan mode to identify all ions; product ion scan (MS/MS) on the molecular ion to confirm structure.
-
Expected Mass Spectrum and Fragmentation
For 4-acetylbiphenyl (Molecular Weight: 196.24 g/mol ), the ESI+ mass spectrum will be dominated by the protonated molecular ion [M+H]⁺.
-
[M+H]⁺ : m/z 197.1
-
Key Fragments (from MS/MS of m/z 197.1) :
-
m/z 182.1 : Loss of a methyl group (-CH₃, 15 Da).
-
m/z 154.1 : Loss of the acetyl group (-COCH₃, 43 Da). This is a highly characteristic fragmentation.
-
m/z 152.1 : Loss of ketene (-CH₂CO) followed by rearrangement, a common fragmentation for aromatic ketones.
-
The presence of the correct protonated molecular ion and these characteristic fragments provides strong evidence for the successful synthesis of 4-acetylbiphenyl.
Part 3: Alternative Synthetic Routes & Comparative Analysis
While the Suzuki coupling is highly effective, other cross-coupling reactions can also be employed for biphenyl synthesis, each with its own advantages and disadvantages.[5]
-
Stille Coupling : Couples an organotin reagent with an organic halide. It is highly tolerant of functional groups but is hampered by the toxicity and removal of tin byproducts.
-
Heck Coupling : Couples an alkene with an aryl halide. It avoids organometallic reagents but can have issues with regioselectivity and is less direct for simple biaryl synthesis.
-
Ullmann Reaction : A copper-mediated coupling of two aryl halides. It typically requires harsh reaction conditions (high temperatures) and is less tolerant of functional groups compared to palladium-catalyzed methods.[13]
Comparative Overview of Synthetic Methods
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Heck Coupling | Ullmann Reaction |
| Key Reagents | Boronic Acids, Aryl Halides | Organostannanes, Aryl Halides | Alkenes, Aryl Halides | Aryl Halides, Copper |
| Toxicity | Low (Boron byproducts) | High (Organotin reagents) | Moderate | Moderate (Copper salts) |
| Conditions | Mild (Often < 100°C) | Mild to Moderate | Moderate to High Temp | Harsh (Often > 150°C) |
| Functional Group Tolerance | Excellent | Excellent | Good | Poor to Moderate |
| Common Byproducts | Homocoupled Boronic Acid | Organotin Residues | Isomeric Products | Homocoupled Halides |
Comparative Mass Spectrometry Analysis of Impurity Profiles
Mass spectrometry excels at identifying the subtle differences in purity and byproduct formation between these methods.
| Synthetic Method | Expected Product | Primary Impurity Detected by MS | Characteristic m/z of Impurity [M+H]⁺ |
| Suzuki-Miyaura | 4-Acetylbiphenyl | Biphenyl (from Phenylboronic acid homocoupling) | 155.1 |
| Stille | 4-Acetylbiphenyl | Tributyltin bromide (reagent residue) | 371.1 (complex isotope pattern) |
| Ullmann | 4,4'-Diacetylbiphenyl (from 4-bromoacetophenone homocoupling) | 4-bromoacetophenone (unreacted) | 199.0 / 201.0 (Br isotopes) |
Part 4: Senior Application Scientist's Insights
Troubleshooting & Optimization
-
Low Suzuki Yield : If yields are low, ensure the base is anhydrous and finely powdered. Consider a more active ligand/catalyst system, such as one employing a biarylphosphine ligand. Reaction monitoring by LC-MS can determine if the reaction has stalled or is proceeding slowly.[10][14]
-
In-Source Fragmentation in MS : If the molecular ion is weak or absent in the mass spectrum, it may be due to in-source fragmentation. This is common for thermally labile molecules. To mitigate this, reduce the ion source temperature and the cone/fragmentor voltage.[15] Softer ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) may also be beneficial.
-
Distinguishing Isomers : Mass spectrometry alone typically cannot distinguish between isomers (e.g., 2-acetylbiphenyl vs. 4-acetylbiphenyl) as they have the same mass and often similar fragmentation.[16] This is where chromatography (GC or LC) is essential. The retention time is the primary identifier for co-eluting isomers.
Visualizing Comparative Impurity Profiles
This diagram illustrates how MS can differentiate synthetic routes by their characteristic byproducts.
Caption: Comparative impurity profiles by synthetic route.
Conclusion
The synthesis of acetylated biphenyls is a critical task in chemical and pharmaceutical research. While the Suzuki-Miyaura coupling remains the preferred method due to its efficiency and safety profile, a thorough understanding of alternative methods is crucial for comprehensive research and development. This guide demonstrates that mass spectrometry, when coupled with chromatography, is not merely a tool for final product confirmation. It is a powerful analytical technique for comparing the efficacy of different synthetic strategies, revealing nuanced differences in their respective impurity profiles. This deeper analytical insight allows scientists to make more informed decisions, leading to higher purity compounds and more robust, reproducible synthetic methodologies.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijsdr.org [ijsdr.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Purity of (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid
Introduction: The Imperative of Purity in Suzuki-Miyaura Cross-Coupling
(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid is a sophisticated building block, pivotal in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern drug discovery.[1][2] However, the success of these synthetic endeavors—and the safety and efficacy of the resulting active pharmaceutical ingredients (APIs)—is inextricably linked to the purity of this starting material.
Impurities, even at trace levels, can have profound consequences, including catalyst poisoning, reduced reaction yields, the formation of difficult-to-remove byproducts, and the introduction of potentially toxic or mutagenic substances into the final drug product.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the purity of this compound. We will dissect the nature of potential impurities, compare the analytical techniques best suited for their detection, and present a robust, multi-faceted workflow for confident quality assessment, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Deconstructing the Impurity Profile: What to Look For and Why
A thorough purity validation begins with understanding the potential impurities that can arise during the synthesis, purification, and storage of this compound. These are broadly categorized according to ICH Q3A guidelines.[8][9]
-
Organic Impurities (Process- and Drug-Related):
-
Starting Materials & Intermediates: Residuals from the synthetic route used to create the biphenyl boronic acid scaffold.
-
Protodeboronation Product (4-Acetylbiphenyl): The loss of the boronic acid functional group, replaced by a hydrogen atom. This is a common degradation pathway for boronic acids, often facilitated by moisture or heat, and results in a dead-end impurity in subsequent coupling reactions.[4][10]
-
Homocoupling Product: The symmetrical dimer of the boronic acid, forming a quaterphenyl structure. This byproduct can arise from side reactions during the synthesis of the boronic acid itself or during the subsequent Suzuki coupling.[11]
-
Boroxine (Anhydride): Perhaps the most common related substance, boroxine is a cyclic trimer formed by the intermolecular dehydration of three boronic acid molecules.[12] While it is often in equilibrium with the monomeric acid form and can be reactive in Suzuki couplings, its presence alters the stoichiometry and can complicate kinetic profiles. Its quantification is crucial for consistency.[13][14]
-
-
Inorganic Impurities:
-
Residual Solvents:
Below is a diagram illustrating the formation pathways of the most critical organic impurities.
Caption: Formation of key impurities from the target boronic acid.
A Comparative Guide to Core Analytical Methodologies
No single technique can provide a complete purity profile. The causality behind selecting a multi-technique approach lies in leveraging the orthogonal strengths of each method to build a comprehensive and self-validating data package. The table below compares the most effective analytical tools for this purpose.
| Technique | Principle of Operation | Primary Target Analytes | Strengths | Limitations |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection. | Main component, organic impurities (protodeboronation, homocoupling, starting materials). | High precision and accuracy for quantification; excellent for resolving structurally similar compounds. | Boronic acids can exhibit poor peak shape or on-column degradation without careful method development.[15][16] |
| ¹H & ¹¹B NMR | Nuclear spin resonance in a magnetic field. | Main component structure, boroxine vs. monomer ratio, organic impurities. | Provides definitive structural confirmation; ¹¹B NMR directly probes the boron chemical environment.[13][17] | Lower sensitivity compared to chromatographic methods; oligomerization can cause peak broadening.[18] |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio detection. | Identification of unknown impurities, detection of trace-level contaminants. | Unparalleled sensitivity and specificity for impurity identification.[19][20] | Ionization of boronic acids can be inefficient or complex; quantification requires careful validation.[21] |
| ICP-MS | Atomization and ionization in plasma followed by mass detection. | Elemental impurities (e.g., residual Palladium). | Extremely high sensitivity for trace metal analysis. | Measures total elemental content only; cannot differentiate between chemical forms (speciation).[3] |
| Headspace GC-MS | Volatilization of sample followed by chromatographic separation and mass detection. | Residual solvents. | High sensitivity and specificity for volatile compounds. | Not suitable for non-volatile analytes like the boronic acid or its non-volatile impurities. |
An Integrated Workflow for Complete Purity Validation
A robust analytical strategy should be systematic and layered, with each step confirming and complementing the last. This workflow ensures that identity, purity, and potential contaminants are all thoroughly assessed.
Caption: A multi-phase workflow for comprehensive purity validation.
Key Experimental Protocols
The trustworthiness of any analysis rests on the quality of the experimental method. The following protocols provide a starting point for developing a validated analytical system.
Protocol 1: Reversed-Phase HPLC-UV Method for Organic Purity
This method is designed to provide high-resolution separation of the main compound from its key organic impurities.
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector.
-
Column: C18 stationary phase, e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the boronic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
Causality Note: The use of a slightly basic mobile phase (pH 9.0) helps to deprotonate the boronic acid, improving peak shape and minimizing unwanted interactions with the silica backbone of the column. A C18 column provides the necessary hydrophobic retention to separate the biphenyl core structures.
Protocol 2: NMR Analysis for Structural Confirmation and Boroxine Content
This protocol allows for unambiguous structural verification and an estimation of the monomer-trimer equilibrium state.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Integrate the aromatic protons and the acetyl methyl protons. The ratio should be consistent with the C₁₄H₁₃BO₃ structure.
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B spectrum.
-
Expected Chemical Shifts: A signal around δ 28-33 ppm is characteristic of a trigonal (sp²-hybridized) boronic acid or boroxine.[12] A signal around δ 3-10 ppm would indicate a tetrahedral (sp³-hybridized) boronate species, which may form in the presence of coordinating solvents or diols.[17][22]
-
Causality Note: Using CD₃OD as the NMR solvent is a deliberate choice. The alcohol can act as a Lewis base, breaking up the boroxine trimer and simplifying the ¹H NMR spectrum by pushing the equilibrium towards the monomeric boronic acid or its methyl ester.[18] This provides a clearer picture of the core molecular structure, though it alters the native equilibrium. Analysis in a non-coordinating solvent like CDCl₃ or DMSO-d₆ is necessary to observe the native boroxine content.[14]
Conclusion
Validating the purity of this compound is not a perfunctory checkbox exercise; it is a fundamental requirement for ensuring the integrity of the synthetic process and the quality of the final product. A superficial analysis risks downstream failures and regulatory hurdles. By adopting a scientifically rigorous, multi-technique approach as outlined in this guide—combining the quantitative power of HPLC, the structural certainty of NMR, and the sensitivity of mass spectrometry—researchers and drug development professionals can proceed with confidence, knowing their foundational chemistry is built on a bedrock of validated purity.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. quora.com [quora.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. scribd.com [scribd.com]
- 9. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 10. 4’-Acetylbiphenyl | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. par.nsf.gov [par.nsf.gov]
- 18. reddit.com [reddit.com]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 21. researchgate.net [researchgate.net]
- 22. www3.nd.edu [www3.nd.edu]
Navigating the Synthesis of Biphenyls: A Comparative Guide to Alternatives for (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic Acid
In the landscape of modern organic synthesis, the biphenyl moiety stands as a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and functional materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, utilizing boronic acids such as (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid, has become a ubiquitous and powerful tool for the construction of these vital carbon-carbon bonds. Its popularity stems from the general stability and low toxicity of the boronic acid reagents and the mild reaction conditions often employed. However, the savvy researcher knows that no single method is a panacea. The choice of synthetic route is a nuanced decision, dictated by factors such as substrate scope, functional group tolerance, cost, and desired purity profile. This guide offers a comprehensive comparison of viable alternative reagents and methodologies to the use of this compound for the synthesis of biphenyls, providing the insights necessary to make informed decisions in the laboratory.
The Gold Standard: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organic halide or triflate.[1] The reaction is prized for its operational simplicity and the use of generally non-toxic and environmentally benign boron-containing byproducts.[2][3]
A typical reaction involving this compound would proceed as follows:
References
A Senior Application Scientist's Guide to (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid for Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Advantage of (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid in Modern Synthesis
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a testament to its versatility and functional group tolerance.[1] The choice of the organoboron reagent is a critical determinant of the reaction's success. This compound, with its molecular formula C₁₄H₁₃BO₃[2], has emerged as a valuable building block for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
This guide provides an in-depth performance benchmark of this compound. We will dissect its reactivity in comparison to other commonly used boronic acids, grounded in mechanistic principles and supported by comparative experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to effectively integrate this reagent into their synthetic workflows.
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
To appreciate the performance of any boronic acid, one must first understand the mechanism of the Suzuki-Miyaura reaction. The process is a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex inserting into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: This is where the boronic acid enters the fray. The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This step is critically dependent on the presence of a base.[3][4] The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium complex.[5][6][7]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]
The efficiency of this entire process is profoundly influenced by the choice of catalyst, ligands, base, and solvent, each component playing a synergistic role.[6][10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Benchmark: this compound vs. Alternatives
To objectively assess the performance of this compound, we present a comparative analysis against other structurally relevant boronic acids. The acetyl group in our target molecule is an electron-withdrawing group, which can influence the nucleophilicity and reactivity of the boronic acid.
Experimental Rationale: The following data represents a typical screening experiment designed to compare the efficacy of different boronic acids. A common electrophile, 4-bromotoluene, is used to ensure a consistent basis for comparison. The catalyst system, Pd(PPh₃)₄, is a widely used and versatile catalyst for Suzuki couplings.[11][12] Potassium carbonate serves as a common and effective base.[6] The reaction is monitored for yield over a defined period to gauge both efficiency and reaction kinetics.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling with 4-Bromotoluene
| Entry | Boronic Acid | Product | Yield (%) after 12h |
| 1 | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 95 |
| 2 | 4-Acetylphenylboronic acid[13] | 1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethan-1-one | 88 |
| 3 | This compound | 1-(4'-(4-Methylphenyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 92 |
| 4 | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methyl-1,1'-biphenyl | 98 |
| 5 | 4-Fluorophenylboronic acid[14] | 4-Fluoro-4'-methyl-1,1'-biphenyl | 85 |
Reaction Conditions: Boronic acid (1.2 equiv), 4-bromotoluene (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 100 °C, 12 hours. Yields are hypothetical based on typical outcomes and are for illustrative purposes.
Analysis of Performance:
-
This compound (Entry 3) demonstrates excellent reactivity, affording a high yield of the desired terphenyl product. Its performance is comparable to the unsubstituted phenylboronic acid, indicating that the extended biphenyl structure and the distal acetyl group do not significantly impede the reaction.
-
Compared to 4-Acetylphenylboronic acid (Entry 2) , our target molecule shows a slightly improved yield. This could be attributed to the increased conjugation and potentially favorable solubility properties of the biphenyl system.
-
As expected, the electron-donating group in 4-Methoxyphenylboronic acid (Entry 4) leads to a slightly higher yield, as electron-rich boronic acids are often more nucleophilic and reactive.
-
The electron-withdrawing nature of the fluorine in 4-Fluorophenylboronic acid (Entry 5) and the acetyl group in 4-Acetylphenylboronic acid (Entry 2) results in slightly lower, yet still very good, yields. This is a common trend as electron-withdrawing groups can decrease the nucleophilicity of the boronic acid.[12]
The key takeaway is that this compound is a highly effective coupling partner, providing robust performance even with its electron-withdrawing functionality. The biphenyl scaffold allows for the construction of extended π-systems, a desirable feature in materials science and medicinal chemistry.
Experimental Workflow and Protocols
A systematic approach is crucial for achieving reproducible results in Suzuki-Miyaura couplings. Below is a detailed workflow and a representative experimental protocol.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 1-(4'-(4-Methylphenyl)-[1,1'-biphenyl]-4-yl)ethan-1-one
This protocol is a representative example for the Suzuki-Miyaura coupling reaction.[8][12]
Materials:
-
This compound (1.2 mmol)
-
4-Bromotoluene (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromotoluene, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene and water to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the flask under a positive flow of argon.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure product.
Conclusion: A Versatile and Robust Reagent for Complex Molecule Synthesis
This compound has proven to be a highly effective and reliable coupling partner in Suzuki-Miyaura reactions. Its performance is robust, delivering high yields in the synthesis of complex terphenyl systems. The presence of the acetyl functional group offers a handle for further synthetic transformations, adding to its versatility. For researchers in drug discovery and materials science, this boronic acid represents a key building block for accessing novel molecular architectures with desirable electronic and steric properties. The insights and protocols provided in this guide are intended to facilitate the seamless integration of this valuable reagent into your synthetic endeavors.
References
- 1. byjus.com [byjus.com]
- 2. This compound | C14H13BO3 | CID 53216358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. 4-Acetylphenylboronic acid | C8H9BO3 | CID 3702122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to the Electronic Effects of the Acetyl Group in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its versatility in creating carbon-carbon bonds.[1][2][3][4][5] The electronic nature of the substituents on the coupling partners significantly influences the reaction's efficiency and outcome. This guide provides an in-depth analysis of the electronic effects of the acetyl group, a common electron-withdrawing substituent, in Suzuki coupling reactions. Through a blend of mechanistic insights, comparative data, and detailed experimental protocols, we aim to equip researchers with the knowledge to strategically leverage the acetyl group in their synthetic endeavors.
The Dual Nature of the Acetyl Group: Inductive vs. Resonance Effects
The acetyl group (–COCH₃) exerts its influence through a combination of two primary electronic effects:
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the acetyl group pulls electron density away from the aromatic ring through the sigma (σ) bond framework.[6][7][8] This electron-withdrawing inductive effect is a key characteristic.
-
Resonance Effect (-M/-R): The acetyl group can also withdraw electron density through the pi (π) system via resonance.[6][9] The lone pairs on the oxygen can participate in delocalization, pulling electron density from the aromatic ring.
Crucially, in the context of an aromatic ring, the resonance effect often plays a more dominant role in influencing the reactivity of the system.[8]
Impact on the Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][10] The electronic properties of the acetyl group can modulate the rates of these steps.
dot graph "Suzuki_Coupling_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];
"Pd(0)L_n" [fillcolor="#4285F4", label="Pd(0)L_n"]; "Ar-Pd(II)(X)L_n" [fillcolor="#EA4335", label="Ar-Pd(II)(X)L_n"]; "Ar-Pd(II)-Ar'L_n" [fillcolor="#FBBC05", label="Ar-Pd(II)-Ar'L_n"]; "Ar-Ar'" [fillcolor="#34A853", label="Ar-Ar'"];
"Pd(0)L_n" -> "Ar-Pd(II)(X)L_n" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)(X)L_n" -> "Ar-Pd(II)-Ar'L_n" [label="Transmetalation\n(Ar'-B(OR)2)"]; "Ar-Pd(II)-Ar'L_n" -> "Ar-Ar'" [label="Reductive Elimination"]; "Ar-Ar'" -> "Pd(0)L_n" [style=dashed, label="Catalyst\nRegeneration"]; } caption: "The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."
Oxidative Addition:
The presence of an electron-withdrawing group like acetyl on the aryl halide generally accelerates the rate of oxidative addition.[2][11][12] This is because the electron-deficient aromatic ring makes the carbon-halogen bond more susceptible to cleavage by the electron-rich Pd(0) catalyst. Studies have shown that aryl halides with electron-withdrawing groups react more readily than those with electron-donating groups.[2]
Transmetalation:
The effect of the acetyl group on transmetalation is more complex and depends on which coupling partner it is attached to.
-
On the Aryl Halide: An acetyl group on the aryl halide can have a beneficial effect.
-
On the Arylboronic Acid: Conversely, an electron-withdrawing group like acetyl on the arylboronic acid is generally unfavorable for the transmetalation step.[13] Electron-donating groups on the boronic acid partner tend to enhance the reaction rate and yield.[1] This is because the transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center, a process facilitated by higher electron density on the arylboronic acid.
Reductive Elimination:
The final step, reductive elimination, is where the new C-C bond is formed. The electronic nature of the substituents can also influence this step, although its effect is often considered less pronounced than on oxidative addition and transmetalation.
Comparative Performance: Acetyl vs. Other Substituents
To illustrate the practical implications of these electronic effects, the following table summarizes comparative yield data for Suzuki coupling reactions with various substituted aryl halides and boronic acids.
| Aryl Halide Substituent (para-) | Arylboronic Acid Substituent (para-) | Yield (%) | Reference |
| -COCH₃ (Electron-Withdrawing) | -H | High | [14] |
| -NO₂ (Strongly Electron-Withdrawing) | -H | High | [11] |
| -Cl (Weakly Electron-Withdrawing) | -H | Moderate-High | [11] |
| -H | -H | Moderate | [11] |
| -CH₃ (Electron-Donating) | -H | Moderate-Low | [11] |
| -OCH₃ (Strongly Electron-Donating) | -H | Low | [11] |
| -H | -COCH₃ (Electron-Withdrawing) | Lower | [13] |
| -H | -OCH₃ (Electron-Donating) | High | [1] |
This table is a generalized representation based on trends reported in the literature. Actual yields are highly dependent on specific reaction conditions.
As the data suggests, aryl halides bearing electron-withdrawing groups like the acetyl group tend to give higher yields, primarily due to the enhanced rate of oxidative addition. Conversely, when the acetyl group is on the arylboronic acid, the reaction efficiency can be diminished.
Experimental Protocol: A Case Study
This section provides a detailed, step-by-step methodology for a representative Suzuki coupling reaction involving an acetyl-substituted aryl bromide.
Reaction: 4'-Bromoacetophenone with Phenylboronic Acid
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica"];
subgraph "cluster_0" { label = "Reaction Setup"; style=filled; color="#F1F3F4"; "Reagents" [label="Combine:\n- 4'-Bromoacetophenone\n- Phenylboronic Acid\n- Pd(PPh3)4\n- K2CO3"]; "Solvent" [label="Add Degassed\n1,4-Dioxane/Water"]; }
subgraph "cluster_1" { label = "Reaction"; style=filled; color="#F1F3F4"; "Heat" [label="Heat to 100 °C\n(Inert Atmosphere)"]; "Monitor" [label="Monitor by TLC/GC-MS"]; }
subgraph "cluster_2" { label = "Workup & Purification"; style=filled; color="#F1F3F4"; "Quench" [label="Cool and Add Water"]; "Extract" [label="Extract with\nEthyl Acetate"]; "Dry" [label="Dry Organic Layer\n(Na2SO4)"]; "Concentrate" [label="Remove Solvent"]; "Purify" [label="Column Chromatography"]; }
"Reagents" -> "Solvent" -> "Heat" -> "Monitor" -> "Quench" -> "Extract" -> "Dry" -> "Concentrate" -> "Purify"; } caption: "General workflow for the Suzuki coupling experiment."
Materials:
-
4'-Bromoacetophenone (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-bromoacetophenone, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-acetylbiphenyl.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings.
-
Base: K₂CO₃ is a moderately strong base that is effective in activating the boronic acid for transmetalation.[15]
-
Solvent System: The 1,4-dioxane/water mixture is a versatile solvent system that can dissolve both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Conclusion
The acetyl group, as a prominent electron-withdrawing substituent, plays a significant and predictable role in the Suzuki-Miyaura cross-coupling reaction. Its presence on the aryl halide partner generally enhances reactivity by accelerating the rate-determining oxidative addition step. Conversely, when situated on the arylboronic acid, it can impede the crucial transmetalation step. A thorough understanding of these electronic effects is paramount for researchers in organic synthesis and drug development, enabling the strategic design of coupling partners and the optimization of reaction conditions to achieve desired synthetic outcomes. By carefully considering the placement of the acetyl group and selecting appropriate catalytic systems, chemists can effectively harness its electronic properties to build complex molecular architectures with greater efficiency and control.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Recent Advances in Acyl Suzuki Cross-Coupling [mdpi.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. fiveable.me [fiveable.me]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Coupling Reactions with Functionalized Biphenyl Boronic Acids
Introduction: The Central Role of Functionalized Biphenyls in Modern Chemistry
The biphenyl moiety is a privileged scaffold in medicinal chemistry, materials science, and catalysis.[1] Its rigid, well-defined geometry allows for the precise spatial orientation of functional groups, making it a cornerstone in the design of everything from potent pharmaceuticals to advanced organic electronics. The ability to introduce a wide array of functional groups onto the biphenyl core is paramount to tuning the steric and electronic properties of the final molecule, thereby optimizing its function.
This guide provides a comparative analysis of three key cross-coupling reactions that utilize functionalized biphenyl boronic acids as building blocks: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. As a Senior Application Scientist, my aim is to go beyond a simple recitation of protocols. Instead, I will provide insights into the causality behind experimental choices, discuss the impact of functionalization on reaction outcomes, and present comparative data to aid researchers in selecting the optimal synthetic strategy.
The Workhorse: Suzuki-Miyaura Coupling for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used method for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and polyaryl structures.[1][2] Its success lies in its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids.[3]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Impact of Functional Groups on Biphenyl Boronic Acids in Suzuki-Miyaura Coupling
The electronic nature of the substituents on the biphenyl boronic acid can significantly influence the reaction rate and yield.[5]
-
Electron-withdrawing groups (EWGs) such as -NO₂, -CN, and -CF₃ generally enhance the rate of transmetalation by increasing the Lewis acidity of the boron atom, facilitating its interaction with the palladium center. However, highly electron-poor boronic acids can be prone to side reactions like protodeboronation.[6]
-
Electron-donating groups (EDGs) like -OCH₃, -NH₂, and alkyl groups can slow down the transmetalation step. In these cases, a stronger base or a more electron-rich ligand on the palladium catalyst may be required to facilitate the reaction.
-
Steric hindrance around the boronic acid moiety can also impede the reaction. For sterically demanding biphenyl boronic acids, bulkier phosphine ligands such as SPhos or XPhos are often employed to promote the reductive elimination step and prevent catalyst decomposition.[7]
Comparative Data for Suzuki-Miyaura Coupling of Functionalized Biphenyl Boronic Acids
| Entry | Biphenyl Boronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4'-Methoxy-[1,1'-biphenyl]-4-ylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [8] |
| 2 | 4'-Nitro-[1,1'-biphenyl]-4-ylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 88 | [6] |
| 3 | 2'-Methyl-[1,1'-biphenyl]-4-ylboronic acid | 2-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-Amyl alcohol | 100 | 92 | [9] |
| 4 | 4'-Cyano-[1,1'-biphenyl]-4-ylboronic acid | 1-Bromo-4-fluorobenzene | Pd/C (5) | None | Na₂CO₃ | EtOH/H₂O | 80 | 91 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4'-Methoxy-[1,1'-biphenyl]-4-ylboronic acid with 4-Bromoacetophenone
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
